16,17-Dihydroxyviolanthrone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYICCKROPVHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059574 | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-59-6 | |
| Record name | 16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 16,17-Dihydroxyviolanthrone | |
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| Record name | Dihydroxydibenzanthrone | |
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| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
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| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
| Source | EPA DSSTox | |
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| Record name | 16,17-dihydroxyviolanthrene-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.453 | |
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| Record name | 16,17-DIHYDROXYVIOLANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA294C8LU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 16,17-Dihydroxyviolanthrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 16,17-Dihydroxyviolanthrone, a significant polycyclic aromatic hydrocarbon with potential applications in materials science and medicinal chemistry. This document details the synthetic pathways from commercially available precursors, outlines rigorous characterization methodologies, and presents expected analytical data in a clear, structured format.
Synthesis of this compound
The synthesis of this compound can be approached through the oxidative cyclization of benzanthrone. The overall synthetic workflow is depicted below.
Synthesis of Benzanthrone from Anthraquinone
Benzanthrone serves as a key precursor for the synthesis of this compound. A common method for its preparation is the Skraup-like reaction of anthraquinone with glycerol in the presence of a reducing agent and sulfuric acid.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g of anthraquinone to 500 mL of 85% sulfuric acid.
-
Heat the mixture to 120-130 °C with stirring.
-
Slowly add a mixture of 110 mL of glycerol and 40 g of iron powder to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 130-140 °C.
-
After the addition is complete, continue stirring at this temperature for an additional 2 hours.
-
Cool the reaction mixture to 80-90 °C and pour it into 2 L of cold water with vigorous stirring.
-
Filter the precipitate, wash thoroughly with hot water until the washings are neutral, and then dry the crude product.
-
Purify the crude benzanthrone by recrystallization from a suitable solvent such as chlorobenzene or by vacuum sublimation to yield a yellow crystalline solid.
Synthesis of this compound from Benzanthrone
This procedure involves the oxidative coupling of benzanthrone followed by reduction to yield the dihydroxy product.
Experimental Protocol:
-
Oxidation:
-
Carefully add 50 g of benzanthrone to 500 mL of concentrated sulfuric acid in a reaction vessel, ensuring the temperature is maintained below 20 °C with an ice bath.
-
Slowly add 100 g of manganese dioxide (MnO₂) in portions over 2-3 hours, keeping the temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture onto 2 kg of crushed ice with stirring.
-
Filter the resulting precipitate (the oxidized intermediate) and wash it with a large volume of water until the filtrate is neutral.
-
-
Reduction:
-
Suspend the washed and filtered intermediate in 1 L of a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).
-
Heat the suspension to 80-90 °C and maintain it at this temperature with stirring for 4-6 hours. The color of the suspension should change, indicating the reduction to the dihydroxy product.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the product thoroughly with hot water to remove any inorganic salts, followed by a wash with a small amount of ethanol.
-
Dry the final product, this compound, under vacuum at 60-80 °C.
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following workflow outlines the key analytical techniques employed.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₃₄H₁₆O₄ |
| Molecular Weight | 488.49 g/mol |
| Appearance | Dark-colored solid |
| Melting Point | > 300 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents, soluble in concentrated sulfuric acid |
Spectroscopic Data
2.2.1. UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of the molecule.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., N,N-dimethylformamide or concentrated sulfuric acid).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
| Solvent | Expected λmax (nm) |
| N,N-Dimethylformamide | ~600-620 |
| Concentrated H₂SO₄ | Red-shifted compared to organic solvents |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H stretching (phenolic hydroxyl groups) |
| 3100-3000 | C-H stretching (aromatic) |
| ~1640-1620 | C=O stretching (quinone carbonyl groups) |
| 1600-1450 | C=C stretching (aromatic rings) |
| ~1260 | C-O stretching (phenolic) |
| 900-675 | C-H bending (out-of-plane, aromatic) |
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the low solubility of this compound, obtaining high-resolution NMR spectra can be challenging. Deuterated sulfuric acid (D₂SO₄) or derivatization to a more soluble form may be necessary. The expected chemical shifts are based on the highly aromatic and deshielded nature of the protons and carbons.
Experimental Protocol (for a soluble derivative):
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with trifluoroacetic acid, or D₂SO₄).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Expected ¹H NMR Data (in a suitable solvent):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0-12.0 | Singlet (broad) | 2H | Phenolic -OH |
| 7.0-9.0 | Multiplets | 14H | Aromatic protons |
Expected ¹³C NMR Data (in a suitable solvent):
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=O (quinone) |
| ~150-155 | C-OH (phenolic) |
| 120-140 | Aromatic carbons (quaternary and CH) |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum in both positive and negative ion modes.
| m/z | Assignment |
| 488.10 | [M]⁺ (Exact mass: 488.1049) |
| 489.11 | [M+H]⁺ |
| 487.09 | [M-H]⁻ |
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined protocols and expected data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, facilitating the reproducible synthesis and reliable characterization of this important polycyclic aromatic compound. Adherence to these methodologies will ensure the production of high-purity material suitable for further investigation and application development.
Unveiling the Photophysical Landscape of 16,17-Dihydroxyviolanthrone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon, presents a compelling subject for photophysical investigation due to its extended π-conjugated system and potential applications in organic electronics and fluorescent labeling. This technical guide provides a comprehensive overview of its core photophysical properties, including absorption, emission, and quantum yield characteristics. Detailed experimental protocols for the characterization of these properties are outlined, and a logical workflow for such investigations is presented. This document serves as a foundational resource for researchers exploring the utility of this compound in various scientific and biomedical fields.
Introduction
This compound is a derivative of violanthrone, a large, planar polycyclic aromatic hydrocarbon. The presence of hydroxyl groups at the 16 and 17 positions offers avenues for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.[1] Its extensive π-conjugated system is responsible for its strong absorption of light in the visible region of the electromagnetic spectrum.[1] This molecule and its derivatives are of significant interest for applications in advanced optoelectronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells, and as fluorescent probes and redox indicators.[1][2] Understanding the fundamental photophysical properties of this compound is crucial for harnessing its full potential in these applications.
Photophysical Properties
The photophysical behavior of this compound is dictated by its electronic structure. The extended conjugation leads to a small HOMO-LUMO gap, estimated to be approximately 1.25 eV.[1] This characteristic is responsible for its absorption and emission properties in the visible range.
Absorption and Emission Spectra
This compound exhibits a characteristic green color due to its strong absorption of light in the visible spectrum, with a maximum absorption wavelength (λmax) of approximately 600 nm.[1] The reduced dihydroquinone form of violanthrone derivatives is known to be strongly fluorescent, with emission maxima typically observed in the range of 560-600 nm.[3]
Fluorescence Quantum Yield and Excited-State Lifetime
Data Summary
The available quantitative photophysical data for this compound and related compounds are summarized in the table below for comparative analysis.
| Property | This compound | Violanthrone (Parent Compound) | Dihydroquinone Violanthrone Derivatives |
| Absorption Maximum (λmax) | ~600 nm[1] | - | - |
| Emission Maximum (λem) | - | - | 560 - 600 nm[3] |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.01[3] | 0.6 - 1.0[3] |
| Excited-State Lifetime (τ) | Data not available | - | - |
| HOMO-LUMO Gap | ~1.25 eV[1] | - | - |
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.
UV-Vis Absorption Spectroscopy
This experiment aims to determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., spectroscopic grade toluene or dichloromethane).
-
From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.
-
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectra of the prepared solutions over a wavelength range of at least 300-800 nm.
-
Identify the λmax from the resulting spectra.
-
Steady-State Fluorescence Spectroscopy
This experiment is performed to determine the excitation and emission spectra of this compound.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement:
-
Emission Spectrum: Excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 610-800 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths (e.g., 400-600 nm).
-
Fluorescence Quantum Yield Determination (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.
-
Instrumentation: A spectrofluorometer.
-
Materials:
-
This compound solution.
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φf = 0.96).
-
Spectroscopic grade solvents.
-
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This experiment measures the decay of fluorescence intensity over time to determine the excited-state lifetime.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast detector, and timing electronics.
-
Sample Preparation: Prepare a deoxygenated, dilute solution of this compound.
-
Measurement:
-
Excite the sample with the pulsed light source at a wavelength near its absorption maximum.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Record the instrument response function (IRF) using a scattering solution.
-
Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF. The resulting decay time constant(s) represent the excited-state lifetime(s).
-
Experimental and Logical Workflow
The characterization of the photophysical properties of this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.
References
Electrochemical Properties of 16,17-Dihydroxyviolanthrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon renowned for its vibrant color and significant potential in materials science and organic electronics.[1][2] Its extensive π-conjugated system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.[2] This document provides a comprehensive overview of the core electrochemical properties of this compound, detailing its redox behavior, and providing standardized experimental protocols for its analysis.
Introduction
This compound, with the chemical formula C₃₄H₁₆O₄, is a derivative of violanthrone, a large, planar polycyclic aromatic hydrocarbon.[1] The presence of two hydroxyl groups at the 16 and 17 positions allows for a range of chemical modifications, making it a versatile building block for advanced materials.[2] Notably, this compound exhibits a reversible two-electron oxidation process, forming violanthrone-16,17-quinone, a reaction of significant interest in the fields of dye chemistry and molecular electronics.[1][2][3] This technical guide focuses on the fundamental electrochemical characteristics of this compound, providing key data and methodologies for researchers in the field.
Electrochemical Properties
The electrochemical behavior of this compound is dominated by a quasi-reversible two-electron oxidation-reduction process. This transformation is well-defined and can be readily studied using techniques such as cyclic voltammetry.
Quantitative Electrochemical Data
The following table summarizes the key quantitative electrochemical parameters for this compound based on available literature.
| Parameter | Value | Conditions | Reference |
| Number of Electrons Transferred (n) | 2 | Reversible Oxidation | [1] |
| Midpoint Potential (E½) | approx. -0.4 V (vs. Ferrocenium/Ferrocene) | Dry Dimethylformamide | [1] |
| Peak Separation (ΔEp) | ~70 mV | Dry Dimethylformamide | [1] |
| HOMO-LUMO Gap | ~1.25 eV | Not Specified | [2] |
| Diffusion Coefficient (D) | Not Reported | Not Reported | |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the electrochemical properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of this compound.
Objective: To determine the redox potentials, number of electrons transferred, and assess the reversibility of the electrochemical process.
Methodology:
-
Instrumentation: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.
-
Electrolyte Solution: A solution of this compound (typically in the millimolar range) in a suitable organic solvent such as dry dimethylformamide (DMF). The solution must contain a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
A potential sweep is applied to the working electrode, starting from a potential where no faradaic reaction occurs, and swept towards a potential sufficient to oxidize the this compound.
-
The direction of the potential sweep is then reversed to observe the reduction of the oxidized species.
-
The current response is recorded as a function of the applied potential to generate a cyclic voltammogram.
-
The experiment is typically repeated at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and optical properties of the molecule.
Objective: To characterize the electronic absorption spectra of the oxidized and reduced forms of this compound.
Methodology:
-
Instrumentation: A potentiostat coupled with a UV-Vis-NIR spectrometer.
-
Spectroelectrochemical Cell: An optically transparent thin-layer electrochemical (OTTLE) cell or a similar setup that allows the light beam from the spectrometer to pass through the working electrode.
-
Working Electrode: A transparent conductive material such as indium tin oxide (ITO) coated glass or a fine metal mesh (e.g., platinum).
-
Counter and Reference Electrodes: As described for cyclic voltammetry.
-
Electrolyte Solution: A dilute solution of this compound (e.g., ~20 µM) in a suitable solvent with a supporting electrolyte.[4]
-
Procedure:
-
The spectroelectrochemical cell is filled with the electrolyte solution.
-
An initial absorption spectrum is recorded at a potential where no electrochemical reaction occurs.
-
A potential is then applied to the working electrode to induce the oxidation of this compound.
-
Absorption spectra are recorded at various applied potentials or at a constant potential over time to monitor the spectral changes accompanying the electrochemical reaction.[4]
-
Visualizations
Electrochemical Oxidation Pathway
The following diagram illustrates the reversible two-electron oxidation of this compound to violanthrone-16,17-quinone.
Caption: Reversible two-electron oxidation of this compound.
Experimental Workflow for Cyclic Voltammetry
The logical flow of a cyclic voltammetry experiment is depicted below.
Caption: Workflow for a cyclic voltammetry experiment.
Conclusion
This compound exhibits well-defined and reversible electrochemical behavior, characterized by a two-electron oxidation to its quinone form. This property, coupled with its extended π-system, makes it a compelling candidate for applications in organic electronics, sensing, and as a redox-active dye. Further research to quantify parameters such as the diffusion coefficient and the heterogeneous electron transfer rate constant will provide a more complete understanding of its electrochemical kinetics and potential for device applications. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation of this and similar polycyclic aromatic compounds.
References
spectroscopic data (UV-Vis, fluorescence) of 16,17-Dihydroxyviolanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon (PAH) belonging to the violanthrone class of dyes. Its extensive π-conjugated system, composed of nine fused benzene rings, imparts distinct chromophoric and fluorophoric properties.[1][2] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on its UV-Visible absorption and fluorescence characteristics. The document details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related violanthrone derivatives are included for comparative purposes.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₄H₁₆O₄ | [3] |
| Molecular Weight | 488.49 g/mol | [3] |
| CAS Number | 128-59-6 | [3] |
| Appearance | Green | [4] |
UV-Visible Spectroscopic Data
The extended conjugation in this compound results in strong absorption of light in the visible region of the electromagnetic spectrum.[4] The primary electronic transitions responsible for this absorption are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | Not Specified | ~600 | Data Not Available | [4] |
Fluorescence Spectroscopic Data
This compound is expected to exhibit fluorescence, a property common to many violanthrone derivatives.[2] Detailed fluorescence data for the parent dihydroxy compound is sparse; however, studies on related 16,17-disubstituted dihydroviolanthrones provide valuable insights into its potential emissive properties. These dihydroquinones are noted to be strong fluorophores.[1]
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| Dihydroquinones of 16,17-disubstituted violanthrones | Not Specified | Data Not Available | 560 - 600 | 0.6 - 1.0 | [1] |
| A 16,17-disubstituted violanthrone derivative (R = OCOC₁₇H₃₅) | Not Specified | Data Not Available | Data Not Available | 0.2 | [1] |
| Violanthrone (parent compound) | Not Specified | Data Not Available | Data Not Available | 0.01 | [1] |
Note: The high fluorescence quantum yields of the related dihydroquinones suggest that this compound could be a significant fluorescent molecule, particularly in specific chemical environments or upon reduction.
Experimental Protocols
The following are generalized protocols for the acquisition of UV-Vis and fluorescence spectra of this compound, based on standard practices for polycyclic aromatic hydrocarbons.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Varian Cary 500, is suitable for these measurements.[5]
-
Solvent Selection: A high-purity, spectroscopy-grade solvent that does not absorb in the region of interest (typically >400 nm for this class of compounds) should be used. Suitable solvents include dichloromethane, chloroform, and acetonitrile.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Transfer the sample solution to a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of at least 300-800 nm.
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure adherence to the Beer-Lambert law.
-
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer, such as a Varian Cary Eclipse, equipped with a xenon lamp source and double monochromators for both excitation and emission is recommended.[5]
-
Solvent Selection: Use a spectroscopy-grade solvent with minimal fluorescence background. The same solvents as for UV-Vis spectroscopy are generally suitable.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 10⁻⁶ M) in the chosen solvent to minimize inner-filter effects and self-quenching. The absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
Transfer the solution to a 1 cm path length quartz fluorescence cuvette.
-
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its absorption maximum (λmax ≈ 600 nm) and scan the emission over a longer wavelength range (e.g., 610-800 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a shorter wavelength range (e.g., 400-650 nm).
-
Quantum Yield Determination: The quantum yield can be determined relative to a well-characterized standard with a known quantum yield in the same emission range (e.g., Rhodamine 101).[6][7] This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions (absorbance, excitation wavelength, and instrument settings).[7]
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. Properties of 16,17-disubstituted dihydroviolanthrones formed by reaction of violanthrones with photogenerated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 128-59-6 [smolecule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound (CAS 128-59-6) - Research Grade [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [Rhodamine 101] | AAT Bioquest [aatbio.com]
- 7. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Discovery and History of Violanthrone Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violanthrone, a prominent member of the anthraquinone class of vat dyes, represents a significant milestone in the development of synthetic colorants. Its robust chemical structure and resulting exceptional fastness properties have cemented its importance in the textile industry and paved the way for its exploration in modern applications, including organic electronics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental properties of violanthrone pigments.
Historical Development
The emergence of violanthrone is intrinsically linked to the pioneering work on synthetic vat dyes at the turn of a 20th century. The timeline below outlines the key events that led to the discovery and establishment of this important class of pigments.
Caption: Historical timeline of the discovery and development of violanthrone pigments.
Chemical Synthesis
The synthesis of violanthrone is a multi-step process that begins with the formation of benzanthrone, followed by its dimerization through alkaline fusion.
Synthesis of Benzanthrone from Anthraquinone
The precursor to violanthrone, benzanthrone (7H-benzo[de]anthracen-7-one), is synthesized by the condensation of anthraquinone with glycerol in the presence of a dehydrating agent like sulfuric acid.
Caption: Synthesis pathway of Benzanthrone from Anthraquinone and Glycerol.
Experimental Protocol: Synthesis of Benzanthrone [1]
-
Reaction Setup: In a suitable flask, dissolve anthraquinone in concentrated sulfuric acid.
-
Addition of Glycerol: Slowly add glycerol to the solution. The reaction is exothermic and the temperature should be controlled.
-
Heating: Carefully heat the mixture to approximately 120°C. Maintain this temperature for several hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture and carefully pour it into a large volume of boiling water with stirring.
-
Isolation: The crude benzanthrone will precipitate. Filter the dark solid and wash it with hot water until the filtrate is neutral.
-
Purification: The crude product can be purified by boiling with a dilute sodium hydroxide solution, followed by filtration and washing. Further purification can be achieved by recrystallization from a suitable solvent like tetrachloroethane.
Synthesis of Violanthrone from Benzanthrone
Violanthrone (C.I. Vat Blue 20) is produced by the dimerization of two benzanthrone molecules via alkaline fusion.[2]
Caption: Experimental workflow for the synthesis of violanthrone via alkaline fusion.
Experimental Protocol: Synthesis of Violanthrone [2]
-
Reaction Setup: In a high-temperature reactor, mix benzanthrone with a fusion agent, typically a mixture of potassium hydroxide and a high-boiling point inert solvent.
-
Alkaline Fusion: Heat the mixture to a high temperature (typically above 200°C) to initiate the condensation reaction. The exact temperature can influence the yield and isomer distribution.[3][4]
-
Reaction Monitoring: The reaction is typically monitored until the formation of the violanthrone is complete.
-
Work-up: Cool the fused mass and then carefully drown it in water.
-
Oxidation: The leuco form of the dye, which is soluble in the alkaline solution, is oxidized to the insoluble pigment form by bubbling air through the suspension.
-
Isolation and Purification: The precipitated violanthrone is collected by filtration, washed thoroughly with water to remove any remaining alkali, and then dried.
Quantitative Data
The physical and chemical properties of violanthrone and its derivatives are crucial for their application.
Table 1: Physicochemical Properties of Violanthrone
| Property | Value | Reference |
| Chemical Formula | C₃₄H₁₆O₂ | [5] |
| Molar Mass | 456.49 g/mol | [5] |
| Appearance | Dark blue to black powder | [2] |
| CAS Number | 116-71-2 | [5] |
| C.I. Name | Vat Blue 20 | [2] |
| Melting Point | 492 °C (decomposes) | [5] |
| Density | 1.53 g/cm³ | [5] |
| Solubility | Insoluble in water and ethanol. Slightly soluble in pyridine, chloroform, and toluene. Soluble in tetrahydronaphthalene and xylene (with red fluorescence). | [2][6] |
| Behavior in H₂SO₄ | Dissolves to form a purple-black solution. | [2][6] |
Table 2: Fastness Properties of Violanthrone (Vat Blue 20) on Cotton
| Property | Rating (1-5, 5 is best; 1-8 for light, 8 is best) | Reference |
| Light Fastness | 7-8 | [6] |
| Soaping (95°C) | 5 | [6] |
| Chlorine Bleaching | 3-4 | [6] |
| Ironing | 4-5 | [6] |
| Mercerization | 4-5 | [6] |
Conclusion
From its discovery in the early days of synthetic dye chemistry to its current exploration in materials science, violanthrone remains a molecule of significant interest. Its synthesis, rooted in classic organic reactions, yields a pigment with outstanding stability. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile class of compounds, providing a foundation for both historical understanding and future innovation.
References
Theoretical Calculations on the Stability of 16,17-Dihydroxyviolanthrone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assess the stability of 16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon (PAH) with potential applications in materials science and medicinal chemistry. This document outlines computational methodologies for predicting its thermodynamic stability and provides detailed experimental protocols for its synthesis and stability evaluation under various stress conditions.
Introduction to this compound and its Stability
This compound is a large, planar PAH characterized by a violanthrone core with two hydroxyl groups at the 16 and 17 positions. Its extended π-conjugated system is responsible for its unique electronic and optical properties. The stability of this molecule is a critical parameter influencing its synthesis, purification, storage, and potential applications. Degradation, whether through thermal, photochemical, or oxidative pathways, can lead to loss of function and the formation of potentially toxic byproducts.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for predicting the intrinsic stability of this compound and understanding its degradation mechanisms at a molecular level.[1] These computational approaches are complemented by experimental stability studies that provide real-world data on its behavior under stress conditions.
Theoretical Calculations of Molecular Stability
The intrinsic thermodynamic stability of this compound and its potential degradation products can be effectively evaluated using DFT. These calculations provide insights into the molecule's electronic structure and energetics.
Computational Methodology
A robust computational protocol for assessing the stability of this compound involves the following steps:
-
Geometry Optimization: The molecular structure of this compound and its potential isomers or degradation products are optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311G(d,p).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher-level functional, such as PBE0 or M06-2X, and a larger basis set, like 6-311+G(2d,p).[2][3]
-
Relative Stability Assessment: The relative stability of different isomers or the thermodynamic driving force for a degradation reaction can be determined by comparing their total electronic energies or Gibbs free energies.
Key Stability Indicators from Theoretical Calculations
Several key parameters derived from DFT calculations can be used to assess the stability of this compound:
-
Total Electronic Energy (E): A lower total electronic energy generally corresponds to a more stable molecule.
-
Gibbs Free Energy of Formation (ΔGf): A more negative Gibbs free energy of formation indicates greater thermodynamic stability.
-
HOMO-LUMO Energy Gap (ΔE H-L): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally suggests higher kinetic stability.
-
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Calculating the BDE of the O-H bonds can provide insight into the molecule's susceptibility to oxidative degradation.
Data Presentation: Calculated Thermodynamic Properties
The following table summarizes hypothetical but plausible calculated thermodynamic data for this compound and a potential oxidation product, 16,17-Violanthronequinone. These values are illustrative and would be determined through the computational protocol described above.
| Compound | Functional/Basis Set | Total Electronic Energy (Hartree) | ΔGf (kcal/mol) | HOMO-LUMO Gap (eV) |
| This compound | B3LYP/6-311G(d,p) | -1625.432 | 158.7 | 2.85 |
| 16,17-Violanthronequinone | B3LYP/6-311G(d,p) | -1624.211 | 185.2 | 2.60 |
Experimental Protocols for Synthesis and Stability Assessment
Experimental validation is crucial to confirm the theoretical predictions and to understand the stability of this compound under practical conditions.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the demethylation of the more readily available 16,17-dimethoxyviolanthrone.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 16,17-dimethoxyviolanthrone in a suitable dry solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath and slowly add a demethylating agent, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 2M HCl).
-
Isolation: The crude product precipitates out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound and separating it from its degradation products.
Protocol:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for separating PAHs.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV-Vis detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to obtain full UV spectra of the peaks, which aids in peak identification and purity assessment.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare working standard solutions by diluting the stock solution to a range of concentrations to create a calibration curve.
-
Prepare samples from the stability studies by diluting them to a concentration within the calibration range.
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Photostability Testing
Photostability testing evaluates the susceptibility of this compound to degradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent and place them in transparent quartz cuvettes. Prepare a control sample in an amber vial or wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that mimics the UV and visible light spectrum of sunlight, as specified in ICH guideline Q1B.[5][6][7] A xenon lamp or a combination of cool white fluorescent and near-UV lamps can be used. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.
-
Analysis: At specified time intervals, withdraw aliquots of the exposed and control samples and analyze them using the stability-indicating HPLC method to determine the extent of degradation.
Thermal Stability Testing
Thermal stability testing assesses the degradation of this compound at elevated temperatures.
Protocol:
-
Sample Preparation: Place solid samples of this compound in vials and store them in a temperature-controlled oven at a high temperature (e.g., 80°C). Prepare a control sample stored at a lower, non-degrading temperature (e.g., 5°C).
-
Analysis: At various time points, remove samples from the oven, allow them to cool to room temperature, dissolve them in a suitable solvent, and analyze by the stability-indicating HPLC method.
-
Thermogravimetric Analysis (TGA): For a more detailed analysis of thermal decomposition, TGA can be performed. This technique measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition and the temperature at which significant mass loss occurs.
Visualizations
The following diagrams illustrate the logical workflows for the theoretical and experimental stability assessment of this compound.
Caption: Workflow for theoretical stability analysis of this compound using DFT.
Caption: Workflow for experimental stability assessment of this compound.
References
- 1. ejournal.publine.or.id [ejournal.publine.or.id]
- 2. mdpi.com [mdpi.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. primescholars.com [primescholars.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
solubility of 16,17-Dihydroxyviolanthrone in organic solvents
An In-depth Technical Guide to the Solubility of 16,17-Dihydroxyviolanthrone in Organic Solvents
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in the fields of materials science and organic electronics.[1] Its large, fused π-conjugated system of nine benzene rings facilitates strong intermolecular π-π stacking, a crucial property for charge transport in organic semiconductor devices.[1] The presence of hydroxyl groups at the 16 and 17 positions provides a versatile scaffold for chemical functionalization, allowing its properties to be tailored for specific applications such as p-type semiconductors in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells.[1]
However, a significant challenge in working with this compound and its parent compound, violanthrone, is their inherently low solubility in most common organic solvents.[2][3][4] This poor solubility stems from the strong intermolecular forces created by its large, planar structure. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for its solubility determination, and discusses chemical modification strategies to enhance its solubility.
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. The available information is largely qualitative, indicating that the compound is poorly soluble in most standard organic solvents. Its dihydroxy derivative, however, is considered a key intermediate for synthesizing more soluble compounds.[1][3][4] Enhanced solubility is typically achieved by introducing long alkyl chains via etherification or esterification, which disrupts the strong intermolecular π-π stacking.[3][5]
The following table summarizes the qualitative solubility of this compound and its functionalized derivatives based on available data.
| Compound | Solvent | Solubility | Reference |
| This compound | Most Organic Solvents | Low / Poor | [1][2][3] |
| This compound | N,N-Dimethylformamide (DMF) | Sufficient for reaction | [2][4][5] |
| 16,17-dioctyloxyviolanthrone | Toluene, CCl₄, Chloroform (CHCl₃), Ethyl Acetate (EA), Tetrahydrofuran (THF), DMF | Soluble | [2] |
| 16,17-bis(2-ethylhexyloxy)violanthrone | Chloroform (CHCl₃) | Soluble | [3] |
Strategies for Solubility Enhancement: Chemical Modification
The most effective strategy for overcoming the poor solubility of this compound is through chemical modification of its hydroxyl groups. The Williamson ether synthesis is a common method used to introduce long alkyl chains, which increase the steric hindrance between molecules, thereby reducing π-π stacking and improving solubility in organic solvents.[2][5]
The diagram below illustrates the general synthetic route for the etherification of this compound to produce a more soluble dialkoxy derivative.
Caption: Synthesis of soluble 16,17-dialkoxyviolanthrone derivatives via etherification.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique for poorly soluble compounds.[6] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.
Materials and Equipment
-
This compound (or derivative)
-
High-purity organic solvent of choice
-
Analytical balance
-
Sealed glass flasks (e.g., screw-cap vials)
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology
-
Preparation: Add an excess amount of solid this compound to a series of flasks containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Equilibration: Seal the flasks securely and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period (e.g., 24-72 hours) to allow the system to reach solid-liquid equilibrium. The exact time may need to be determined empirically.
-
Phase Separation: After equilibration, allow the flasks to rest at the same constant temperature to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed or filter the supernatant through a chemically inert filter (e.g., PTFE) suitable for the solvent used.[7] This step is critical to avoid overestimation of solubility.
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.[5][7]
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be repeated multiple times to ensure reproducibility and accuracy.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the shake-flask method of solubility determination.
Conclusion
This compound is a promising material for organic electronics, but its application is often hindered by its low solubility in common organic solvents. While quantitative data remains scarce, it is qualitatively understood that the compound is poorly soluble. The primary strategy to overcome this limitation is the chemical modification of the hydroxyl groups to introduce bulky alkyl chains, which disrupt intermolecular forces and significantly enhance solubility. For applications requiring precise concentration data, direct experimental determination is necessary. The detailed isothermal shake-flask protocol provides a robust framework for researchers to obtain reliable and accurate quantitative solubility data, thereby facilitating the expanded use of this important molecule in various fields of science and technology.
References
- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability Analysis of 16,17-Dihydroxyviolanthrone
This technical guide provides a comprehensive overview of the methodologies for analyzing the thermal stability of this compound, a polycyclic aromatic hydrocarbon with significant potential in materials science and organic electronics.[1] Understanding the thermal properties of this compound is crucial for its application in drug development and advanced optoelectronic devices.[1][2] This document outlines the theoretical basis and experimental protocols for key thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to this compound and Thermal Analysis
This compound is a large, fused π-conjugated system that is a valuable building block in various research fields.[1] Its planar structure facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductor devices.[1] The thermal stability of such compounds is a critical parameter that influences their processing, storage, and performance in final applications. Thermal analysis techniques are essential for determining the temperature range in which a material is stable and for characterizing physical and chemical changes that occur upon heating.
Theoretical Background
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. The analysis can provide information on decomposition temperatures, absorbed moisture content, and the level of inorganic and organic components in a material.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[3] DSC is used to study thermal transitions in a material, such as melting, crystallization, and glass transitions.[3] In the pharmaceutical industry, DSC is widely used to characterize drug compounds and define processing parameters.[3]
Experimental Protocols
The following are detailed experimental protocols for conducting TGA and DSC analysis on this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, empty TGA pan (typically aluminum or platinum).
-
Instrument Parameters:
-
Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature intervals.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, empty DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Parameters:
-
Temperature Program:
-
Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min.
-
Hold isothermally for 2 minutes to ensure complete melting.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
Reheat the sample at 10 °C/min to observe any changes in thermal behavior after the initial heating cycle.
-
-
Atmosphere: Use a nitrogen purge with a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify thermal events such as melting point (Tm), enthalpy of fusion (ΔHf), and any potential glass transitions (Tg) or decomposition events.
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation. The following are illustrative examples of how to present such data.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | 350 °C |
| Temperature at 5% Mass Loss (T5%) | 375 °C |
| Temperature at 10% Mass Loss (T10%) | 400 °C |
| Temperature at Maximum Decomposition Rate (Tpeak) | 425 °C |
| Residual Mass at 800 °C | 30% |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm) | 280 °C |
| Enthalpy of Fusion (ΔHf) | 120 J/g |
| Glass Transition Temperature (Tg) | Not Observed |
| Onset of Exothermic Decomposition | 360 °C |
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships in thermal stability analysis.
References
- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to 16,17-Dihydroxyviolanthrone: Properties, Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon of significant interest in materials science and dye chemistry. It details the compound's core chemical properties, established synthesis protocols, and key chemical transformations.
Core Chemical and Physical Properties
This compound is a large, planar molecule composed of a nine-benzene ring system.[1] Its extended π-conjugated structure is fundamental to its electronic properties, making it a valuable component in the development of organic semiconductors.[1] The presence of hydroxyl groups at the 16 and 17 positions offers versatile opportunities for chemical functionalization.[1]
A summary of its key quantitative properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₁₆O₄ | [1][2][3][4] |
| Molecular Weight | 488.49 g/mol | [3][5] |
| CAS Number | 128-59-6 | [1][2][4] |
| HOMO-LUMO Gap | ~1.25 eV | [1] |
| Triplet Energy | 35.5 kcal/mol | [2] |
Chemical Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established routes. Below are detailed protocols for two common laboratory-scale methods.
This widely-used industrial method involves the oxidative coupling of a benzanthrone derivative followed by a reduction step to yield the final dihydroxy product.[1][6]
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Methodology:
-
Oxidation: A mixture of biphenyl zanthrone (the raw material), manganese dioxide (oxidant), and concentrated sulfuric acid (solvent) is prepared.[6] The typical weight ratio of biphenyl zanthrone to concentrated sulfuric acid is between 1:15 and 1:20, and the ratio of biphenyl zanthrone to manganese dioxide is between 1:1.5 and 1:2.[6] The reaction is allowed to proceed to form the oxidized intermediate, violanthrone-16,17-quinone.[1]
-
Isolation: The resulting mixed solution is diluted with water and filtered to separate the solid oxidized intermediate from the sulfuric acid mother liquor.[6]
-
Reduction: The isolated intermediate is then mixed with a reducing agent, such as sodium sulfite or sodium hydrogen sulfite, in an aqueous medium.[1][6] This reaction reduces the quinone back to the dihydroxy form, yielding this compound.
-
Purification: The final product can be purified through standard techniques such as recrystallization to achieve high purity.
This method is useful when starting from an ether derivative, such as the more readily available 16,17-dimethoxyviolanthrone dye.[7]
Methodology:
-
Preparation: In a round-bottom flask, 16,17-dimethoxyviolanthrone is dissolved in a suitable solvent, such as dichloromethane.[7]
-
Demethylation Reaction: A demethylating agent, such as boron tribromide (BBr₃), is added to the solution. The amount of the demethylating agent is typically 2 to 10 times the molar amount of the starting material.[7] The reaction mixture is stirred at room temperature for a sufficient duration to allow for the cleavage of the methyl-ether bonds.
-
Workup and Isolation: The reaction is quenched, and the product is isolated through filtration.
-
Purification: The crude product is purified, for instance, by recrystallization from ethyl acetate, to yield pure this compound.[7]
Key Chemical Reactions
The hydroxyl and quinone functionalities of this compound allow for characteristic chemical transformations, most notably its reversible electrochemical oxidation.
This compound can undergo a well-defined, reversible two-electron oxidation to form violanthrone-16,17-quinone.[2] This property is of significant interest in electrochemistry and for the development of redox indicators.[1][2]
Caption: Reversible oxidation-reduction of this compound.
Biological and Material Applications
While primarily investigated for applications in materials science, such as in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells, this compound also exhibits properties relevant to biological research.[1]
-
Fluorescent Properties: The compound is a precursor for fluorescent dyes that absorb and emit in the red and near-infrared (NIR) regions, making it a candidate for applications in bioimaging and sensing.[1][2]
-
Antioxidant Potential: Its chemical structure allows it to function as a radical scavenger, suggesting potential for use in studies related to oxidative stress.[2]
-
Dye Intermediate: It is a critical intermediate in the production of vat dyes, such as Vat Brilliant Green, which are used for their high color fastness.[6]
References
- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]
- 2. Buy this compound | 128-59-6 [smolecule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C34H16O4 | CID 5354980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIHYDROXYDIBENZANTHRONE | 128-59-6 [chemicalbook.com]
- 6. CN104725209A - Preparation method of 16,17-dihydroxy dibenzanthrone - Google Patents [patents.google.com]
- 7. CN103804163A - Method for preparing 16,17-dialkoxyviolanthrone derivatives - Google Patents [patents.google.com]
Crystal Structure of Violanthrone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Violanthrone and its derivatives are a class of large polycyclic aromatic hydrocarbons renowned for their applications as vat dyes and, more recently, as high-performance organic semiconductors.[1][2] Their utility in fields like organic electronics is intrinsically linked to their solid-state properties, which are dictated by their molecular crystal structures.[1] The planarity of the violanthrone core promotes strong intermolecular π-π stacking, a key interaction for facilitating charge transport.[1] This guide provides a technical overview of the crystal structure of violanthrone derivatives, focusing on synthetic strategies, experimental protocols for structure determination, and an analysis of known structural data. While these molecules are pivotal in materials science, it is important to note that the current body of research does not extensively cover their interaction with biological signaling pathways, a common area of investigation in drug development.
Introduction to Violanthrone and its Derivatives
Violanthrone, or dibenzanthrone, is a large π-conjugated system composed of nine fused benzene rings with two carbonyl groups.[1] X-ray crystallography has confirmed that the parent violanthrone molecule is planar.[2] However, the low solubility of violanthrone in most organic solvents limits its processability.[1] Consequently, research has focused on synthesizing soluble derivatives, often starting from a dihydroxyviolanthrone precursor, which allows for modifications through etherification or esterification.[1][3] These modifications not only improve solubility but also modulate the electronic properties and crystal packing of the molecules, thereby tuning their performance in electronic devices.
A significant class of modern derivatives involves the incorporation of strong electron-withdrawing groups, such as dicyanomethylene units, to create potential n-type semiconductor materials for applications like organic photovoltaics (OPVs).[1]
Core Concepts in the Solid-State Structure
Polymorphism
Like many organic solids, violanthrone derivatives can exhibit polymorphism, the ability to exist in multiple crystalline forms.[4] These polymorphs are chemically identical but differ in the arrangement of molecules in the crystal lattice.[4] Such variations in crystal packing can lead to significant differences in physical properties, including solubility, stability, color, and charge carrier mobility, making the study of polymorphism crucial for both materials science and pharmaceutical development.[4]
Intermolecular Interactions
The solid-state packing of violanthrone derivatives is governed by non-covalent interactions, primarily:
-
π-π Stacking: The extensive aromatic system of the violanthrone core facilitates strong face-to-face stacking between adjacent molecules. The efficiency of this stacking, including the interplanar distance and degree of orbital overlap, is critical for charge transport.
-
Van der Waals Forces: These forces contribute to the overall stability of the crystal lattice.
-
Hydrogen Bonds: In derivatives containing suitable functional groups (e.g., hydroxyls, amides), hydrogen bonding can play a significant role in directing the crystal packing arrangement.
Crystal Structure of a Dicyanomethylene-Functionalised Violanthrone
A notable example for which single-crystal X-ray analysis has been successful is a dicyanomethylene-functionalised violanthrone derivative. The introduction of these bulky, electron-withdrawing groups significantly alters the molecular geometry and packing compared to the planar parent molecule.
The crystal structure reveals a distinctly twisted conformation of the violanthrone core.[5] This distortion from planarity is primarily attributed to the steric hindrance introduced by the dicyanomethylene groups.[5] In contrast, related derivatives with less bulky methoxy substitutions exhibit a nearly planar conformation.[5] This structural difference highlights the profound impact of peripheral functional groups on the overall molecular architecture and subsequent crystal packing.
Data Presentation
The following table summarizes the key crystallographic information for a representative dicyanomethylene-functionalised violanthrone derivative (VA-CN), with comparative data for a methoxy-substituted analogue (VA-O).[5]
| Parameter | Dicyanomethylene Derivative (VA-CN) | Methoxy Derivative (VA-O) |
| Molecular Formula | C₅₆H₄₈N₄O₂ (example with octyloxy chains) | C₄₄H₄₂O₄ (example with methoxy chains) |
| Conformation | Fiercely twisted ground state | Nearly planar |
| Key Dihedral Angles | Characterized by significant distortion | Ð2-3-3'-2' = 31.81°, Ð8-9-9'-8' = 0.90° |
| Crystal System | Requires CCDC Access | Requires CCDC Access |
| Space Group | Requires CCDC Access | Requires CCDC Access |
| Unit Cell Dimensions | Requires CCDC Access | Requires CCDC Access |
| Reference | [5] | [5] |
Note: Detailed unit cell parameters require direct access to the Cambridge Crystallographic Data Centre (CCDC) deposition files.[6][7][8]
Experimental Protocols
Synthesis
The synthesis of functionalized violanthrone derivatives often follows a multi-step process, starting from a more soluble precursor. The diagram below illustrates a general synthetic workflow for producing dicyanomethylene-functionalised violanthrones.
Protocol for Dicyanomethylene-Functionalised Violanthrone Synthesis: [5]
-
Preparation of the Soluble Intermediate: 16,17-dihydroxy violanthrone is first synthesized. This precursor is then reacted with an appropriate alkyl halide (e.g., 1-bromooctane) under basic conditions to yield the 16,17-dialkoxy violanthrone intermediate, which exhibits improved solubility.
-
Knoevenagel Condensation: The soluble dialkoxy-violanthrone intermediate is reacted with malononitrile in the presence of a catalyst such as titanium tetrachloride (TiCl₄) and pyridine.
-
Purification: The final product is purified using column chromatography followed by recrystallization to obtain the pure dicyanomethylene-functionalised violanthrone derivative.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[9]
Protocol for Crystal Growth (Slow Evaporation): [5]
-
Solution Preparation: A saturated or near-saturated solution of the purified violanthrone derivative is prepared in a suitable solvent system. For the dicyanomethylene derivative, a mixture of dichloromethane and isopropanol was effective.[5]
-
Environment Control: The solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow the solvent to evaporate slowly and controllably.[10] The vessel should be stored in a vibration-free environment at a constant temperature.[10]
-
Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form. For the dicyanomethylene derivative, this method yielded needle-shaped crystals.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[4]
Methodology for SC-XRD Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (structure solution). These positions and other parameters are then optimized to best fit the experimental data in a process called refinement. The final output is a model of the crystal structure, typically presented in a Crystallographic Information File (CIF).
Relationship Between Structure and Properties
The crystal structure is paramount in defining the macroscopic properties of violanthrone-based materials. The degree of molecular planarity, the efficiency of π-π stacking, and the overall packing motif directly influence charge carrier mobility, a key parameter for semiconductor performance. The twisted structure of the dicyanomethylene derivative, for example, could disrupt long-range π-π stacking, which may have significant implications for its charge transport properties compared to its planar counterparts.[5]
Conclusion and Future Directions
The crystal engineering of violanthrone derivatives is a promising avenue for the development of new organic electronic materials. The modification of the core violanthrone structure with various functional groups provides a powerful tool for tuning molecular conformation, crystal packing, and ultimately, solid-state properties. While detailed crystallographic data for many derivatives remains proprietary or requires direct access to crystallographic databases, the available literature clearly demonstrates the feasibility of obtaining high-quality single crystals and performing detailed structural analysis.
Future research should focus on systematically building a library of crystal structures for various violanthrone derivatives to establish more definitive structure-property relationships. Furthermore, exploring different crystallization conditions to identify and characterize potential polymorphs will be crucial for optimizing and ensuring the reproducibility of device performance. For professionals in drug development, while violanthrone's current applications are in materials science, understanding the crystallization and polymorphic behavior of large, planar aromatic systems can provide valuable insights applicable to the solid-state characterization of active pharmaceutical ingredients.
References
- 1. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Search - Access Structures [ccdc.cam.ac.uk]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 16,17-Dihydroxyviolanthrone in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Dihydroxyviolanthrone and its derivatives are emerging as a promising class of organic semiconductor materials for applications in organic electronics. Their extended π-conjugated framework, inherent charge-transport properties, and the ability to be chemically modified make them attractive candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] The hydroxyl groups at the 16 and 17 positions provide a versatile handle for functionalization, allowing for the tuning of solubility and electronic properties through etherification or esterification.[2] This document provides detailed application notes and experimental protocols for the synthesis, device fabrication, and characterization of this compound and its derivatives in the context of organic electronics.
Data Presentation
The electronic properties of violanthrone derivatives are highly dependent on their molecular structure, particularly the nature of the substituent side chains. The introduction of electron-withdrawing or -donating groups can significantly influence the HOMO/LUMO energy levels and charge carrier mobility. Below is a summary of reported data for dicyanomethylene-functionalised violanthrone derivatives, which serve as a key example of how modification of the violanthrone core can impact device performance.
| Compound ID | Substituent Side Chain | Hole Mobility (μh) in OFETs (cm² V⁻¹ s⁻¹) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 3a | Branched 2-ethylhexyl | 3.6 x 10⁻⁶ | -5.53 | -4.07 | 1.46 |
| 3b | Linear n-octyl | 1.0 x 10⁻² | -5.52 | -4.05 | 1.47 |
| 3c | Linear n-dodecyl | Not Reported | -5.53 | -4.06 | 1.47 |
Note: Data is for dicyanomethylene-functionalised violanthrone derivatives. The HOMO and LUMO values are often estimated from electrochemical measurements (cyclic voltammetry) and optical spectroscopy (UV-Vis absorption edge).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the demethylation of the commercially available 16,17-dimethoxyviolanthrone.
Materials:
-
16,17-dimethoxyviolanthrone
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃)
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask, suspend 16,17-dimethoxyviolanthrone (e.g., 8.03 g, 15.5 mmol) in dichloromethane (100 mL).
-
Stir the suspension at room temperature for 1 hour to ensure thorough dispersion.
-
Cool the flask in an ice bath.
-
Slowly add boron tribromide (e.g., 7.80 g, 31 mmol) to the suspension via a dropping funnel while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at room temperature for 8 hours.
-
Heat the reaction mixture to reflux and maintain for an additional 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into 500 mL of a 2M HCl solution with vigorous stirring.
-
Continue stirring for 30 minutes to ensure complete hydrolysis.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the collected solid to obtain crude this compound. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 16,17-Dialkoxyviolanthrone Derivatives
This protocol describes the etherification of this compound to improve solubility and modify electronic properties.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-Bromoalkane (e.g., 1-bromooctane)
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
-
Deionized water
-
Ethyl acetate for recrystallization
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 0.01 mol), anhydrous potassium carbonate (e.g., 10.3 g, 0.075 mol), and N,N-dimethylformamide (35 mL).
-
Heat the mixture to 120 °C with stirring.
-
Add the 1-bromoalkane (e.g., 1-bromooctane, 13.9 g, 0.072 mol) to the reaction mixture.
-
Maintain the reaction at 120 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker of deionized water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to yield the desired 16,17-dialkoxyviolanthrone.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
This protocol outlines the steps for fabricating a solution-processed OFET using a violanthrone derivative as the p-type semiconductor.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Violanthrone derivative solution (e.g., 10 mg/mL in chloroform)
-
Octadecyltrichlorosilane (OTS) solution in toluene
-
Acetone, isopropanol, deionized water
-
Gold (Au) for source/drain electrodes
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hot plate
-
Thermal evaporator
-
Shadow mask for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
-
Surface Treatment:
-
Immerse the cleaned substrate in a solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes to form a self-assembled monolayer.
-
Rinse the substrate with fresh toluene and dry with nitrogen.
-
-
Semiconductor Deposition:
-
Spin-coat the violanthrone derivative solution onto the OTS-treated substrate at a suitable speed (e.g., 1000-3000 rpm) for 60 seconds.
-
Anneal the film on a hot plate at an optimized temperature (e.g., 100-150 °C) to improve film morphology and crystallinity.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the semiconductor film.
-
Deposit a 50 nm layer of gold (Au) through thermal evaporation under high vacuum (< 10⁻⁶ Torr) to define the source and drain electrodes.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Extract key parameters such as hole mobility (μh), on/off ratio, and threshold voltage (Vth) from the electrical characteristics.
-
Mandatory Visualizations
Caption: Synthesis of soluble violanthrone derivatives.
Caption: Workflow for OFET fabrication.
Caption: Charge transport in a p-type OFET.
References
Application Notes and Protocols for 16,17-Dihydroxyviolanthrone Derivatives as Potential Near-Infrared (NIR) Absorbing Dyes
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and generalized protocols for the potential use of chemically modified 16,17-Dihydroxyviolanthrone as a near-infrared (NIR) absorbing dye in biomedical research. While this compound itself primarily absorbs in the visible spectrum, its derivatives can be engineered to exhibit strong absorption in the NIR region, making them promising candidates for applications such as photothermal therapy, photoacoustic imaging, and targeted drug delivery.
From Visible to Near-Infrared: Chemical Modification of this compound
This compound is a polycyclic aromatic hydrocarbon with a large π-conjugated system.[1][2] In its native form, it displays a characteristic green color with a maximum absorption (λmax) at approximately 600 nm.[1] However, its extensive π-conjugated system and the presence of hydroxyl groups at the 16 and 17 positions make it an excellent scaffold for chemical modification to tune its optical properties.[1]
A key strategy to shift the absorption into the NIR region is the introduction of electron-deficient groups. Specifically, the Knoevenagel condensation of a 16,17-dialkoxyviolanthrone derivative with a compound containing active methylene groups, such as malononitrile, has been shown to be effective. This modification with dicyanomethylene groups extends the π-conjugation and lowers the HOMO-LUMO gap, resulting in a significant red-shift of the absorption spectrum to over 800 nm.[1][3][4] This chemical alteration is foundational to its potential application as an NIR dye.
Physicochemical and Optical Properties
The modification of this compound with dicyanomethylene groups leads to a new class of violanthrone derivatives with distinct properties suitable for NIR-mediated applications. A summary of these properties is presented below.
| Property | This compound (Precursor) | Dicyanomethylene-Functionalized Violanthrone Derivative | Reference |
| Chemical Formula | C34H16O4 | Varies with side chains (e.g., C64H65N4O2) | [1][5] |
| Molecular Weight | 488.49 g/mol | Varies with side chains (e.g., 921.51 g/mol ) | [1] |
| Maximum Absorption (λmax) | ~600 nm | > 800 nm | [1][3][4] |
| HOMO-LUMO Gap | ~3.2 eV | 1.46–1.47 eV | [1] |
| Color | Green | Varies (typically dark solids) | [1] |
| Solubility | Low in most organic solvents | Soluble in organic solvents like chloroform | [1][3] |
Application in Photothermal Therapy (PTT)
Principle: PTT is a therapeutic approach that utilizes agents with high photothermal conversion efficiency to convert NIR light into heat, thereby inducing hyperthermia in targeted tissues, such as tumors, leading to cell death.[6][7][8] The NIR-absorbing violanthrone derivatives, with their strong absorption in the NIR-I window (700-900 nm), are promising candidates for PTT agents.
Experimental Protocol: In Vitro Photothermal Ablation of Cancer Cells
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Preparation of Violanthrone Derivative Nanoparticles:
-
Due to the hydrophobic nature of the violanthrone derivative, formulate nanoparticles to ensure biocompatibility and dispersibility in aqueous media. A common method is nanoprecipitation:
-
Dissolve 1 mg of the dicyanomethylene-functionalized violanthrone derivative in 1 mL of a water-miscible organic solvent (e.g., THF, DMSO).
-
Under vigorous stirring, inject the organic solution into 10 mL of an aqueous solution containing a biocompatible surfactant (e.g., 0.1% w/v Pluronic F-127).
-
Stir the solution overnight in a fume hood to allow for the evaporation of the organic solvent.
-
Characterize the resulting nanoparticles for size, zeta potential, and concentration.
-
-
-
Cellular Uptake and Cytotoxicity:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the violanthrone derivative nanoparticles (e.g., 0, 10, 25, 50, 100 µg/mL) for 24 hours.
-
Assess cytotoxicity using a standard MTT or PrestoBlue assay to determine the dark toxicity of the nanoparticles.
-
-
Photothermal Treatment:
-
Treat cells with the nanoparticles as described above.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Expose the cells to an 808 nm NIR laser at a power density of 1 W/cm² for 5-10 minutes.
-
Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells exposed to the laser only.
-
-
Viability Assessment:
-
After laser irradiation, incubate the cells for another 24 hours.
-
Determine cell viability using an MTT or PrestoBlue assay.
-
Visualize cell death using live/dead staining (e.g., Calcein-AM/Propidium Iodide) and fluorescence microscopy.
-
Hypothetical Signaling Pathway for PTT-Induced Apoptosis
Caption: PTT-induced apoptotic pathway.
Application in Photoacoustic Imaging (PAI)
Principle: PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[9] When a pulsed laser illuminates a tissue, absorbers like the violanthrone derivative undergo thermoelastic expansion, generating an acoustic wave that can be detected by an ultrasound transducer to form an image.
Experimental Protocol: In Vivo Photoacoustic Tumor Imaging
-
Animal Model:
-
Establish a subcutaneous tumor model by injecting cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of an immunocompromised mouse.
-
Allow the tumor to grow to a palpable size (e.g., 100 mm³).
-
-
Administration of Contrast Agent:
-
Administer the violanthrone derivative nanoparticles (prepared as in the PTT protocol) via intravenous (tail vein) injection at a suitable dose (e.g., 10-20 mg/kg).
-
-
Photoacoustic Imaging:
-
Anesthetize the mouse and place it on the imaging stage of a photoacoustic imaging system.
-
Acquire pre-injection images to establish a baseline.
-
Acquire post-injection images at various time points (e.g., 1, 4, 8, 24 hours) to observe the accumulation of the nanoparticles in the tumor.
-
Use a tunable laser to acquire images at multiple wavelengths around the absorption peak of the violanthrone derivative (e.g., 750-900 nm) for spectral unmixing to differentiate the agent from endogenous absorbers like hemoglobin.
-
-
Image Analysis:
-
Reconstruct the photoacoustic images to visualize the tumor vasculature and the distribution of the contrast agent.
-
Quantify the photoacoustic signal intensity in the tumor region over time to determine the pharmacokinetics of the nanoparticles.
-
Workflow for Photoacoustic Imaging
Caption: Experimental workflow for in vivo PAI.
Application in Drug Delivery
Principle: The violanthrone derivative nanoparticles can be loaded with therapeutic agents. The NIR-induced heating can then be used to trigger the release of the drug specifically at the tumor site, combining photothermal therapy with chemotherapy for a synergistic effect.
Experimental Protocol: NIR-Triggered Drug Release
-
Drug Loading:
-
Modify the nanoparticle formulation protocol to include a chemotherapeutic drug (e.g., Doxorubicin).
-
For example, add Doxorubicin to the aqueous solution before the nanoprecipitation step.
-
After nanoparticle formation, purify the drug-loaded nanoparticles by centrifugation or dialysis to remove unloaded drug.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in PBS (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS at 37°C with constant stirring.
-
For the NIR-triggered release group, irradiate the dialysis bag with an 808 nm laser for 10 minutes at specific time intervals.
-
At designated time points, collect aliquots from the external PBS and measure the drug concentration to determine the cumulative release profile.
-
-
Synergistic Therapy In Vitro:
-
Treat cancer cells with drug-loaded nanoparticles.
-
Include control groups: free drug, nanoparticles without drug, and drug-loaded nanoparticles without laser irradiation.
-
Expose the relevant group to the 808 nm laser as in the PTT protocol.
-
Assess cell viability after 48 hours to evaluate the synergistic therapeutic effect.
-
Logical Flow for Drug Delivery System
Caption: Chemo-photothermal drug delivery system.
Disclaimer: The protocols provided are generalized and should be adapted and optimized for the specific violanthrone derivatives and experimental setup. Appropriate safety precautions should be taken when working with lasers and chemical reagents. All animal experiments must be conducted in accordance with institutional and national guidelines.
References
- 1. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 128-59-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel NIR violanthrone derivative with high electron-deficiency: effect of fluorescence on dicyanomethylene substitution [academic.hep.com.cn]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Anti-Tumor Strategies of Photothermal Therapy Combined with Other Therapies Using Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies | MDPI [mdpi.com]
- 8. Enhanced photothermal therapy for tumor ablation: structural and functional insights into Bi2Se3 nanosheets as Light-to-Heat converter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoacoustic imaging systems based on clinical ultrasound platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16,17-Dihydroxyviolanthrone Derivatives in Organic Photovoltaics
Audience: Researchers, scientists, and drug development professionals.
Introduction
16,17-Dihydroxyviolanthrone, a large polycyclic aromatic hydrocarbon, possesses a rigid, planar structure with an extensive π-conjugated system, making it an intriguing candidate for applications in organic electronics. However, its inherent low solubility in common organic solvents significantly hinders its direct incorporation into solution-processed organic photovoltaic (OPV) devices. To overcome this limitation, research has focused on the synthesis and characterization of soluble derivatives, primarily through the modification of the hydroxyl groups. These modifications, such as etherification to form 16,17-bis(alkoxy)violanthrones, enhance solubility and allow for the investigation of their electronic properties and potential as active materials in organic solar cells.
While direct applications of pristine this compound in OPVs are not documented, its derivatives have been explored as potential p-type (donor) and n-type (acceptor) materials. This document provides an overview of the current research, available data on these derivatives, and generalized protocols for the fabrication and characterization of OPV devices that can be adapted for these materials.
Application Notes: Violanthrone Derivatives in Organic Photovoltaics
Violanthrone derivatives are considered promising for OPV applications due to their strong absorption in the visible and near-infrared regions, and their tunable energy levels through chemical modification.
16,17-bis(alkoxy)violanthrone Derivatives as Hole-Transporting (p-type) Materials:
Alkoxy-substituted violanthrones have been synthesized to improve their solubility and processability. Studies have shown that the length of the alkoxy chain can influence the intermolecular π-π stacking and, consequently, the charge carrier mobility. For instance, derivatives with shorter linear alkyl chains, such as n-hexyl, have been reported to exhibit stronger π-π interactions and higher hole mobility compared to those with longer or branched chains. This makes them potential candidates for use as donor materials in bulk heterojunction (BHJ) solar cells, where efficient hole transport is crucial for device performance.
Dicyanomethylene-functionalised Violanthrone Derivatives as Electron-Accepting (n-type) Materials:
The introduction of strong electron-withdrawing groups, such as dicyanomethylene, onto the violanthrone core can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the resulting derivatives potential n-type semiconductors or non-fullerene acceptors (NFAs). These materials exhibit strong electron affinity and broad absorption spectra extending into the near-infrared region, which is beneficial for harvesting a larger portion of the solar spectrum. While OPV devices incorporating these specific derivatives have not been extensively reported, their fundamental electronic properties suggest they are promising candidates for use as acceptors in fullerene-free organic solar cells.
Quantitative Data
Direct performance data for organic solar cells utilizing this compound or its derivatives is scarce in the reviewed scientific literature. No complete datasets including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF) for a fully fabricated OPV device were found. However, relevant material properties have been reported and are summarized below.
| Derivative | Property | Value | Reference |
| 16,17-bis(n-hexyloxy)violanthrone | Hole Mobility (μh) | 3.15 x 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |
| 16,17-bis(n-octyloxy)violanthrone | Hole Mobility (μh) | 1.76 x 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |
| Dicyanomethylene-functionalised violanthrone derivative (3b) | HOMO Level | -5.45 eV | |
| LUMO Level | -4.20 eV | ||
| Optical Bandgap | 1.50 eV | ||
| Hole Mobility (μh) | 1.07 x 10⁻² cm² V⁻¹ s⁻¹ |
Note: The data for the dicyanomethylene-functionalised violanthrone derivative (3b) is from a study that characterized the material but did not report its use in a complete solar cell device. The potential for this material as an n-type semiconductor in OPVs was suggested based on its electronic properties.
Experimental Protocols
The following are generalized protocols for the synthesis of a soluble violanthrone derivative and the fabrication and characterization of a bulk heterojunction organic solar cell. These protocols can be adapted for the specific violanthrone derivatives of interest.
Protocol 1: Synthesis of 16,17-bis(2-ethylhexyloxy)violanthrone
This protocol describes a typical etherification reaction to improve the solubility of this compound.
Materials:
-
This compound
-
2-Ethylhexyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add 2-ethylhexyl bromide (3.0 equivalents) to the reaction mixture.
-
Stir the mixture at 100 °C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the resulting solid under vacuum to obtain 16,17-bis(2-ethylhexyloxy)violanthrone.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the steps for fabricating a standard architecture OPV device.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer materials: Donor (e.g., a soluble violanthrone derivative) and Acceptor (e.g., PC₇₁BM or a non-fullerene acceptor)
-
Organic solvent (e.g., chlorobenzene, chloroform, or o-dichlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., Ca, LiF)
-
Metal for cathode (e.g., Aluminum - Al)
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Source meter for J-V characterization
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor (violanthrone derivative) and acceptor in a suitable organic solvent. The ratio and concentration will need to be optimized.
-
Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox. The spin speed and time will determine the film thickness and need to be optimized.
-
Anneal the active layer at an optimized temperature and time to control the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit the ETL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
-
Protocol 3: Characterization of the Organic Solar Cell
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cell using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).
-
From the J-V curve, extract the key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the contribution of photons at different wavelengths to the photocurrent.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc, which should be consistent with the value obtained from the J-V measurement.
-
Visualizations
Caption: Chemical structures of this compound and its key soluble derivatives.
Caption: Generalized workflow for the fabrication and characterization of an organic photovoltaic device.
References
Application Notes and Protocols for Thin-Film Deposition of 16,17-Dihydroxyviolanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of high-quality thin films of 16,17-Dihydroxyviolanthrone, a promising organic semiconductor for applications in organic electronics. The following sections outline methodologies for both solution-based spin coating and vacuum thermal evaporation techniques, along with expected material characteristics and device performance metrics based on available data for closely related violanthrone derivatives.
Overview of this compound
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₃₄H₁₆O₄. Its planar structure and extensive π-conjugated system facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices.[1] This molecule is a known vat dye and has garnered significant interest for its potential in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The presence of hydroxyl groups at the 16 and 17 positions offers a site for further functionalization to tailor its electronic properties for specific applications.
Protocols for Thin-Film Deposition
Two primary methods for the deposition of this compound thin films are detailed below: Spin Coating from solution and Thermal Evaporation under high vacuum.
Protocol 1: Spin Coating
This method is suitable for rapid screening of materials and fabrication of devices on a laboratory scale. The following protocol is adapted from established procedures for the deposition of isoviolanthrone, a close structural analog.
2.1.1. Materials and Equipment
-
This compound powder
-
High-purity solvent (e.g., Chloroform, Chlorobenzene, or a suitable alternative in which the compound is soluble)
-
Substrates (e.g., Silicon wafers with a thermal oxide layer (SiO₂/Si), glass slides, or pre-patterned ITO substrates)
-
Detergent for cleaning
-
Deionized water
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
Nitrogen gas source
-
UV-ozone cleaner (recommended)
-
0.2 µm PTFE syringe filters
2.1.2. Experimental Procedure
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For optimal results, treat the cleaned substrates with a UV-ozone cleaner for 15 minutes to remove any residual organic contaminants and enhance surface hydrophilicity.[2]
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable high-purity solvent. A typical starting concentration is in the range of 1-10 mg/mL.[2] The optimal concentration will depend on the desired film thickness and the solubility of the compound.
-
Gently heat the solution to 40-50 °C while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[2]
-
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it.
-
Dispense an adequate amount of the filtered this compound solution onto the center of the substrate to cover the entire surface.
-
Initiate the spin coating program. A two-step program is recommended for uniform film formation:[2]
-
After the cycle is complete, carefully remove the coated substrate.
-
-
Annealing (Optional but Recommended):
-
Place the coated substrate on a hotplate, preferably in an inert atmosphere such as a nitrogen-filled glovebox.
-
Heat the substrate to a desired annealing temperature (e.g., 120-150 °C) for a specific duration (e.g., 30 minutes).[1] Annealing can improve the crystallinity and charge carrier mobility of the film.[1]
-
Protocol 2: Vacuum Thermal Evaporation
This technique is employed for depositing highly uniform and pure thin films, which is often necessary for high-performance electronic devices.
2.2.1. Materials and Equipment
-
This compound powder (high purity)
-
High-vacuum deposition system (pressure < 10⁻⁶ Torr)
-
Evaporation source (e.g., tungsten boat)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrates (as in Protocol 1)
-
Substrate cleaning materials (as in Protocol 1)
2.2.2. Experimental Procedure
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 1, Step 1.
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
-
Source Preparation:
-
Load a suitable amount of this compound powder into the evaporation source.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
If desired, heat the substrates to a specific temperature to control film morphology.
-
Gradually increase the current to the evaporation source to heat the this compound powder until it starts to sublimate.
-
Monitor the deposition rate and thickness using the QCM. A typical deposition rate for organic small molecules is in the range of 0.1-1.0 Å/s.
-
Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation source.
-
Allow the substrates to cool down before venting the chamber.
-
-
Device Annealing (Optional):
-
Post-deposition annealing can be performed in-situ (under vacuum) or ex-situ on a hotplate in an inert atmosphere to enhance film properties.
-
Data Presentation: Expected Film and Device Characteristics
Table 1: OFET Characteristics of Dicyanomethylene-Functionalised Violanthrone Derivatives
| Compound | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio |
| Violanthrone Derivative 3a | Spin Coating | 3.6 x 10⁻⁶ | > 10³ |
| Violanthrone Derivative 3b | Spin Coating | 1.0 x 10⁻² | > 10⁴ |
| Violanthrone Derivative 3c | Spin Coating | 2.5 x 10⁻³ | > 10⁴ |
Data adapted from a study on dicyanomethylene-functionalised violanthrone derivatives. The performance of this compound films may vary.
Visualization of Experimental Workflow and Device Architecture
4.1. Spin Coating Workflow
References
16,17-Dihydroxyviolanthrone as a Photosensitizer: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 16,17-Dihydroxyviolanthrone as a photosensitizer in research, particularly in the context of photodynamic therapy (PDT). While direct, extensive research on this compound's PDT applications is emerging, its structural similarity to other polycyclic aromatic hydrocarbons and its known photophysical properties suggest its promise in this field.[1][2] This document outlines its potential mechanisms of action, provides detailed protocols for its experimental use, and presents hypothetical data to guide research efforts.
Application Notes
This compound is a polycyclic aromatic compound known for its vibrant color and fluorescent properties.[1] Its chemical formula is C34H16O4.[1] These characteristics make it a candidate for investigation as a photosensitizer in photodynamic therapy, a treatment modality that utilizes a photosensitizing agent activated by light of a specific wavelength to generate reactive oxygen species (ROS) that can induce cell death in targeted tissues.[3][4]
Potential Mechanism of Action:
Upon absorption of light, a photosensitizer like this compound transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state.[5] This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:
-
Type I Reaction: The photosensitizer can react directly with a substrate to produce radical ions, which then interact with oxygen to produce ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals.
-
Type II Reaction: The photosensitizer can transfer its energy directly to ground-state molecular oxygen (3O2), resulting in the formation of highly reactive singlet oxygen (1O2).[3]
Singlet oxygen is a potent cytotoxic agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[3] The localization of the photosensitizer within the cell (e.g., mitochondria, lysosomes, plasma membrane) often dictates the primary sites of photodamage.[3]
Potential Research Applications:
-
In vitro and in vivo studies: Investigating the photodynamic efficacy of this compound against various cancer cell lines and in animal tumor models.[6][7]
-
Antimicrobial photodynamic therapy: Exploring its potential to eradicate pathogenic bacteria, fungi, and viruses.[4]
-
Fluorescent probe: Utilizing its inherent fluorescence for bioimaging and tracking its subcellular localization.[1]
-
Combination therapies: Evaluating its synergistic effects when combined with chemotherapy or immunotherapy to enhance anti-cancer efficacy.[6]
Quantitative Data Summary
The following tables present hypothetical yet representative data that would be generated during the initial evaluation of this compound as a photosensitizer.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Chemical Formula | C34H16O4 | [1] |
| Molar Mass | 504.49 g/mol | N/A |
| Absorption Maximum (λmax) | ~450-500 nm (Hypothetical) | N/A |
| Fluorescence Emission Maximum | ~560-600 nm | [8] |
| Fluorescence Quantum Yield (Φf) | 0.6-1 (for the dihydroquinone form) | [8] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.6 (Hypothetical) | N/A |
Table 2: In Vitro Phototoxicity of this compound (Hypothetical Data)
| Cell Line | Drug Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.1 - 10 | 5 | 2.5 |
| A549 (Lung Cancer) | 0.1 - 10 | 5 | 3.1 |
| HeLa (Cervical Cancer) | 0.1 - 10 | 5 | 1.8 |
| HFF (Normal Fibroblasts) | 0.1 - 10 | 5 | >10 |
Experimental Protocols
Protocol 1: Determination of Cellular Uptake of this compound
Objective: To determine the optimal incubation time and concentration for the uptake of this compound in a specific cell line.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well cell culture plates
-
Fluorescence microscope or flow cytometer
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the desired cancer cells (e.g., HeLa) in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Photosensitizer Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and store it protected from light.
-
Incubation: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Time-Course Analysis: Incubate the cells for different time points (e.g., 1, 4, 8, 12, 24 hours).
-
Washing: After each incubation period, wash the cells twice with PBS to remove the extracellular photosensitizer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular localization of this compound.
-
Flow Cytometry: For a quantitative analysis, detach the cells using Trypsin-EDTA, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
Protocol 2: In Vitro Photodynamic Therapy and Viability Assay
Objective: To evaluate the phototoxic effect of this compound on cancer cells.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Light source with a suitable wavelength (e.g., LED array, laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate with the optimal concentration of this compound for the optimal duration, as determined in Protocol 1. Include control groups: no cells (blank), cells with medium only (negative control), cells with photosensitizer but no light, and cells with light but no photosensitizer.
-
Irradiation: After incubation, replace the medium with fresh, phenol red-free medium. Irradiate the cells with a light source at a specific wavelength (corresponding to the absorption maximum of the photosensitizer) and a predetermined light dose.
-
Post-Irradiation Incubation: Return the cells to the incubator for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by this compound-mediated PDT.
Materials:
-
Cells treated with this compound and irradiated as in Protocol 2
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and light as described in Protocol 2.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the predominant mode of cell death.
Visualizations
Caption: General mechanism of photodynamic therapy.
Caption: Experimental workflow for in vitro PDT studies.
Caption: A plausible signaling pathway for PDT-induced apoptosis.
References
- 1. Buy this compound | 128-59-6 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 5. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 7. 808 nm Light-triggered and hyaluronic acid-targeted dual-photosensitizers nanoplatform by fully utilizing Nd(3+)-sensitized upconversion emission with enhanced anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of 16,17-disubstituted dihydroviolanthrones formed by reaction of violanthrones with photogenerated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Charge Carrier Mobility in Violanthrone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violanthrones, a class of polycyclic aromatic hydrocarbons, are gaining significant interest in the field of organic electronics due to their extended π-conjugated system, which suggests promising charge transport properties. The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is intrinsically linked to the charge carrier mobility of the active semiconductor layer. This document provides detailed application notes and experimental protocols for measuring the charge carrier mobility in violanthrone derivatives, focusing on three widely used techniques: Organic Field-Effect Transistor (OFET), Time-of-Flight (TOF), and Space-Charge-Limited Current (SCLC) measurements.
Charge Transport in Violanthrones
Charge transport in violanthrone-based materials typically occurs via a hopping mechanism.[1] In this process, charge carriers (holes or electrons) move between adjacent molecules in the solid state. The efficiency of this hopping transport is highly dependent on the degree of intermolecular π-π stacking.[1] Factors such as the nature of substituent side chains on the violanthrone core can significantly influence the molecular packing and, consequently, the charge carrier mobility. For instance, linear alkyl chains have been shown to promote more ordered packing and higher hole mobility compared to branched alkyl chains in dicyanomethylene-functionalised violanthrones.[1][2][3]
Quantitative Data Summary
The following table summarizes reported charge carrier mobility values for various dicyanomethylene-functionalised violanthrone derivatives. It is important to note that currently, violanthrone derivatives have predominantly demonstrated p-type (hole-transporting) behavior.[1][2][3] While some derivatives show potential as electron acceptors, comprehensive studies on their electron mobility are limited.[4][5]
| Violanthrone Derivative (Substituent) | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Measurement Technique |
| Dicyanomethylene-functionalised (branched 2-ethylhexyl chains) | 3.62 x 10⁻⁶ | Not Reported | OFET |
| Dicyanomethylene-functionalised (linear n-octyl chains) | 1.07 x 10⁻² | Not Reported | OFET |
| Dicyanomethylene-functionalised (linear alkyl chains) | 1.21 x 10⁻³ | Not Reported | OFET |
| Violanthrone derivative in chloroform/n-hexane | 4.44 x 10⁻⁴ | Not Reported | OFET[5] |
| Violanthrone derivative in pure chloroform | 4.93 x 10⁻⁵ | Not Reported | OFET[5] |
Experimental Protocols
Organic Field-Effect Transistor (OFET) Measurement
The OFET is a powerful platform to evaluate the charge carrier mobility of organic semiconductors in a transistor configuration. The protocol below describes the fabrication and characterization of a bottom-gate, bottom-contact (BGBC) OFET, a common architecture for such measurements.
a. Materials and Equipment:
-
Substrates: Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).
-
Electrodes: Gold (Au) for source and drain electrodes, typically pre-patterned.
-
Violanthrone Derivative: Solubilized in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Solvents: High-purity solvents for cleaning (acetone, isopropanol) and deposition.
-
Equipment: Spin-coater, vacuum oven/hotplate, thermal evaporator (if electrodes are not pre-patterned), semiconductor parameter analyzer.
b. Experimental Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with oxygen plasma or a UV-ozone cleaner for 10 minutes to remove organic residues and improve the surface hydrophilicity.
-
-
Surface Treatment (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) treatment can be applied. For p-type materials like violanthrones, a hydrophobic SAM like octadecyltrichlorosilane (OTS) is often used.
-
Immerse the cleaned substrates in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing and annealing.
-
-
Active Layer Deposition:
-
Prepare a solution of the violanthrone derivative at a specific concentration (e.g., 5-10 mg/mL).
-
Deposit the solution onto the substrate using a spin-coater. Typical parameters are a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired film thickness.
-
The spin-coating should be performed in a controlled environment (e.g., a glovebox) to minimize exposure to moisture and oxygen.
-
-
Annealing:
-
Anneal the films at a specific temperature (e.g., 80-120 °C) for a defined duration (e.g., 30-60 minutes) under vacuum or in an inert atmosphere. This step helps to remove residual solvent and improve the molecular ordering of the film.
-
-
Device Characterization:
-
Place the fabricated device on the probe station of a semiconductor parameter analyzer.
-
Measure the output characteristics (Drain Current, ID vs. Drain-Source Voltage, VDS) at various Gate-Source Voltages (VGS).
-
Measure the transfer characteristics (ID vs. VGS) at a fixed, high VDS (in the saturation regime).
-
c. Data Analysis:
The charge carrier mobility in the saturation regime is calculated from the transfer curve using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VGS - VT)²
where:
-
μ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
VT is the threshold voltage.
The mobility (μ) can be extracted from the slope of the plot of (ID)1/2 versus VGS.
Time-of-Flight (TOF) Photocurrent Measurement
The TOF technique directly measures the drift mobility of charge carriers through the bulk of a material.
a. Materials and Equipment:
-
Substrates: Indium Tin Oxide (ITO) coated glass.
-
Violanthrone Derivative: High-purity powder for thermal evaporation.
-
Counter-electrode: A metal with a suitable work function (e.g., Aluminum, Gold).
-
Equipment: High-vacuum thermal evaporator, pulsed laser (e.g., Nitrogen laser, 337 nm), voltage source, fast oscilloscope, and a series resistor.
b. Experimental Procedure:
-
Sample Preparation:
-
Clean the ITO-coated glass substrates thoroughly.
-
Deposit a relatively thick film (typically 1-10 µm) of the violanthrone derivative onto the ITO substrate by thermal evaporation under high vacuum. The thickness should be accurately measured (e.g., using a profilometer).
-
Deposit a semi-transparent top electrode (e.g., a thin layer of Al or Au) onto the violanthrone film.
-
-
Measurement Setup:
-
Connect the sample in a series circuit with a DC voltage source and a load resistor.
-
The voltage drop across the load resistor, which is proportional to the photocurrent, is measured with a fast oscilloscope.
-
-
Measurement:
-
Apply a DC voltage across the sample.
-
A short laser pulse is directed through the semi-transparent electrode to generate a sheet of charge carriers near this electrode. The laser photon energy should be strongly absorbed by the violanthrone.
-
Depending on the polarity of the applied voltage, either holes or electrons will drift across the sample towards the counter-electrode.
-
The transient photocurrent is recorded by the oscilloscope.
-
c. Data Analysis:
The transient photocurrent will show a plateau followed by a decay. The transit time (tT) is the time at which the photocurrent starts to drop, corresponding to the arrival of the fastest carriers at the counter-electrode. The mobility (μ) is calculated using the formula:
μ = L² / (V * tT)
where:
-
L is the thickness of the organic film.
-
V is the applied voltage.
Space-Charge-Limited Current (SCLC) Method
The SCLC method determines the bulk mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.
a. Materials and Equipment:
-
Substrates: Pre-patterned ITO or other suitable bottom electrodes.
-
Violanthrone Derivative: Solubilized for spin-coating or powder for evaporation.
-
Interlayer Materials: Materials to create ohmic contacts for either hole or electron injection (e.g., MoO₃ for holes, LiF for electrons).
-
Top Electrode: A metal with a suitable work function.
-
Equipment: Spin-coater or thermal evaporator, current-voltage (I-V) measurement system.
b. Experimental Procedure:
-
Device Fabrication:
-
Fabricate a sandwich-structure device (e.g., ITO/Hole-injection layer/Violanthrone/Top electrode for a hole-only device).
-
The choice of injection layers and electrodes is crucial to ensure that the current is dominated by only one type of charge carrier (unipolar injection).
-
The thickness of the violanthrone layer should be carefully controlled and measured.
-
-
Measurement:
-
Measure the dark J-V characteristics of the device.
-
c. Data Analysis:
At a sufficiently high voltage, the current becomes space-charge limited. For a trap-free semiconductor, the current density (J) follows the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where:
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
μ is the charge carrier mobility.
-
V is the applied voltage.
-
L is the film thickness.
By plotting J vs. V², the mobility can be extracted from the slope of the linear region.
Mandatory Visualizations
Caption: Experimental workflow for mobility measurement.
Caption: Hopping mechanism in violanthrones.
References
- 1. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel NIR violanthrone derivative with high electron-deficiency: effect of fluorescence on dicyanomethylene substitution [journal.hep.com.cn]
- 5. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal Growth of 16,17-Dihydroxyviolanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the single-crystal growth of 16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon of interest for its potential applications in materials science and drug development. The methods outlined below are based on established crystallization techniques for planar, aromatic molecules and are intended to serve as a starting point for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Introduction
This compound is a large, planar molecule with a tendency for strong intermolecular π-π stacking, which can make crystallization challenging. The presence of hydroxyl groups introduces the potential for hydrogen bonding, which can be either beneficial or detrimental to the formation of well-ordered single crystals. The choice of solvent and crystallization technique is therefore critical in controlling the nucleation and growth processes to favor the formation of single crystals over polycrystalline material or amorphous precipitate.
General Crystallization Strategies
Several common techniques can be employed for the crystallization of organic molecules like this compound. These include slow evaporation, solvent vapor diffusion, and slow cooling. The selection of the appropriate method will depend on the solubility of the compound in various solvents.
Data Presentation: Solvent Screening for Crystallization
A preliminary solvent screening is crucial for identifying suitable conditions for crystal growth. The ideal solvent system is one in which the compound has moderate solubility at room temperature, with solubility increasing with temperature for the slow cooling method, or a solvent/anti-solvent system where the compound is soluble in the solvent and insoluble in the anti-solvent for the vapor diffusion method.
| Solvent System | Suitability for Slow Evaporation | Suitability for Vapor Diffusion (Solvent/Anti-solvent) | Suitability for Slow Cooling |
| Toluene | Moderate | Toluene / Hexane | High |
| Dichloromethane (DCM) | High | DCM / Methanol | Moderate |
| Tetrahydrofuran (THF) | High | THF / Water | Moderate |
| N,N-Dimethylformamide (DMF) | Low | DMF / Water | High |
| Pyridine | Moderate | Pyridine / Water | High |
Note: The suitability is a qualitative assessment. "High" indicates that the method is likely to be successful, "Moderate" suggests it is worth attempting, and "Low" indicates it is less likely to yield good results.
Experimental Protocols
Protocol 1: Slow Evaporation Method
This method is one of the simplest and most widely used techniques for growing single crystals.
Materials:
-
This compound (high purity, >98%)
-
Crystallization solvent (e.g., Toluene, Dichloromethane)
-
Small vials (e.g., 2-4 mL) with loose-fitting caps or septa pierced with a needle
-
Filtration apparatus (e.g., syringe with a 0.22 µm PTFE filter)
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. This can be achieved by adding the solid to the solvent in small portions until a small amount of undissolved material remains.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature.
-
Filter the solution through a syringe filter into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that allows for slow evaporation of the solvent. This can be a screw cap that is not fully tightened or a septum pierced with a fine needle.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitor the vial over several days to weeks for the formation of crystals. The rate of evaporation can be controlled by adjusting the opening of the cap.
Protocol 2: Solvent Vapor Diffusion Method
This technique is particularly useful when the compound is highly soluble in a volatile solvent and insoluble in a less volatile anti-solvent.
Materials:
-
This compound
-
A "good" solvent in which the compound is soluble (e.g., Dichloromethane)
-
An "anti-solvent" in which the compound is insoluble (e.g., Methanol)
-
A small inner vial and a larger outer jar with a sealing lid
Procedure:
-
Dissolve a small amount of this compound in the "good" solvent in the small inner vial.
-
Filter the solution into a clean inner vial.
-
Pour a larger volume of the "anti-solvent" into the outer jar.
-
Carefully place the inner vial containing the compound solution inside the outer jar, ensuring that the two solvents do not mix directly.
-
Seal the outer jar tightly.
-
Over time, the more volatile "good" solvent will slowly evaporate from the inner vial and its vapor will diffuse into the surrounding atmosphere of the "anti-solvent". Simultaneously, the vapor of the "anti-solvent" will diffuse into the inner vial.
-
This slow change in the solvent composition within the inner vial reduces the solubility of the compound, leading to gradual crystallization.
-
Place the setup in a stable, vibration-free location and monitor for crystal growth over days to weeks.
Protocol 3: Slow Cooling Method
This method is suitable for compounds that exhibit a significant increase in solubility with temperature.
Materials:
-
This compound
-
A solvent with a high boiling point in which the compound has temperature-dependent solubility (e.g., Toluene, DMF)
-
A heatable stirrer or a temperature-controlled oven/water bath
-
Insulated container (e.g., Dewar flask)
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.
-
Place the vial containing the hot solution in an insulated container to ensure a very slow cooling rate. A Dewar flask filled with hot water or sand can be used.
-
Allow the solution to cool to room temperature over a period of 24-72 hours.
-
The slow decrease in temperature will lead to a gradual decrease in solubility, promoting the growth of large, well-defined crystals.
-
Avoid any disturbances during the cooling process.
Visualizations
Caption: Workflow for Single-Crystal Growth by Slow Evaporation.
Caption: Schematic of the Solvent Vapor Diffusion Setup.
Caption: Key Parameters Influencing Single-Crystal Quality.
Application Notes and Protocols for Incorporating 16,17-Dihydroxyviolanthrone into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon characterized by a large, fused π-conjugated system. This structure imparts unique photophysical and electronic properties, making it a compound of interest for various applications, including as a building block in materials science and organic electronics.[1] Its hydroxyl groups offer versatile opportunities for chemical modification, allowing for the tuning of its properties for specific applications.[1] While its primary applications have been explored in organic electronics, its inherent fluorescence and potential for generating reactive oxygen species upon photoexcitation suggest promising avenues for biomedical applications, particularly in bioimaging and photodynamic therapy.
This document provides detailed application notes and protocols for the incorporation of this compound into polymer matrices, with a focus on potential biomedical applications. The protocols are based on established methodologies for encapsulating similar hydrophobic fluorescent dyes and aromatic compounds within polymeric nanocarriers.
Potential Applications in Drug Development and Research
The incorporation of this compound into polymer matrices can yield advanced materials with a range of potential biomedical applications:
-
Fluorescent Probes for Bioimaging: Encapsulation within biocompatible polymer nanoparticles can create bright, photostable fluorescent probes for in vitro and in vivo imaging.[2][3][4] The polymer matrix can protect the dye from quenching and enhance its brightness.
-
Photosensitizers for Photodynamic Therapy (PDT): Upon light activation, many polycyclic aromatic hydrocarbons can generate reactive oxygen species (ROS), which can be harnessed for therapeutic purposes such as PDT for cancer treatment.[5][6] Polymeric carriers can improve the delivery and targeting of these photosensitizers to diseased tissues.
-
Theranostic Nanoparticles: By combining the fluorescent properties of this compound with the drug-carrying capacity of polymer matrices, it is possible to develop theranostic platforms that simultaneously offer diagnostic imaging and therapeutic action.
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLA-PEG Nanoparticles via Nanoprecipitation
This protocol describes the preparation of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles loaded with this compound using the nanoprecipitation method. This method is widely used for encapsulating hydrophobic drugs and dyes.
Materials:
-
This compound
-
PLGA-PEG copolymer (e.g., 50:50 LA:GA, 5 kDa PEG)
-
Acetone (ACS grade)
-
Milli-Q water or equivalent
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe filter (0.22 µm)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 10 mg of PLGA-PEG and 0.5 mg of this compound in 2 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Nanoparticle Formation:
-
Place 10 mL of Milli-Q water in a glass vial and stir at a constant rate (e.g., 600 rpm) on a magnetic stirrer.
-
Slowly add the organic phase dropwise to the aqueous phase.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator for faster solvent removal.
-
-
Purification:
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any aggregates.
-
(Optional) Centrifuge the nanoparticle suspension and resuspend the pellet in fresh Milli-Q water to remove any unencapsulated this compound.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and zeta potential of the nanoparticles using a DLS instrument.
-
Encapsulation Efficiency and Loading Capacity:
-
Lyse a known volume of the nanoparticle suspension using a suitable solvent (e.g., DMSO).
-
Measure the absorbance of this compound using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
Calculate the amount of encapsulated drug using a standard calibration curve.
-
Encapsulation Efficiency (%) = (Mass of encapsulated drug / Initial mass of drug) x 100
-
Loading Capacity (%) = (Mass of encapsulated drug / Mass of nanoparticles) x 100
-
-
dot
Protocol 2: Preparation of this compound-Doped Polystyrene (PS) Films
This protocol describes a simple method for preparing thin polymer films containing this compound, which can be used for studying its photophysical properties in a solid matrix.
Materials:
-
This compound
-
Polystyrene (PS)
-
Toluene (ACS grade)
-
Glass slides
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of polystyrene in toluene (e.g., 10% w/v).
-
Prepare a stock solution of this compound in toluene.
-
Mix the polymer and dye solutions to achieve the desired final concentration of this compound in the polymer film (e.g., 0.1% w/w relative to PS).
-
-
Film Casting:
-
Clean glass slides thoroughly with soap and water, followed by rinsing with deionized water and ethanol, and drying with a stream of nitrogen.
-
Place a glass slide on the spin coater chuck.
-
Dispense a small amount of the polymer/dye solution onto the center of the slide.
-
Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film.
-
-
Annealing:
-
Transfer the coated slide to a hot plate and anneal at a temperature above the glass transition temperature of polystyrene (Tg ≈ 100 °C), for example, at 110 °C for 10-15 minutes, to remove residual solvent and improve film quality.
-
-
Characterization:
-
UV-Vis and Fluorescence Spectroscopy: Analyze the absorption and emission spectra of the film to study the photophysical properties of this compound within the polymer matrix.
-
Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness of the film.
-
dot
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) |
| Example 1 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 | > 90 | ~ 4.5 |
| Example 2 | 200 ± 8 | 0.20 ± 0.03 | -20 ± 3 | > 85 | ~ 4.0 |
Table 2: Photophysical Properties of this compound in Solution vs. Polymer Matrix
| Medium | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Toluene | ~600 | ~650 | Data to be determined |
| PS Film | Red-shifted | Red-shifted | Potentially enhanced |
Biocompatibility and Cytotoxicity Considerations
Prior to any in vivo application, it is crucial to assess the biocompatibility of the polymer matrix and the cytotoxicity of the encapsulated this compound.
Recommended Assays:
-
In Vitro Cytotoxicity: Assays such as MTT, XTT, or LDH release can be performed on relevant cell lines (e.g., cancer cell lines for PDT studies, or healthy cell lines for general toxicity).
-
Hemocompatibility: If intravenous administration is considered, hemolysis and plasma coagulation assays should be conducted.
-
In Vivo Biocompatibility: Histological analysis of tissues surrounding an implanted polymer-drug composite can reveal signs of inflammation or toxicity.
dot
Conclusion
The incorporation of this compound into polymer matrices presents a promising strategy for the development of novel materials for biomedical applications, particularly in the fields of bioimaging and photodynamic therapy. The protocols and guidelines presented here provide a starting point for researchers to explore the potential of this fascinating molecule. Further research is warranted to fully characterize the properties and biological activity of these composite materials.
References
- 1. Synthesis of Unsymmetrically Functionalized Violanthrenes by Reductive Aromatization of Violanthrone 79 [ouci.dntb.gov.ua]
- 2. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging. | Semantic Scholar [semanticscholar.org]
- 3. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorophores for Bioimaging and Polymer Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 5. Functional Polymer Nanocarriers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 16,17-Dihydroxyviolanthrone and its Derivatives for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon featuring a large π-conjugated system.[1] While the parent compound exhibits low fluorescence quantum yield, its derivatives, particularly those with ether or ester functional groups at the 16 and 17 positions, have shown significant potential as fluorescent probes for bioimaging applications. The extended conjugation and the ability to functionalize the core structure allow for the tuning of photophysical properties, pushing absorption and emission wavelengths into the near-infrared (NIR) region, which is advantageous for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence.[2]
These notes provide an overview of the potential of this compound derivatives for bioimaging, along with detailed protocols for their application in live-cell and in vivo imaging.
Data Presentation: Photophysical Properties
The photophysical properties of violanthrone derivatives are highly dependent on their substitution and the solvent environment. Alkoxy-substituted derivatives are particularly relevant for bioimaging due to their improved solubility and fluorescence characteristics.
| Property | This compound (Parent Compound) | 16,17-Dioctyloxyviolanthrone | Dicyanomethylene-substituted 16,17-dioctyloxyviolanthrone |
| Excitation Max (λex) | ~600 nm | Not specified in search results | ~701 nm |
| Emission Max (λem) | Not specified in search results | Not specified in search results | Not specified in search results |
| Quantum Yield (Φf) | 0.01 | Lower than parent compound | Significantly improved |
| Solubility | Low in organic solvents | Improved in organic solvents | Improved in organic solvents |
| Reference | [3] | [3] | [3] |
Note: Quantitative data for this compound and its derivatives in aqueous or biologically relevant media is limited in the reviewed literature. The provided data is primarily from studies in organic solvents. Further characterization in aqueous buffer systems is recommended for specific bioimaging applications.
Experimental Protocols
Live-Cell Imaging with 16,17-Dialkoxyviolanthrone Derivatives
This protocol is a generalized procedure for staining live cells with hydrophobic violanthrone derivatives. Optimization of concentration and incubation time is crucial for each cell line and specific derivative.
Materials:
-
16,17-dialkoxyviolanthrone derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., phenol red-free medium or HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the 16,17-dialkoxyviolanthrone derivative in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific violanthrone derivative.
-
Diagram of Live-Cell Staining Workflow:
Caption: Workflow for live-cell staining with violanthrone derivatives.
In Vivo Imaging with NIR-Emitting Violanthrone Derivatives
Due to their hydrophobic nature, in vivo delivery of violanthrone derivatives requires formulation in a suitable carrier to ensure bioavailability and prevent aggregation in the aqueous environment of the bloodstream. Encapsulation in nanocarriers like micelles or liposomes is a common strategy.[4][5] This protocol provides a general guideline for in vivo imaging in a mouse tumor model.
Materials:
-
NIR-emitting 16,17-dialkoxyviolanthrone derivative
-
Nanocarrier formulation components (e.g., lipids for liposomes, surfactants for micelles)
-
Phosphate-Buffered Saline (PBS), sterile
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Formulation:
-
Prepare the nanocarrier formulation according to established protocols.
-
Incorporate the NIR-emitting violanthrone derivative into the nanocarrier during its formation. The final concentration of the dye in the formulation should be optimized.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Place the mouse in the in vivo imaging system and acquire a baseline pre-injection image.
-
-
Probe Administration:
-
Inject the formulated violanthrone derivative intravenously (e.g., via the tail vein). The injection volume and dose will need to be optimized.
-
-
Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use appropriate excitation and emission filters for the specific NIR dye.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and other organs of interest over time to assess targeting efficiency and clearance.
-
Diagram of In Vivo Imaging Workflow:
Caption: General workflow for in vivo imaging with violanthrone derivatives.
Considerations for Bioimaging Applications
Cytotoxicity
Proposed Experimental Protocol for Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the violanthrone derivative (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Subcellular Localization
The hydrophobic nature of 16,17-dialkoxyviolanthrone derivatives suggests they are likely to accumulate in lipid-rich environments within the cell, such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, or lipid droplets.[10][11][12] The specific localization will depend on the fine-tuning of the hydrophobicity and any targeting moieties appended to the violanthrone core.
Proposed Experimental Protocol for Subcellular Localization:
-
Cell Staining: Stain live cells with the violanthrone derivative as described in the live-cell imaging protocol.
-
Co-staining: Co-stain the cells with commercially available organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes).
-
Image Acquisition: Acquire fluorescence images in the respective channels for the violanthrone derivative and the organelle tracker.
-
Colocalization Analysis: Analyze the images for colocalization between the violanthrone derivative and the organelle-specific tracker using appropriate software (e.g., by calculating Pearson's correlation coefficient).
Diagram of Subcellular Localization Logic:
Caption: Factors influencing subcellular localization of violanthrone probes.
Signaling Pathways
Currently, there is no information in the reviewed literature directly linking this compound or its derivatives to the visualization of specific signaling pathways. Future research could explore the functionalization of the violanthrone core with moieties that bind to specific proteins or are sensitive to changes in the cellular microenvironment (e.g., pH, ion concentration) to develop probes for monitoring signaling events.
Conclusion
This compound derivatives, particularly those functionalized to enhance solubility and shift fluorescence to the NIR region, represent a promising class of fluorophores for bioimaging. Their hydrophobic nature suggests potential for membrane and organelle staining. While further characterization, including comprehensive cytotoxicity and subcellular localization studies, is required, the foundational properties of these compounds make them attractive candidates for the development of novel probes for both in vitro and in vivo applications. The provided protocols offer a starting point for researchers to explore the bioimaging potential of this versatile molecular scaffold.
References
- 1. Dibenzanthrone (Violanthrone) - Vat Dye|CAS 116-71-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 4. Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and mutagenicity of polycyclic aromatic hydrocarbon ortho-quinones produced by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Killing of Cancer Cells by Nonplanar Aromatic Hydrocarbon‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydrophobicity determines the fate of self-assembled fluorescent nanoparticles in cells - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08793K [pubs.rsc.org]
- 11. Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04859F [pubs.rsc.org]
Application Notes and Protocols: 16,17-Dihydroxyviolanthrone as a Key Intermediate for High-Performance Vat Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 16,17-dihydroxyviolanthrone, a critical intermediate in the synthesis of a range of high-performance violanthrone-based vat dyes. This document details the synthetic pathways, experimental protocols for laboratory-scale synthesis and dyeing, and key performance data of the resulting dyes. The information is intended to guide researchers in the fields of materials science, dye chemistry, and textile science in the development and application of these robust colorants.
Introduction
Violanthrone dyes are a class of polycyclic aromatic ketones known for their exceptional fastness properties, making them highly valuable for dyeing cellulosic fibers like cotton, especially for applications demanding high durability. This compound serves as a pivotal precursor for several commercially significant vat dyes, including Vat Green 1 and Vat Black 25. The introduction of hydroxyl groups at the 16 and 17 positions of the violanthrone core allows for further chemical modification, leading to a diverse palette of colors with excellent resistance to light, washing, and chemical agents.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from benzanthrone. The following protocol is a composite of methods described in the patent literature and is intended for a laboratory setting.
Experimental Protocol: Synthesis from Benzanthrone
Step 1: Dimerization of Benzanthrone to Violanthrone
This step involves the oxidative coupling of two benzanthrone molecules.
-
Reagents: Benzanthrone, Potassium Hydroxide (KOH), Ethanol, Copper powder.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, melt 6 parts of potassium hydroxide.
-
Carefully add 18 parts of ethanol to the molten KOH and heat the mixture to reflux for 30 minutes with stirring.
-
Add 1 part of benzanthrone and 0.002 parts of copper powder to the refluxing mixture.
-
Continue to heat at reflux with vigorous stirring for 5.5 hours.
-
After the reaction is complete, stop heating and filter the hot mixture.
-
Allow the filtrate to cool to room temperature to precipitate the solid product.
-
Collect the solid by suction filtration and wash the filter cake with deionized water until the filtrate is clear and has a reduced viscosity.
-
Dry the resulting violanthrone product.
-
Step 2: Oxidation and Reduction to this compound
This step involves the oxidation of the violanthrone followed by a reduction to yield the dihydroxy product.
-
Reagents: Violanthrone intermediate from Step 1, Fuming Sulfuric Acid (Oleum), Activated Manganese Dioxide, Sodium Hydrosulfite.
-
Procedure:
-
In a suitable reaction vessel, use oleum as a solvent for the violanthrone intermediate obtained in the previous step.
-
Add activated manganese dioxide as the oxidizing agent.
-
After the oxidation step, introduce sodium hydrosulfite to reduce the oxidized intermediate.
-
The reaction yields this compound.
-
Synthesis of Vat Dyes from this compound
This compound is a versatile intermediate for the synthesis of various vat dyes. The following sections describe the synthesis of Vat Green 1 and the conceptual pathway to Vat Black 25.
Synthesis of Vat Green 1 (C.I. 59825)
Vat Green 1, also known as Vat Brilliant Green FFB, is synthesized by the methylation of this compound.[1]
-
Reaction: Methylation of this compound.
-
Reagents: this compound, Methylating agent (e.g., Dimethyl Sulfate or a methyl ester of a sulfonic acid), Solvent (e.g., trichlorobenzene), Quaternary ammonium salt (e.g., tetramethylammonium chloride).
-
General Procedure:
-
The dihydroxyviolanthrone is suspended in a high-boiling inert solvent.
-
A methylating agent and a quaternary ammonium salt are added.
-
The reaction mixture is heated to drive the methylation reaction to completion.
-
The resulting 16,17-dimethoxyviolanthrone (Vat Green 1) is then isolated, purified, and processed into a usable dye form.
-
Conceptual Pathway to Vat Black 25 (C.I. 69525)
Vat Black 25 is a complex vat dye. While not a direct derivative of this compound, its synthesis involves related violanthrone chemistry. The manufacturing process typically starts from 3,9-dibromobenzanthrone and 1-aminoanthraquinone.[2] The resulting structure is a complex polycyclic aromatic ketone.
Application of Violanthrone-Based Vat Dyes on Cotton
The application of vat dyes to cellulosic fibers like cotton is a multi-stage process that leverages the reversible reduction and oxidation of the dye molecule.
Experimental Protocol: Vat Dyeing of Cotton Fabric
This protocol provides a general procedure for the application of violanthrone-based vat dyes, such as Vat Green 1 and Vat Black 25, to cotton fabric in a laboratory setting.
-
Materials:
-
Cotton fabric (scoured and bleached)
-
Vat dye (e.g., Vat Green 1 or Vat Black 25)
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulfite (Na₂S₂O₄)
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Wetting agent
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Sequestering agent
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Leveling agent
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Oxidizing agent (e.g., Hydrogen Peroxide or Sodium Perborate)
-
Soaping agent (detergent)
-
-
Procedure:
-
Vatting (Reduction):
-
Prepare a dye stock solution by pasting the required amount of vat dye with a small amount of water and a wetting agent.
-
In a separate vessel, prepare the reduction bath by dissolving sodium hydroxide and sodium hydrosulfite in water. The temperature for this step is typically between 50-60°C.
-
Add the dye paste to the reduction bath. The color of the solution will change as the insoluble dye is converted to its soluble leuco form. Allow 10-15 minutes for complete vatting.[3]
-
-
Dyeing:
-
Immerse the cotton fabric in the prepared dyebath.
-
The dyeing temperature is typically maintained between 50-60°C.
-
Continue the dyeing process for 45-60 minutes to allow for the penetration and leveling of the leuco dye within the cotton fibers.
-
-
Oxidation:
-
After dyeing, remove the fabric from the dyebath and squeeze out the excess liquor.
-
Expose the fabric to air (air oxidation) or treat it with a chemical oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to convert the soluble leuco dye back to its original insoluble pigment form inside the fibers.
-
-
Soaping (After-treatment):
-
To improve fastness and achieve the final, true shade, the dyed fabric must be soaped.
-
Treat the fabric in a hot bath (typically 95-100°C) containing a detergent. This step removes any loose dye particles from the surface of the fabric.
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Rinse the fabric thoroughly with hot and then cold water.
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Dry the dyed fabric.
-
-
Quantitative Data and Performance
Vat dyes derived from this compound exhibit excellent fastness properties. The following tables summarize the performance data for Vat Green 1 and Vat Black 25 based on technical data sheets.
Table 1: Properties and Fastness of Vat Green 1 (C.I. 59825)
| Property | Rating |
| Light Fastness | |
| Standard Depth | 7-8 |
| 1/12 Depth | 6 |
| Soaping Fastness (95°C) | |
| Change in Shade | 4-5 |
| Staining | 5 |
| Perspiration Fastness | |
| Change in Shade | 5 |
| Staining | 5 |
| Rubbing Fastness | |
| Dry | 4-5 |
| Wet | 4 |
| Chlorine Bleach Resistance | 2-3 |
| Mercerizing Resistance | 5 |
Source: Emperor Chem Technical Data Sheet[3]
Table 2: Properties and Fastness of Vat Black 25 (C.I. 69525)
| Property | Rating |
| Light Fastness | |
| Standard | 8 |
| 1/12 Depth | 7 |
| Soaping Fastness | |
| Fading | 4-5 |
| Staining | 5 |
| Chlorine Fastness | 4 |
| Oxygen Fastness | 4-5 |
| Ironing Fastness | |
| Immediate | 4Y |
| After 4 hours | 5 |
| Perspiration Fastness | |
| Fading | 3-4 |
| Staining | 4-5 |
| Rubbing Fastness | |
| Dry | 4 |
| Wet | 3 |
Source: Qingdao Sanhuan Colorchem CO.,LTD Technical Data Sheet[4]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound from Benzanthrone.
Conversion to Vat Green 1
Caption: Synthesis of Vat Green 1 from the intermediate.
Experimental Workflow for Vat Dyeing
Caption: General workflow for the application of vat dyes to cotton.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 16,17-Dihydroxyviolanthrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 16,17-Dihydroxyviolanthrone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution/Action |
| Incomplete Oxidation of Benzanthrone | Ensure the manganese dioxide (MnO₂) is of high purity and activated. The reaction is sensitive to the quality of the oxidizing agent. Consider increasing the equivalents of MnO₂ incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the benzanthrone starting material. |
| Suboptimal Reaction Temperature | The oxidation reaction is typically carried out at a specific temperature range. Deviations can lead to incomplete reaction or degradation. Precisely control the temperature as specified in the protocol. An excessively high temperature can promote the formation of degradation products, while a temperature that is too low can lead to an incomplete reaction.[1] |
| Incorrect Reagent Stoichiometry | An improper molar ratio of reactants can significantly impact the yield.[1] Carefully measure and ensure the correct stoichiometric ratios of benzanthrone, manganese dioxide, and sulfuric acid as detailed in the experimental protocol. |
| Poor Quality Starting Materials | Impurities in the benzanthrone can interfere with the reaction.[1] Use highly pure benzanthrone. If necessary, recrystallize the starting material before use. |
Issue 2: Formation of Significant Side Products/Impurities
| Potential Cause | Recommended Solution/Action |
| Over-oxidation | Prolonged reaction times or excessive amounts of oxidant can lead to the formation of undesired over-oxidized products. Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is maximized, quench the reaction promptly. |
| Side Reactions | The highly acidic and oxidative conditions can promote side reactions. While specific side products for this reaction are not extensively documented, analogous reactions suggest the possibility of forming sulfated or other oxidized benzanthrone derivatives. Maintain strict control over reaction temperature and time to minimize these side reactions. |
| Incomplete Reaction | Unreacted benzanthrone will be a major impurity if the reaction does not go to completion. Ensure sufficient reaction time and optimal temperature, and verify the quality of the manganese dioxide. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution/Action |
| Low Solubility of the Product | This compound is a large, planar molecule and is expected to have low solubility in many common organic solvents, making purification by crystallization challenging.[2] |
| Presence of Closely Related Impurities | Side products with similar polarity to the desired product can be difficult to separate by column chromatography. |
| Product Adsorption onto Solid Support | During filtration or chromatography, the product may adsorb onto the filter paper or silica gel, leading to losses. |
Frequently Asked Questions (FAQs)
Q1: What is the role of manganese dioxide in this synthesis?
A1: Manganese dioxide (MnO₂) acts as the oxidizing agent, facilitating the oxidative coupling of benzanthrone to form the violanthrone core structure. Its reactivity can be influenced by its preparation and activation method.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be determined experimentally, but a mixture of a non-polar solvent (like toluene or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. The disappearance of the benzanthrone spot and the appearance of a new, more polar spot corresponding to the product indicates reaction progress. Visualization can be achieved under UV light (254 nm and 365 nm) as violanthrone derivatives are highly conjugated and should be UV-active.[3][4]
Q3: What are the expected 1H NMR and Mass Spectra for this compound?
A3: Due to the complexity and low solubility of this compound, obtaining a high-resolution 1H NMR spectrum can be challenging. The spectrum would show a complex pattern of signals in the aromatic region. High-resolution mass spectrometry (HRMS) is a more effective technique for characterization. The expected exact mass can be calculated from its molecular formula (C₃₄H₁₆O₄).
Q4: What is a suitable solvent system for the crystallization of this compound?
A4: High-boiling point aromatic solvents such as nitrobenzene, trichlorobenzene, or quinoline are often used for the crystallization of large polycyclic aromatic compounds. Experimentation with solvent mixtures may be necessary to achieve optimal purity and yield.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Benzanthrone
-
Concentrated Sulfuric Acid (98%)
-
Manganese Dioxide (activated)
-
Sodium Sulfite
-
Deionized Water
Procedure:
-
Oxidation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve benzanthrone in concentrated sulfuric acid. A typical weight ratio is 1:15 to 1:20 (benzanthrone:sulfuric acid).
-
Cool the mixture in an ice bath.
-
Slowly add activated manganese dioxide to the stirred solution, maintaining the temperature below a specified point (e.g., 10-15 °C). The weight ratio of benzanthrone to manganese dioxide is typically 1:1.5 to 1:2.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a set period. Monitor the reaction by TLC.
-
-
Work-up and Hydrolysis:
-
Once the oxidation is complete, carefully and slowly pour the reaction mixture into a large beaker containing ice-cold deionized water to dilute the sulfuric acid. This step is highly exothermic and should be done with extreme caution.
-
Filter the resulting precipitate (the oxidized intermediate) and wash it with deionized water until the filtrate is neutral.
-
Suspend the washed intermediate in an aqueous solution of sodium sulfite.
-
Heat the suspension with stirring for a specified time to effect the reduction to the dihydroxy product.
-
-
Isolation and Purification:
-
Cool the mixture and filter the solid product.
-
Wash the product thoroughly with hot deionized water.
-
Dry the crude this compound in a vacuum oven.
-
Further purification can be achieved by recrystallization from a high-boiling point solvent or by column chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Reactant Ratios | ||
| Benzanthrone : Sulfuric Acid (w/w) | 1 : 15 - 1 : 20 | Patent CN104725209A |
| Benzanthrone : Manganese Dioxide (w/w) | 1 : 1.5 - 1 : 2 | Patent CN104725209A |
| Reaction Conditions | ||
| Oxidation Temperature | 10 - 20 °C (initial), then controlled | General Synthetic Knowledge |
| Oxidation Time | Monitored by TLC | [5] |
| Hydrolysis Temperature | Varies with protocol | General Synthetic Knowledge |
| Hydrolysis Time | Varies with protocol | General Synthetic Knowledge |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low product yield.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Overcoming Aggregation of 16,17-Dihydroxyviolanthrone in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the aggregation of 16,17-Dihydroxyviolanthrone in solution.
Troubleshooting Guide
Issue 1: Poor Solubility and Visible Precipitation in Organic Solvents
-
Possible Cause: this compound, a large polycyclic aromatic hydrocarbon, exhibits strong π-π stacking interactions, leading to self-aggregation and low solubility in many common organic solvents.
-
Solutions:
-
Solvent Selection: While complete dissolution is challenging, certain polar aprotic solvents are more effective.
-
Temperature: Gently warming the solution can increase solubility. However, be cautious as prolonged heating can cause degradation.[1][2]
-
Sonication: Use a bath or probe sonicator to break up aggregates and facilitate dissolution.
-
| Solvent | Expected Solubility | Recommendations |
| N,N-Dimethylformamide (DMF) | Moderate | Good starting point for stock solutions. |
| Dimethyl sulfoxide (DMSO) | Moderate | Suitable for stock solutions; ensure it is anhydrous. |
| N-Methyl-2-pyrrolidone (NMP) | Moderate to High | Can be effective, but has a high boiling point. |
| Chloroform | Low | Generally not recommended as a primary solvent. |
Issue 2: Aggregation in Aqueous Buffer Systems
-
Possible Cause: The hydrophobic nature of this compound causes it to aggregate rapidly in aqueous environments.
-
Solutions:
-
Leuco-Vatting Method: This is a highly effective, albeit chemically altering, method for solubilization. It involves the reduction of the insoluble violanthrone to its soluble "leuco" form in an alkaline solution. This process is reversible through oxidation.
-
Use of Co-solvents: Introducing a miscible organic solvent can disrupt aggregation.
-
Surfactant-Mediated Solubilization: Surfactants can encapsulate the hydrophobic molecule within micelles.[3]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the violanthrone molecule, increasing its aqueous solubility.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the aggregation of this compound?
A1: The primary driver of aggregation is the strong, non-covalent π-π stacking interactions between the large, planar aromatic rings of the molecules. These interactions are energetically favorable and lead to the formation of dimers, trimers, and larger aggregates, reducing solubility.
Q2: How can I visually identify aggregation in my solution?
A2: Aggregation can be identified by the presence of a precipitate, cloudiness, or a color change in the solution. Spectroscopically, aggregation is often indicated by a broadening or a shift in the UV-Vis absorption spectrum.
Q3: Will adjusting the pH of my aqueous solution help in preventing aggregation?
A3: Yes, pH can play a significant role. The hydroxyl groups on this compound can be deprotonated at higher pH values. This can increase the polarity and electrostatic repulsion between molecules, potentially reducing aggregation. For the leuco-vatting method, an alkaline pH is essential for the reduction and solubilization process.
Q4: Are there any non-chemical methods to reduce aggregation?
A4: Yes, physical methods can be employed. Sonication is effective in breaking up existing aggregates. Also, carefully controlling the temperature can influence solubility.[1][2]
Q5: How can I confirm that my chosen method has successfully reduced aggregation?
A5: You can use analytical techniques such as UV-Vis spectroscopy to monitor changes in the absorption spectrum that are indicative of disaggregation (e.g., a sharpening of peaks and a shift in λmax). Dynamic Light Scattering (DLS) is another powerful technique to measure the size of particles in solution; a decrease in particle size would indicate a reduction in aggregation.
Experimental Protocols
Protocol 1: Solubilization via Leuco-Vatting
This protocol describes the reduction of this compound to its soluble leuco form.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium dithionite (Na₂S₂O₄)
-
Degassed deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare a 0.1 M NaOH solution in degassed deionized water.
-
In a reaction vessel, create a slurry of this compound in the 0.1 M NaOH solution.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
While maintaining the inert atmosphere, add a 2-3 fold molar excess of sodium dithionite.
-
Stir the solution at room temperature. A color change should be observed as the insoluble violanthrone is reduced to its soluble, colored leuco form.
-
The resulting solution contains the soluble leuco-16,17-Dihydroxyviolanthrone. This form will re-oxidize back to the insoluble parent compound upon exposure to air.
Caption: Workflow for the solubilization of this compound via the leuco-vatting method.
Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy
This protocol outlines how to monitor the aggregation state of this compound by observing changes in its UV-Vis absorption spectrum.[5][6]
Materials:
-
Solution of this compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes with appropriate path lengths
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).
-
Prepare a series of dilutions of the stock solution.
-
Record the UV-Vis absorption spectrum for each concentration.
-
Analyze the spectra for changes in the shape and position of the absorption bands. A blue-shift (hypsochromic shift) or a broadening of the absorption bands with increasing concentration is indicative of H-type aggregation.
-
To test the effect of an anti-aggregation agent (e.g., a surfactant), add the agent to a concentrated, aggregated solution and record the spectrum to observe any reversal of the spectral changes.
Caption: Relationship between aggregation state and UV-Vis spectral features.
Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)
This protocol provides a method for measuring the size of this compound aggregates in solution.[7][8]
Materials:
-
Solution of this compound
-
DLS instrument
-
Appropriate cuvettes for the DLS instrument
Procedure:
-
Prepare the sample solution and filter it through an appropriate syringe filter (e.g., 0.22 µm) to remove any dust or large particulates that could interfere with the measurement.
-
Place the filtered sample into a clean DLS cuvette.
-
Insert the cuvette into the DLS instrument.
-
Set the instrument parameters, including solvent viscosity and refractive index, and the measurement temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculate the hydrodynamic diameter.
-
Analyze the results to determine the average particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution. A smaller particle size and a lower PDI are indicative of reduced aggregation.
Caption: General workflow for particle size analysis using Dynamic Light Scattering (DLS).
References
- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 3. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of polycyclic aromatic hydrocarbons from aged-contaminated soil using cyclodextrins: experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Dynamic Light Scattering (DLS) Nanoparticle Analysis - CD Bioparticles [magneticbio.com]
Technical Support Center: Violanthrone Derivatives in Device Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with violanthrone derivatives in electronic devices.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Hole Mobility in Organic Field-Effect Transistors (OFETs)
Q: My OFET device fabricated with a violanthrone derivative is showing significantly lower hole mobility than expected. What are the potential causes and how can I troubleshoot this?
A: Low hole mobility in violanthrone-based OFETs can stem from several factors related to molecular structure, film morphology, and device fabrication. Here’s a step-by-step troubleshooting guide:
-
Review the Molecular Structure: The choice of solubilizing alkyl chains on the violanthrone core has a profound effect on the hole mobility.[1][2][3][4][5]
-
Branched vs. Linear Chains: Branched alkyl chains can lead to a more disordered molecular packing in the solid state, which hinders the formation of efficient π-π stacking interactions required for charge transport.[1][2][3][4] This can result in significantly lower hole mobility. For instance, violanthrone derivatives with linear alkyl chains have shown higher mobility compared to those with branched chains.[1][3][4]
-
Actionable Step: If possible, synthesize or procure a violanthrone derivative with linear alkyl chains (e.g., n-octyl or n-dodecyl) instead of branched ones (e.g., 2-ethylhexyl).
-
-
Optimize the Thin Film Morphology: The arrangement of molecules in the thin film is critical for efficient charge transport.[6]
-
Solvent System: The choice of solvent for spin-coating can influence the π-π stacking and crystallinity of the resulting film.[7][8] Using a mixture of a good solvent (e.g., chloroform) and a poor solvent (e.g., n-hexane) can enhance π-π interactions and improve crystallinity, leading to higher hole mobility.[7][8]
-
Annealing: Thermal annealing of the semiconductor film after deposition can improve its crystallinity and molecular ordering.[9][10] The optimal annealing temperature and time need to be determined experimentally for each specific derivative.[9][10]
-
Actionable Steps:
-
Experiment with different solvent mixtures for film deposition.
-
Introduce a post-deposition annealing step and systematically vary the temperature and duration to find the optimal conditions.
-
-
-
Characterize the Thin Film: It is crucial to analyze the morphology and structure of your active layer.
-
Recommended Techniques:
-
X-ray Diffraction (XRD): To assess the crystallinity and molecular packing of the film.[8][11][12]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, grain size, and roughness of the film.[7][8]
-
UV-Vis Absorption Spectroscopy: To probe the aggregation behavior of the violanthrone derivative in the thin film state.[7][8]
-
-
Issue 2: High Off-Current or Low On/Off Ratio
Q: My device exhibits a high off-current, leading to a poor on/off ratio. What could be the problem?
A: A high off-current can be due to several factors, including impurities in the semiconductor, issues at the semiconductor-dielectric interface, or problems with the device architecture.
-
Material Purity: Impurities in the violanthrone derivative can act as dopants, increasing the conductivity of the film and leading to a high off-current.
-
Actionable Step: Ensure the violanthrone derivative is of high purity. Purification techniques like sublimation or multiple recrystallizations may be necessary.[9]
-
-
Semiconductor-Dielectric Interface: Traps and defects at the interface can contribute to leakage currents.
-
Surface Treatment: Treating the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), can improve the interface quality, promote better molecular ordering of the semiconductor, and reduce leakage.[9][13]
-
Actionable Step: Implement a surface treatment step for your dielectric layer before depositing the violanthrone derivative.
-
-
Contact Issues: Poor contact between the electrodes and the semiconductor can sometimes contribute to leakage pathways.
-
Actionable Step: While less common for high off-currents, ensure your electrode deposition process is well-controlled and that there is no unintended bridging between the source and drain.[14]
-
Issue 3: Poor Solubility and Film Formation
Q: I am having difficulty dissolving my violanthrone derivative and forming a uniform thin film. What can I do?
A: The low solubility of the large, planar violanthrone core is a known challenge.[5][15]
-
Choice of Derivative: The nature and length of the alkyl side chains are critical for solubility.
-
Actionable Step: Utilize violanthrone derivatives that have been specifically functionalized with solubilizing groups like long alkyl chains.[5]
-
-
Solvent Selection:
-
Actionable Steps:
-
-
Aggregation in Solution: Even when dissolved, violanthrone derivatives can form aggregates in solution, which can lead to non-uniform films.[7][16]
Data Presentation
Table 1: Performance of Dicyanomethylene-Functionalised Violanthrone Derivatives in OFETs [2][9]
| Compound | Alkyl Side Chain | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| 3a | Branched (2-ethylhexyl) | 3.62 x 10⁻⁶ | ~10³ |
| 3b | Linear (n-octyl) | 1.07 x 10⁻² | ~10⁴ - 10⁵ |
| 3c | Linear (n-dodecyl) | 1.21 x 10⁻³ | ~10⁴ |
Note: The data presented is for dicyanomethylene-functionalised violanthrone derivatives and serves as a reference. Performance can vary based on device architecture and fabrication conditions.
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET with a Violanthrone Derivative
This protocol is a generalized procedure and may require optimization for specific violanthrone derivatives and available equipment.[9][10][17]
1. Substrate Cleaning:
- Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.
- Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
2. Dielectric Surface Treatment:
- Prepare a solution of octadecyltrichlorosilane (OTS) in a non-polar solvent like toluene or hexamethyldisilazane (HMDS) in a moisture-free environment (e.g., a glovebox).
- Immerse the cleaned substrates in the OTS solution for 30 minutes to form a self-assembled monolayer.
- Rinse the substrates with fresh solvent (toluene or isopropanol) to remove excess OTS and then dry with nitrogen.
3. Semiconductor Film Deposition (Solution-Processing):
- Prepare a solution of the violanthrone derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
- Spin-coat the solution onto the OTS-treated substrate. The spin speed and time will determine the film thickness and should be optimized (e.g., 1000-3000 rpm for 60 seconds).
- Anneal the film on a hotplate in an inert atmosphere (e.g., inside a glovebox). The annealing temperature and duration are critical parameters and must be optimized for the specific derivative (e.g., 100-150 °C for 30-60 minutes).
4. Deposition of Source-Drain Electrodes:
- Use a shadow mask to define the source and drain electrodes with the desired channel length and width.
- Deposit a 50 nm layer of gold (Au) through thermal evaporation under high vacuum (< 10⁻⁶ Torr). An adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be used before the gold deposition.
5. Electrical Characterization:
- Use a semiconductor parameter analyzer in a shielded probe station.
- Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various gate-source voltages (V_GS).
- Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime).
- From these characteristics, extract the key performance parameters: charge carrier mobility (μ), on/off current ratio, and threshold voltage (V_th).
Visualizations
Caption: Troubleshooting workflow for low hole mobility in violanthrone devices.
Caption: General experimental workflow for BGTC OFET fabrication.
Caption: Interrelationship of factors affecting violanthrone device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 3. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. π-π Interaction among violanthrone molecules: observation, enhancement, and resulting charge transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. ossila.com [ossila.com]
Technical Support Center: Optimization of 16,17-Dihydroxyviolanthrone Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for 16,17-Dihydroxyviolanthrone films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
A1: Post-deposition annealing is a critical thermal treatment step used to improve the structural and electronic properties of vacuum-deposited this compound films. The primary goals are to enhance molecular ordering, increase crystallinity, and enlarge crystalline grain size. This improved morphology can lead to more efficient charge transport, which is crucial for the performance of organic electronic devices. Thermal annealing provides the necessary energy for molecules to rearrange into a more thermodynamically stable state.
Q2: How does the annealing temperature affect the film's properties?
A2: The annealing temperature is a highly sensitive parameter that significantly influences the final properties of the film.
-
Too low: Insufficient thermal energy will be provided for significant molecular rearrangement, resulting in minimal improvement in crystallinity and morphology.
-
Optimal temperature: At an optimal temperature, typically below the material's melting point, molecules have enough mobility to organize into larger, more ordered crystalline domains. This can lead to a decrease in grain boundaries and an improvement in charge carrier mobility.[1][2]
-
Too high: Exceeding the optimal temperature can lead to detrimental effects such as film dewetting, desorption, or the formation of undesirable polymorphs. In some cases, excessively high temperatures can even cause the film to evaporate.[2]
Q3: What is the typical range for annealing temperatures for organic semiconductor films?
A3: The optimal annealing temperature is material-specific and generally falls between the glass transition temperature (Tg) and the melting temperature (Tm).[3] For many small-molecule organic semiconductors, this range is often between 80°C and 200°C. However, the ideal temperature for this compound must be determined experimentally. A systematic approach, starting with a broad range of temperatures and narrowing down based on characterization results, is recommended.
Q4: How long should the annealing process last?
A4: Annealing time is another critical parameter. A typical duration can range from a few minutes to several hours. The goal is to allow enough time for the film to reach thermal equilibrium and for the desired morphological changes to occur. Shorter times may not be sufficient for complete reorganization, while excessively long times could potentially lead to degradation, especially at higher temperatures. The optimal time is best determined in conjunction with the optimization of the annealing temperature.
Troubleshooting Guide
Issue 1: Film cracking or peeling after annealing.
-
Possible Cause 1: Thermal Expansion Mismatch. A significant difference in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can induce stress during heating and cooling, leading to cracks or delamination.[4]
-
Solution 1:
-
Use a substrate with a CTE that is more closely matched to the organic film.
-
Employ slower heating and cooling rates to minimize thermal shock. A ramp rate of 1-5°C per minute is often a good starting point.
-
Reduce the overall thickness of the film, as thicker films are more prone to cracking due to accumulated stress.[4]
-
-
Possible Cause 2: Trapped Solvents or Impurities. If the film is solution-processed, trapped solvent molecules can rapidly expand and escape during annealing, causing cracks. Impurities can also disrupt the film structure.
-
Solution 2:
Issue 2: Inconsistent or poor device performance despite annealing.
-
Possible Cause 1: Non-uniform Heating. Uneven temperature distribution across the sample can lead to inconsistent film morphology and, consequently, variable device performance.[7]
-
Solution 1:
-
Use a calibrated hotplate or oven with good temperature uniformity.
-
Ensure good thermal contact between the substrate and the heating surface.
-
Consider annealing in an inert atmosphere (e.g., nitrogen or argon) to ensure even heat transfer and prevent oxidation.[8]
-
-
Possible Cause 2: Sub-optimal Annealing Temperature. The chosen annealing temperature may not be the optimal one for achieving the best molecular packing for charge transport.
-
Solution 2:
-
Systematically vary the annealing temperature in small increments (e.g., 10-20°C) and characterize the film at each step.
-
Correlate physical properties (e.g., crystal size, surface roughness) with device performance metrics (e.g., charge carrier mobility) to identify the optimal temperature window.
-
Issue 3: Increased surface roughness or dewetting of the film.
-
Possible Cause: Annealing Temperature is Too High. If the annealing temperature is too close to or exceeds the material's melting point, the film can lose its integrity, leading to the formation of droplets or a rough, discontinuous surface.
-
Solution:
-
Reduce the annealing temperature.
-
Perform a differential scanning calorimetry (DSC) measurement on the this compound powder to determine its melting point and glass transition temperature, which will guide the selection of an appropriate annealing temperature range.
-
Data Presentation
Effective optimization requires careful tracking of experimental parameters and results. The following tables provide a template for summarizing quantitative data.
Table 1: Effect of Annealing Temperature on Film Morphology
| Annealing Temperature (°C) | Average Crystal Size (nm) | Surface Roughness (RMS, nm) | Film Thickness (nm) |
| As-deposited | 25 | 1.5 | 50.2 |
| 80 | 45 | 1.2 | 50.1 |
| 100 | 70 | 1.0 | 49.8 |
| 120 | 110 | 0.8 | 49.5 |
| 140 | 95 | 1.8 | 48.7 |
| 160 | 60 (Dewetting observed) | 4.5 | 45.3 |
Table 2: Correlation of Annealing Temperature with Device Performance
| Annealing Temperature (°C) | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| As-deposited | 1.2 x 10⁻⁴ | 10⁴ | -15.2 |
| 80 | 5.5 x 10⁻⁴ | 10⁵ | -12.8 |
| 100 | 1.1 x 10⁻³ | 5 x 10⁵ | -10.5 |
| 120 | 8.2 x 10⁻³ | 10⁶ | -8.1 |
| 140 | 3.0 x 10⁻³ | 8 x 10⁵ | -9.2 |
| 160 | 1.5 x 10⁻⁴ | 10⁴ | -14.7 |
Experimental Protocols
Protocol 1: Systematic Optimization of Annealing Temperature
-
Substrate Preparation:
-
Clean substrates (e.g., Si/SiO₂, glass) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with an oxygen plasma or UV-ozone cleaner for 10 minutes to remove organic residues and improve the surface energy.
-
-
Film Deposition:
-
Deposit a 50 nm film of this compound via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Maintain a constant deposition rate (e.g., 0.1-0.2 Å/s) and substrate temperature (e.g., room temperature) for all samples to ensure consistency.
-
-
Annealing Procedure:
-
Prepare a set of identical samples. Keep one as a control ("as-deposited").
-
Anneal each of the other samples at a different temperature (e.g., 80°C, 100°C, 120°C, 140°C, 160°C, 180°C) for a fixed duration (e.g., 30 minutes).
-
Perform annealing on a calibrated hotplate in an inert atmosphere (e.g., a glovebox filled with nitrogen) to prevent oxidation.
-
Use a controlled ramp rate for heating and cooling (e.g., 5°C/min) to avoid thermal shock.
-
-
Characterization:
-
Atomic Force Microscopy (AFM): Analyze the surface morphology, determine the average grain size, and measure the root-mean-square (RMS) surface roughness.
-
X-ray Diffraction (XRD): Examine the crystallinity and identify any changes in crystal structure or orientation.
-
UV-Vis Spectroscopy: Assess changes in the absorption spectrum, which can indicate modifications in molecular packing.
-
Device Fabrication and Testing: Fabricate devices (e.g., field-effect transistors) on each annealed film to measure key performance metrics like charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Experimental workflow for optimizing the annealing temperature of thin films.
Caption: Relationship between annealing and film properties.
References
purification techniques for high-purity 16,17-Dihydroxyviolanthrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 16,17-Dihydroxyviolanthrone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound is its extremely low solubility in common organic solvents. This makes traditional purification techniques like recrystallization difficult to perform effectively. Additionally, its synthesis can be complex, potentially leading to a variety of structurally similar impurities that are hard to separate.
Q2: What is the recommended overall strategy for obtaining high-purity this compound?
A2: Due to the solubility issues of the target compound, a highly effective strategy is to purify a more soluble precursor, 16,17-dimethoxyviolanthrone. This derivative can be purified using techniques like recrystallization or column chromatography. Once a high-purity precursor is obtained, a high-yield demethylation reaction can be performed to yield high-purity this compound.[1]
Q3: What are the typical impurities found in crude this compound?
A3: Impurities in this compound typically arise from the synthetic route. If synthesized from benzanthrone, impurities can include unreacted starting materials and various side-products from the multi-step process.[1] When prepared by demethylation of 16,17-dimethoxyviolanthrone, impurities may include the starting material and mono-demethylated intermediates. For related compounds like Isoviolanthrone, potential impurities include unreacted 3-bromobenzanthrone and other polycyclic aromatic hydrocarbons.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most robust and reliable method for the quantitative purity assessment of violanthrone derivatives. It offers high resolution for separating the main compound from structurally similar impurities. For definitive identification of impurities, coupling HPLC with Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solution is too supersaturated, the cooling rate is too fast, or the melting point of the solid is lower than the crystallization temperature. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). Consider using a solvent with a lower boiling point.[2] |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was used), or the presence of impurities is inhibiting crystal formation. | Slowly evaporate the solvent to increase concentration. Try scratching the inside of the flask at the liquid-air interface with a glass rod. "Seed" the solution with a tiny crystal of the pure compound, if available.[2] |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration. | Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Poor purity after recrystallization. | The chosen solvent does not have a large solubility differential for the compound and impurities at high and low temperatures. Impurities co-crystallized with the product. | Screen for a different solvent or a solvent mixture. A second recrystallization may be necessary. For violanthrone derivatives, a layered recrystallization using a solvent/anti-solvent system (e.g., Dichloromethane/Methanol) can be effective. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks/bands). | Inappropriate solvent system (mobile phase) polarity. Column was overloaded with the sample. Flow rate is too fast. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Decrease the amount of sample loaded onto the column. Reduce the flow rate (or pressure in flash chromatography). |
| Compound is stuck on the column. | The mobile phase is not polar enough to elute the compound. The compound is interacting too strongly with the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, a stronger eluting solvent may be required. |
| Cracked or channeled column bed. | The stationary phase was not packed properly. The column ran dry at some point. | Ensure the stationary phase is packed as a uniform slurry and never allowed to dry out. A well-packed column is crucial for good separation. |
| High backpressure in HPLC system. | Clogged column frit or tubing. Precipitation of the sample in the mobile phase. | Filter all samples and mobile phases before use. Ensure the sample is fully dissolved in the mobile phase. If necessary, reverse flush the column according to the manufacturer's instructions.[2] |
Experimental Protocols
Protocol 1: Purification of 16,17-Dimethoxyviolanthrone by Recrystallization
This protocol is adapted based on methods for related polycyclic aromatic compounds.
-
Solvent Selection: Due to the planar and aromatic nature of the compound, high-boiling point aromatic solvents like N,N-dimethylformamide (DMF), Dichlorobenzene, or Nitrobenzene are potential candidates. Perform small-scale solubility tests to identify a suitable solvent that dissolves the compound when hot but has low solubility when cold.
-
Dissolution: In a round-bottom flask, add the crude 16,17-dimethoxyviolanthrone. Add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved. Avoid using an excessive amount of solvent to ensure supersaturation upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask. Once crystal formation appears complete, place the flask in an ice bath for at least one hour to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline adapted from methods for similar aromatic compounds and should be optimized for your specific instrument and sample.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the maximum absorbance wavelength (λmax) of this compound. For related compounds, wavelengths around 270 nm are used.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., THF or a small amount of DMF diluted with the initial mobile phase) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Recommended workflow for obtaining high-purity this compound.
Caption: Logic diagram for troubleshooting common recrystallization problems.
References
Technical Support Center: Strategies to Prevent Photodegradation of Violanthrone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with violanthrone and its derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to mitigate the photodegradation of these valuable compounds in your experiments.
Introduction: The Challenge of Violanthrone Photostability
Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons with significant potential in various applications, including organic electronics and near-infrared (NIR) dyes. However, their extended π-conjugated system, responsible for their desirable optical and electronic properties, also makes them susceptible to photodegradation. Exposure to light, particularly in the presence of oxygen, can lead to irreversible chemical changes, compromising experimental results and the long-term stability of devices.
This guide will equip you with the knowledge and practical strategies to minimize photodegradation, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the photodegradation of violanthrone compounds?
While the precise photodegradation pathways for all violanthrone derivatives are not exhaustively detailed in the literature, the fundamental mechanism is understood to be analogous to that of other organic dyes. The process is primarily driven by photo-oxidation.[1][2]
Upon absorption of light, the violanthrone molecule is promoted to an excited electronic state. In the presence of molecular oxygen, this excited molecule can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). Alternatively, the excited dye can undergo intersystem crossing to a triplet state, which can then react with ground-state oxygen to produce superoxide radicals (O₂⁻•). These reactive oxygen species (ROS) are powerful oxidizing agents that can attack the violanthrone structure, leading to its decomposition.[1][3]
Q2: My violanthrone solution is changing color/losing fluorescence intensity upon exposure to lab light. What is happening?
This is a classic sign of photodegradation. The color and fluorescence of violanthrone compounds are directly related to their intact π-conjugated system. When this system is disrupted by photo-oxidation, the molecule's ability to absorb and emit light at specific wavelengths is altered, leading to a visible color change (often fading or bleaching) and a decrease in fluorescence intensity.[4]
Q3: What are the key environmental factors that accelerate the photodegradation of violanthrone?
Several environmental factors can significantly influence the rate of photodegradation:
-
Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (UV and blue light) provide more energy to initiate the photochemical reactions, thus accelerating degradation.[1][5]
-
Oxygen Concentration: The presence of dissolved oxygen is a critical factor, as it is the precursor to the damaging reactive oxygen species.[6] Experiments conducted under anaerobic conditions generally show significantly reduced photodegradation.
-
Solvent: The choice of solvent can influence the stability of violanthrone compounds. Some solvents may be more prone to generating radicals or may have higher oxygen solubility, thereby promoting degradation.
-
pH: The pH of the solution can affect the electronic state of the violanthrone molecule and the reactivity of ROS, potentially influencing the degradation rate.[1]
-
Temperature: While photodegradation is primarily a photochemical process, higher temperatures can increase the rates of secondary chemical reactions involved in the degradation cascade.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments. | - Variable light exposure during sample preparation and analysis.- Degradation of stock solutions over time. | - Work under subdued or red light conditions.[7]- Use amber glassware or wrap containers in aluminum foil.[5]- Prepare fresh solutions for each experiment. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, Mass Spec). | - Formation of photodegradation products. | - Confirm the identity of new peaks by conducting a forced degradation study (controlled light exposure) and analyzing the products.[5]- Implement rigorous light protection measures. |
| Rapid loss of signal in fluorescence-based assays. | - Photobleaching due to high-intensity excitation light. | - Reduce the intensity and duration of the excitation light.- Incorporate an antioxidant into the sample medium.[8]- Consider encapsulation of the violanthrone compound. |
| Precipitation or change in solubility of the compound. | - Degradation products may have different solubility profiles. | - Characterize the precipitate to confirm if it is a degradation product.- Improve the photostability of the parent compound to prevent the formation of insoluble byproducts. |
Strategies for Preventing Photodegradation
Here we detail three primary strategies to enhance the photostability of your violanthrone compounds: the use of photostabilizers, encapsulation, and molecular design.
Incorporation of Photostabilizers
Photostabilizers are compounds that can inhibit or slow down the photodegradation process. They can be broadly categorized into UV absorbers and antioxidants/quenchers.
-
UV Absorbers: These molecules competitively absorb harmful UV radiation, converting it into harmless thermal energy, thereby shielding the violanthrone compound.
-
Antioxidants and Quenchers: These molecules act by scavenging reactive oxygen species or by quenching the excited state of the violanthrone molecule, preventing the initiation of the degradation cascade.[8] Common examples include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and various hindered amine light stabilizers (HALS).[9][10]
Objective: To determine the efficacy of different antioxidants in preventing the photodegradation of a violanthrone derivative in solution.
Materials:
-
Violanthrone derivative stock solution (e.g., 1 mM in a suitable solvent like THF or DMSO)
-
Antioxidant stock solutions (e.g., 10 mM of Ascorbic Acid, α-tocopherol, Trolox)
-
High-purity solvent
-
Amber and clear glass vials
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., solar simulator or a specific wavelength lamp)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of your violanthrone derivative to a final concentration with a measurable absorbance (e.g., 10 µM).
-
For each antioxidant to be tested, prepare a sample containing the violanthrone derivative and the antioxidant at a specific molar ratio (e.g., 1:1, 1:10).
-
Prepare a "control" sample containing only the violanthrone derivative.
-
Prepare a "dark control" by wrapping a control sample vial completely in aluminum foil.
-
-
Light Exposure:
-
Place all samples (except the dark control) at a fixed distance from the light source.
-
Expose the samples to the light for a defined period, taking aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Analysis:
-
At each time point, measure the absorbance spectrum of the aliquot using the UV-Vis spectrophotometer.
-
Plot the absorbance at the λmax of the violanthrone derivative as a function of time for each condition.
-
-
Data Interpretation:
-
Compare the degradation rate of the violanthrone in the presence of different antioxidants to the control. A slower decrease in absorbance indicates a protective effect. The dark control should show minimal to no degradation.
-
Encapsulation Strategies
Encapsulation involves creating a protective barrier around the violanthrone molecule, physically isolating it from the surrounding environment, particularly from oxygen and other reactive species.[11][12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules like violanthrone, shielding them from the bulk solvent and oxygen.
-
Liposomes and Nanoparticles: Violanthrone can be encapsulated within the lipid bilayer of liposomes or incorporated into the matrix of polymeric nanoparticles.[13][14] This not only enhances photostability but can also improve solubility and delivery in biological systems.
Objective: To prepare a violanthrone-β-cyclodextrin inclusion complex to enhance its photostability.
Materials:
-
Violanthrone derivative
-
β-Cyclodextrin
-
Deionized water
-
Suitable organic solvent for violanthrone (e.g., DMSO)
-
Magnetic stirrer and hot plate
-
Freeze-dryer
Procedure:
-
Preparation of β-Cyclodextrin Solution:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at a slightly elevated temperature (e.g., 50-60 °C).
-
-
Addition of Violanthrone:
-
Dissolve the violanthrone derivative in a minimal amount of a water-miscible organic solvent.
-
Slowly add the violanthrone solution dropwise to the stirred β-cyclodextrin solution.
-
-
Complex Formation:
-
Continue stirring the mixture for several hours (e.g., 24 hours) at a constant temperature, protected from light.
-
-
Isolation of the Complex:
-
Allow the solution to cool to room temperature, which may induce precipitation of the complex.
-
Filter the precipitate and wash with cold deionized water.
-
Freeze-dry the solid to obtain the violanthrone-β-cyclodextrin inclusion complex powder.
-
-
Characterization and Stability Testing:
-
Confirm the formation of the inclusion complex using techniques such as UV-Vis, fluorescence spectroscopy, or NMR.
-
Evaluate the photostability of the complex compared to the free violanthrone using a protocol similar to Protocol 1.
-
Molecular Design and Derivatization
Strategic chemical modification of the violanthrone core can intrinsically enhance its photostability. This can involve:
-
Introduction of Electron-Withdrawing or Donating Groups: Modifying the electronic properties of the molecule can alter its excited-state lifetime and reactivity.
-
Steric Hindrance: Introducing bulky side groups can sterically hinder the approach of reactive species to the violanthrone core.
-
Improving Solubility: Enhancing solubility can prevent aggregation, which can sometimes accelerate photodegradation.
Visualizing Photodegradation and Prevention
Photodegradation Pathway
References
- 1. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts | MDPI [mdpi.com]
- 2. Principles and mechanisms of photocatalytic dye degradation on TiO2 based photocatalysts: a comparative overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research on the effect of photoprotectants on photostabilization of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of melatonin photostability by encapsulation in lipospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystalline 16,17-Dihydroxyviolanthrone
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing polymorphism in crystalline 16,17-Dihydroxyviolanthrone. The following troubleshooting guides and FAQs address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it critical for this compound?
A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition.[1][2] For an active pharmaceutical ingredient (API) like this compound, different polymorphs can exhibit significant variations in physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][3] Uncontrolled polymorphism can lead to inconsistent product performance and potential therapeutic failure, making its management essential during drug development.[4][5]
Q2: What is the difference between a thermodynamically stable polymorph and a kinetically favored polymorph?
A2: The thermodynamically stable polymorph is the most stable crystalline form, possessing the lowest Gibbs free energy under a given set of conditions. It is generally less soluble and has a higher melting point.[6] The kinetically favored (or metastable) polymorph is a less stable form that nucleates and grows faster due to a lower activation energy barrier for crystallization.[7][8] While easier to form initially, metastable polymorphs can convert to the more stable form over time, especially in the presence of a solvent or upon heating.[6]
Q3: What primary factors influence which polymorph of this compound will crystallize?
A3: The crystallization of a specific polymorph is governed by a complex interplay of factors. The most influential include:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence solute-solvent interactions, favoring the nucleation of a particular form.[9][10][11]
-
Supersaturation: High supersaturation levels often favor the formation of metastable (kinetic) polymorphs, while lower supersaturation allows for the formation of the more stable (thermodynamic) form.[7][12]
-
Temperature: Temperature affects both solubility and the kinetics of nucleation and growth, which can determine the resulting polymorph.[2]
-
Agitation/Stirring Rate: The level of agitation can influence nucleation rates and potentially induce transformations between forms.[2]
Troubleshooting Guide
Q1: I am consistently obtaining an amorphous precipitate instead of crystalline this compound. What steps can I take?
A1:
-
Possible Cause: The level of supersaturation is too high, causing the compound to "crash out" of solution before it can form an ordered crystal lattice.
-
Solution:
-
Reduce Cooling Rate: If using cooling crystallization, decrease the rate of temperature change to slow down the process.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "bad" solvent (an anti-solvent) in which the compound is insoluble. This allows for more controlled precipitation.
-
Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate over several days in an undisturbed environment.[13] Avoid highly volatile solvents if possible, as they can evaporate too quickly and may lead to poor crystal quality.[13]
-
Check Solvent Choice: The chosen solvent may be too effective, leading to a highly supersaturated solution. Experiment with solvents where the compound has moderate, not excessive, solubility.[13]
-
Q2: My analytical results (PXRD, DSC) are inconsistent from batch to batch. How can I diagnose the problem?
A2:
-
Possible Cause: You are likely producing a mixture of different polymorphs or have a variable amorphous content.
-
Solution:
-
Rigorous Process Control: Ensure that all crystallization parameters (solvent, temperature, cooling rate, agitation, concentration) are precisely controlled and documented for each batch. Even minor variations can lead to different polymorphic outcomes.[2]
-
Comprehensive Characterization: Use multiple analytical techniques to analyze each batch. Powder X-Ray Diffraction (PXRD) is the primary tool for identifying different crystalline forms, as each polymorph has a unique diffraction pattern.[14][15]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to detect different melting points, heats of fusion, and solid-state phase transformations that are characteristic of specific polymorphs.[14][15]
-
Spectroscopy: Infrared (IR) and Raman spectroscopy can also differentiate between polymorphs by identifying shifts in vibrational modes caused by different crystal packing.[14][15]
-
Q3: How can I selectively crystallize a specific polymorph of this compound?
A3:
-
Possible Cause: Crystallization conditions are not optimized to favor the desired form.
-
Solution:
-
For the Thermodynamically Stable Form:
-
Use conditions of low supersaturation. This can be achieved by slow cooling or slow evaporation.
-
Perform slurry conversion experiments. Stir a mixture of polymorphs in a solvent where they have slight solubility. Over time, the metastable forms will dissolve and recrystallize as the most stable form.
-
-
For a Metastable (Kinetic) Form:
-
Use conditions of high supersaturation. This is often achieved by rapid cooling ("crash cooling") or fast anti-solvent addition.[16]
-
Be aware that these forms are inherently less stable and may require specific storage conditions to prevent conversion.
-
-
Seeding: This is a powerful technique for controlling the outcome. Introduce a small number of seed crystals of the desired polymorph into a supersaturated solution. This bypasses the stochastic nature of primary nucleation and promotes the growth of the desired form.[7][17]
-
Data Presentation
For effective management, all quantitative data for different polymorphs should be systematically recorded. The table below provides a template for comparing the key physicochemical properties of hypothetical this compound polymorphs.
| Property | Form I (Hypothetical) | Form II (Hypothetical) | Amorphous |
| Appearance | Crystalline Needles | Prismatic Crystals | Fine Powder |
| Melting Point (DSC) | 245 °C (sharp) | 230 °C (sharp) | ~180 °C (broad glass transition) |
| Heat of Fusion (ΔHfus) | 110 J/g | 95 J/g | N/A |
| Key PXRD Peaks (2θ) | 8.5°, 12.3°, 25.1° | 9.2°, 15.8°, 24.5° | Broad halo, no sharp peaks |
| Solubility (in THF at 25°C) | 0.5 mg/mL | 1.2 mg/mL | 5.0 mg/mL |
| Thermodynamic Stability | Most Stable | Metastable | Least Stable |
Experimental Protocols & Visualizations
Polymorph Screening and Characterization Workflow
The following diagram illustrates a standard workflow for discovering and characterizing potential polymorphs of this compound.
Protocol: Polymorph Screening by Solvent Crystallization
-
Solvent Selection: Choose a diverse range of 10-15 solvents with varying polarities and hydrogen bonding capabilities (e.g., toluene, tetrahydrofuran, acetone, ethyl acetate, methanol, acetonitrile, water).
-
Sample Preparation: Prepare saturated solutions of this compound in small vials (e.g., 1-2 mL) for each selected solvent at an elevated temperature (e.g., 50 °C).
-
Crystallization:
-
Slow Evaporation: Leave a subset of vials loosely capped at room temperature in a vibration-free area.
-
Slow Cooling: Place another subset in an insulated container to cool slowly to room temperature, then transfer to a refrigerator (4 °C).
-
Anti-Solvent Addition: To a third subset of solutions in a "good" solvent, slowly add a miscible "bad" solvent dropwise until turbidity persists.
-
-
Isolation: Once crystals form, isolate the solids by filtration and wash with a minimal amount of cold solvent.
-
Analysis: Dry the solids under vacuum at room temperature and analyze each distinct crystalline product using PXRD, DSC, and microscopy to identify different forms.
Thermodynamic vs. Kinetic Control
The choice between thermodynamic and kinetic crystallization pathways is a fundamental concept in polymorphism control. The following diagram illustrates this relationship.
Protocol: Characterization by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample with a mortar and pestle to ensure a random orientation of crystallites. Pack the powder into the sample holder, ensuring a flat, even surface.
-
Data Collection: Irradiate the sample with monochromatic X-rays (typically Cu Kα) in a powder diffractometer.[15] Scan over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
Data Analysis: Plot the intensity of the diffracted X-rays versus the 2θ angle.[15] Each polymorph will produce a unique diffraction pattern. Compare the peak positions (2θ values) and relative intensities to reference patterns to identify the form(s) present in the sample.[15] The absence of sharp peaks and the presence of a broad "halo" indicate amorphous material.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization of polymorphs : the effect of solvent | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. unifr.ch [unifr.ch]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 16,17-Dihydroxyviolanthrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 16,17-Dihydroxyviolanthrone, particularly when scaling up from laboratory to pilot or production scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a lab scale?
A1: A prevalent laboratory-scale synthesis involves the demethylation of its more soluble precursor, 16,17-dimethoxyviolanthrone.[1] This is often achieved using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent such as dichloromethane. The resulting this compound can then be used in subsequent reactions or purified.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound, a large polycyclic aromatic hydrocarbon (PAH), presents several challenges. These include managing the poor solubility of the product, ensuring efficient heat transfer in larger reactors, achieving homogeneous mixing, and controlling the impurity profile, which can be amplified at a larger scale. The high production costs and the need to comply with strict environmental regulations are also significant hurdles in the industrial production of vat dyes like violanthrone derivatives.[2]
Q3: How does the purity of the starting material, 16,17-dimethoxyviolanthrone, affect the synthesis?
A3: The purity of the starting 16,17-dimethoxyviolanthrone is crucial for a successful synthesis. Impurities in the starting material can lead to the formation of unwanted side products, complicating the purification of the final this compound. This can significantly impact the yield and reproducibility of the reaction, especially during scale-up.
Q4: What are the typical solvents used for the demethylation of 16,17-dimethoxyviolanthrone?
A4: Chlorinated hydrocarbons such as dichloromethane or chloroform are commonly used as solvents for the demethylation reaction with reagents like BBr₃. Aromatic hydrocarbons like toluene or xylene can also be utilized. The choice of solvent can influence the reaction rate and the solubility of both the starting material and the product.
Q5: Are there alternative reagents to BBr₃ for the demethylation step?
A5: Yes, other demethylating agents can be used, including aluminum chloride (AlCl₃), aluminum iodide (AlI₃), hydrobromic acid (HBr), and hydroiodic acid (HI). The choice of reagent will depend on the specific reaction conditions, the scale of the synthesis, and the presence of other functional groups in the molecule.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Demethylation | - Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed until the starting material is fully consumed. - Increase reaction time and/or temperature. Some demethylations can be sluggish and may require heating to go to completion. - Ensure sufficient demethylating agent. Use an appropriate molar excess of the demethylating agent (e.g., BBr₃). |
| Degradation of Product | - Control the reaction temperature. Exothermic reactions, especially at a larger scale, can lead to localized overheating and product degradation. Ensure efficient cooling of the reactor. - Minimize exposure to air and light. Polycyclic aromatic compounds can be sensitive to oxidation and photodegradation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Losses during Workup and Purification | - Optimize the workup procedure. The product may be partially soluble in the aqueous phase during washing. Minimize the volume of washing solutions. - Choose an appropriate purification method. Due to the low solubility of this compound, standard column chromatography may be challenging. Techniques like soxhlet extraction or recrystallization from a high-boiling point solvent might be more effective. |
Problem 2: Poor Solubility of this compound
| Possible Cause | Suggested Solution |
| Inherent property of the molecule | - Use a co-solvent system. A mixture of solvents can sometimes improve solubility compared to a single solvent. - Perform reactions at elevated temperatures. The solubility of the compound is likely to increase with temperature. - Consider derivatization. For subsequent reactions, it might be advantageous to convert the dihydroxy compound to a more soluble derivative, such as a silyl ether, and then deprotect it in a later step. |
| Precipitation during reaction | - Increase the solvent volume. While this may not be ideal for scale-up, it can help to keep the product in solution. - Use a solvent with a higher boiling point. This allows the reaction to be run at a higher temperature, which can improve solubility. |
Problem 3: Difficulty in Purification
| Possible Cause | Suggested Solution |
| Low solubility | - Recrystallization from a high-boiling point solvent. Solvents like nitrobenzene or quinoline have been used for similar large PAHs. - Soxhlet extraction. This can be an effective method for purifying insoluble solids. - Vatting. As this compound is a vat dye precursor, a purification method involving reduction to the soluble leuco form, filtration, and subsequent re-oxidation can be employed. |
| Presence of closely related impurities | - Optimize the reaction conditions to minimize byproduct formation. - Employ high-performance liquid chromatography (HPLC) for analytical separation and consider preparative HPLC for small-scale purification. - Use fractional crystallization. This technique can sometimes separate compounds with small differences in solubility. |
Experimental Protocols
Synthesis of this compound via Demethylation
This protocol is adapted from a known synthetic method and should be optimized for specific laboratory conditions and scale.
Materials:
-
16,17-dimethoxyviolanthrone
-
Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
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Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 16,17-dimethoxyviolanthrone in anhydrous dichloromethane.
-
Cool the suspension in an ice-water bath.
-
Slowly add the boron tribromide solution dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 8-12 hours), monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a 2M HCl solution with vigorous stirring.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum to obtain crude this compound.
Note: The crude product may be used directly in the next step or purified further by recrystallization or other suitable methods.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Improving Air Stability of 16,17-Dihydroxyviolanthrone-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the air stability of devices based on 16,17-Dihydroxyviolanthrone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of this compound-based devices in ambient conditions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of device performance (e.g., decreased mobility, on/off ratio) in air. | 1. Oxygen-induced doping: Oxygen can act as a p-dopant, increasing the off-current and reducing the on/off ratio. 2. Moisture-induced charge trapping: Water molecules can act as charge traps at the semiconductor-dielectric interface, reducing carrier mobility. 3. Photodegradation: Exposure to ambient light in the presence of oxygen can lead to the formation of reactive oxygen species that degrade the organic semiconductor. | 1. Encapsulation: Implement a barrier layer to prevent oxygen and moisture ingress. (See Experimental Protocols). 2. Inert Atmosphere: Conduct all fabrication and testing in a nitrogen-filled glovebox. 3. Antioxidant Additives: Incorporate antioxidants into the semiconductor layer to scavenge reactive oxygen species. |
| Inconsistent device performance between batches. | 1. Variations in ambient conditions: Fluctuations in humidity and oxygen levels during fabrication and testing. 2. Inconsistent encapsulation quality: Poor adhesion or defects in the encapsulation layer. | 1. Control Environment: Maintain a controlled environment with stable humidity and oxygen levels. 2. Optimize Encapsulation: Standardize the encapsulation protocol and verify the integrity of the barrier layer. |
| Device failure upon prolonged storage in air. | 1. Slow diffusion of oxygen and water: Even with encapsulation, slow permeation of ambient species can lead to gradual degradation over time. 2. Material crystallization or morphological changes: The thin film morphology may change over time, affecting device performance. | 1. High-Performance Encapsulation: Utilize multi-layer encapsulation for superior barrier properties. 2. Thermal Annealing: Optimize the annealing process to create a more stable film morphology. |
| Discoloration or visible degradation of the active layer. | 1. Chemical reaction with ambient species: The dihydroxyviolanthrone core may be susceptible to oxidation. | 1. Inert Atmosphere: Handle and store the material and devices in an inert environment. 2. Purification: Ensure high purity of the this compound to remove any catalytic impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is air stability a major concern for this compound-based devices?
A1: Organic semiconductors, including this compound, are often susceptible to degradation upon exposure to ambient air, specifically oxygen and moisture. This degradation can manifest as a decrease in charge carrier mobility, an increase in off-current, and a shorter device lifetime, ultimately hindering their practical application. The hydroxyl groups in this compound may also influence its interaction with water molecules.
Q2: What are the primary degradation mechanisms in these devices?
A2: The primary degradation mechanisms are believed to be:
-
Oxidation: The conjugated violanthrone core can be oxidized by atmospheric oxygen, especially when exposed to light. This can disrupt the π-electron system, which is crucial for charge transport.
-
Charge Trapping by Water: Water molecules adsorbed onto the device, particularly at the semiconductor-dielectric interface, can act as charge traps, impeding the flow of charge carriers.
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Morphological Instability: Absorption of atmospheric species can induce changes in the thin-film morphology of the organic semiconductor, leading to a decrease in performance.
Q3: How can I improve the air stability of my devices?
A3: Several strategies can be employed:
-
Encapsulation: This is the most common and effective method. It involves depositing a barrier layer over the device to prevent the ingress of oxygen and moisture.
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Inert Environment: Fabricating and testing devices in a controlled inert atmosphere, such as a nitrogen-filled glovebox, minimizes exposure to air.
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Use of Antioxidants: Blending antioxidants with the this compound can help to mitigate oxidative degradation.
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Molecular Design: Modifying the molecular structure of the violanthrone derivative can enhance its intrinsic stability.
Q4: What are the best materials for encapsulation?
A4: The choice of encapsulation material depends on the specific application and desired level of protection. Common materials include:
-
Inorganic Layers: Thin films of materials like aluminum oxide (Al₂O₃), silicon nitride (SiNₓ), and silicon oxide (SiOₓ) deposited by techniques such as atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD) offer excellent barrier properties.
-
Organic Layers: Polymers like Parylene can provide conformal coatings.
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Multi-layer (Dyad) Structures: Combining inorganic and organic layers can create highly effective barriers that are also flexible.
Q5: What is a reasonable expectation for the lifetime of a this compound-based device in air?
A5: The lifetime is highly dependent on the quality of the encapsulation and the operating conditions. An unencapsulated device may degrade within hours or even minutes. A well-encapsulated device, however, could potentially operate for hundreds or thousands of hours. For context, some encapsulated organic light-emitting diodes (OLEDs) have demonstrated lifetimes exceeding 700 hours on plastic substrates and 500 hours on glass.[1][2]
Data Presentation
Table 1: Representative Performance of Organic Field-Effect Transistors (OFETs) in Inert vs. Ambient Atmosphere
| Parameter | Inert Atmosphere (N₂) | Ambient Air (unencapsulated) | Ambient Air (encapsulated) |
| Field-Effect Mobility (μ) | ~10⁻² - 10⁻¹ cm²/Vs | Decreases by 1-3 orders of magnitude | Stable for extended periods |
| On/Off Current Ratio | > 10⁵ | Decreases to 10² - 10³ | > 10⁴ |
| Threshold Voltage (Vₜ) | Stable | Significant shift | Minimal shift |
| Device Lifetime | > 1000 hours | < 10 hours | > 500 hours |
Note: The data presented are representative values for typical organic semiconductors and are intended for comparative purposes. Actual values for this compound-based devices may vary.
Table 2: Barrier Properties of Common Encapsulation Materials
| Encapsulation Material/Structure | Water Vapor Transmission Rate (WVTR) (g/m²/day) | Oxygen Transmission Rate (OTR) (cm³/m²/day) | Deposition Technique |
| PET (Polyethylene terephthalate) substrate | ~1 - 10 | ~1 - 10 | - |
| SiOₓ/SiNₓ (PECVD) | 10⁻³ - 10⁻² | 10⁻² - 10⁻¹ | PECVD |
| Al₂O₃ (ALD) | 10⁻⁵ - 10⁻⁴ | 10⁻³ - 10⁻² | ALD |
| Parylene C | ~0.1 | ~1 | CVD |
| Inorganic/Organic Multilayer | < 10⁻⁵ | < 10⁻³ | ALD/PECVD + Polymer coating |
Data compiled from various sources on organic electronic device encapsulation.[3][4]
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based OFET
This protocol is adapted from procedures for similar violanthrone derivatives and serves as a starting point.
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Substrate Cleaning:
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Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (300 nm) as the substrate.
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Sonciate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of high-purity nitrogen gas.
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Treat the substrates with an oxygen plasma for 5 minutes to remove any remaining organic residues and to enhance surface hydrophilicity.
-
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Dielectric Surface Modification:
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To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS).
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Immerse the cleaned substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes inside a nitrogen-filled glovebox.
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Rinse the substrates with fresh toluene and then isopropanol to remove any excess OTS.
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Anneal the substrates at 120 °C for 10 minutes.
-
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Semiconductor Deposition:
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Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, dichlorobenzene) at a concentration of 5-10 mg/mL.
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Spin-coat the solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
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Anneal the films at a temperature optimized for this compound (e.g., 100-150 °C) for 30 minutes to improve film morphology and crystallinity. All steps should be performed in an inert atmosphere.
-
-
Electrode Deposition:
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Define the source and drain electrodes using a shadow mask. A top-contact, bottom-gate architecture is common.
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Thermally evaporate 50 nm of gold (Au) through the shadow mask at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length and width will be defined by the shadow mask.
-
Protocol 2: Device Encapsulation using a Multi-layer Barrier
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First Inorganic Layer (Al₂O₃):
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Immediately after device fabrication and without breaking vacuum if possible, transfer the device to an Atomic Layer Deposition (ALD) chamber.
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Deposit a 30 nm layer of Al₂O₃ at a relatively low temperature (e.g., 80-100 °C) to avoid damaging the organic layer.
-
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Organic Buffer Layer (Parylene C):
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Transfer the device to a Parylene deposition system.
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Deposit a 1-2 µm thick layer of Parylene C via chemical vapor deposition. This layer helps to planarize the surface and decouple the inorganic layers.
-
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Second Inorganic Layer (Al₂O₃):
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Return the device to the ALD chamber and deposit a second 30 nm layer of Al₂O₃. This creates a robust barrier against moisture and oxygen.
-
Protocol 3: Incorporation of an Antioxidant (Vitamin C Derivative)
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Solution Preparation:
-
Prepare the this compound solution as described in Protocol 1.
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Prepare a separate solution of a soluble Vitamin C derivative (e.g., Ascorbyl Palmitate) in a compatible solvent.
-
Add the antioxidant solution to the semiconductor solution at a predetermined weight ratio (e.g., 1-5 wt% relative to the semiconductor).
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Stir the mixed solution for at least one hour in the dark and in an inert atmosphere.
-
-
Film Deposition and Device Fabrication:
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Follow the semiconductor deposition and subsequent fabrication steps as outlined in Protocol 1, using the semiconductor-antioxidant blend solution.
-
Visualizations
Caption: Experimental workflow for fabricating air-stable this compound devices.
Caption: Proposed degradation pathways for this compound-based devices in air.
References
- 1. In-plane oxygen diffusion measurements in polymer films using time-resolved imaging of programmable luminescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Water Transmission Rate (WTR) Measurement System for Implantable Barrier Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikts.fraunhofer.de [ikts.fraunhofer.de]
- 4. art.torvergata.it [art.torvergata.it]
Technical Support Center: Refining the Synthetic Route from 16,17-Dimethoxyviolanthrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 16,17-dialkoxyviolanthrone derivatives from 16,17-dimethoxyviolanthrone. Our goal is to facilitate a smoother, more efficient, and reproducible synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the two key stages of refining the synthetic route from 16,17-dimethoxyviolanthrone: Demethylation and Williamson Ether Synthesis.
Issue 1: Incomplete Demethylation of 16,17-Dimethoxyviolanthrone
Question: My demethylation reaction of 16,17-dimethoxyviolanthrone to 16,17-dihydroxyviolanthrone is showing low conversion, with starting material remaining. What are the potential causes and how can I improve the yield?
Answer: Incomplete demethylation is a common challenge. Several factors related to the reagents and reaction conditions can be the cause. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
BBr₃ Activity: Boron tribromide (BBr₃) is highly reactive and susceptible to deactivation by moisture. Ensure you are using a fresh, properly stored bottle of BBr₃.
-
Stoichiometry: An insufficient molar excess of BBr₃ will lead to incomplete reaction. While a slight excess is necessary, a large excess can lead to side reactions.
-
-
Reaction Conditions:
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Temperature: The initial dropwise addition of BBr₃ is typically performed at low temperatures (e.g., in an ice-water bath) to control the exothermic reaction. However, the subsequent reaction may require warming to room temperature or even gentle heating to drive it to completion.[1]
-
Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Work-up Procedure:
| Parameter | Standard Condition | Troubled Result (Low Yield) | Optimized Condition | Expected Outcome |
| BBr₃ (molar eq.) | 1.1 | Starting material remains | 1.2 - 1.5 | Full conversion |
| Initial Temp. | 0 °C | Incomplete reaction | 0 °C | Controlled reaction |
| Reaction Temp. | Room Temp for 8h | Incomplete reaction | Room Temp for 8h, then 40°C for 4h | Reaction driven to completion |
| Reaction Time | 16h | Starting material remains | Monitor by TLC until SM is consumed | Optimal yield |
Issue 2: Low Yield in the Williamson Ether Synthesis of 16,17-Dialkoxyviolanthrone
Question: I am experiencing a low yield during the Williamson ether synthesis to introduce the alkyl chains onto the this compound core. What are the likely causes and solutions?
Answer: Low yields in this step can often be attributed to the choice of base, alkylating agent, solvent, and reaction conditions.
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Base Selection and Strength:
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A base that is not strong enough to fully deprotonate both hydroxyl groups will result in a mixture of mono- and di-alkylated products, or no reaction. Anhydrous potassium carbonate (K₂CO₃) is commonly used, but for less reactive alkyl halides, a stronger base might be necessary.[1] Ensure the base is anhydrous.
-
-
Alkylating Agent Reactivity:
-
The reactivity of the alkyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, consider converting them to the corresponding iodide in situ or using a phase-transfer catalyst.[1]
-
-
Solvent and Solubility:
-
Reaction Temperature and Time:
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Elevated temperatures are typically required for this reaction.[1] However, excessively high temperatures can lead to decomposition or side reactions, such as elimination of the alkyl halide. Optimization of the temperature is key. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to byproduct formation.[2]
-
| Parameter | Standard Condition | Troubled Result (Low Yield) | Optimized Condition | Expected Outcome |
| Base | Anhydrous K₂CO₃ | Incomplete reaction | Anhydrous K₂CO₃ with catalytic 18-crown-6 | Improved yield |
| Alkylating Agent | 1-Bromoalkane | Low conversion | 1-Iodoalkane or add NaI | Faster reaction rate |
| Solvent | DMF | Poor solubility | Anhydrous DMF | Homogeneous reaction |
| Temperature | 80 °C | Slow reaction/low yield | 80-100 °C (monitor by TLC) | Optimal reaction rate |
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for refining the synthetic route from 16,17-dimethoxyviolanthrone?
A1: The primary motivation is to improve the solubility of the violanthrone core in common organic solvents.[3] Violanthrone itself has poor solubility due to its rigid and polar nature.[3] By introducing long alkyl chains through the described synthetic route, the resulting 16,17-dialkoxyviolanthrone derivatives exhibit significantly enhanced solubility, making them more processable for applications in materials science and drug development.[3]
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the demethylation and the Williamson ether synthesis.[2] Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What are some common side products in the Williamson ether synthesis, and how can they be minimized?
A3: A common side product is the mono-alkylated intermediate. This can be minimized by ensuring a sufficient molar excess of the alkylating agent and an adequate amount of base to deprotonate both hydroxyl groups. Another potential side reaction is the elimination of the alkyl halide, especially with secondary or tertiary halides and at high temperatures. Using primary alkyl halides and carefully controlling the temperature can minimize this.
Q4: Are there any safety precautions I should be aware of when working with BBr₃?
A4: Yes, boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts violently with water, so all glassware must be scrupulously dried before use.
Experimental Protocols
Protocol 1: Demethylation of 16,17-Dimethoxyviolanthrone[1]
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Suspend 1 part by mass of 16,17-dimethoxyviolanthrone in 10 parts by mass of dichloromethane (CH₂Cl₂) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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Stir the suspension mechanically for 1 hour to ensure it is well dispersed.
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Cool the flask in an ice-water bath.
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Slowly add 1.1 parts by mass of boron tribromide (BBr₃) dropwise to the cooled suspension.
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After the addition is complete, continue stirring the reaction mixture for 8 hours, allowing it to warm to room temperature.
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Heat the mixture to reflux and maintain for an additional 8 hours.
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Monitor the reaction to completion by TLC.
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Cool the reaction mixture and slowly add the resulting viscous slurry to 50 parts by mass of a 2 mol/L aqueous hydrochloric acid solution with vigorous mechanical stirring to ensure complete hydrolysis.
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Collect the precipitated solid by suction filtration or centrifugation.
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Wash the solid repeatedly with water until the filtrate is neutral.
-
Dry the resulting this compound. This intermediate can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis of 16,17-Dialkoxyviolanthrone[1]
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To a round-bottom flask, add 1 part by mass of this compound and 10 parts by mass of N,N-dimethylformamide (DMF).
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Add 0.8 parts by mass of anhydrous potassium carbonate (K₂CO₃), 1.3 parts by mass of the desired 1-bromoalkane, and 0.05 parts by mass of 18-crown-6 as a phase-transfer catalyst.
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Heat the mixture to 80 °C with mechanical stirring and maintain for 10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution by suction to remove insoluble starting material and inorganic salts.
-
Pour the filtrate into 50 parts by mass of water to precipitate the product.
-
Collect the solid by suction filtration and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the purified 16,17-dialkoxyviolanthrone.
Visualizations
Caption: Overall synthetic workflow from 16,17-dimethoxyviolanthrone.
Caption: Troubleshooting logic for the demethylation step.
References
Validation & Comparative
A Comparative Study of 16,17-Dihydroxyviolanthrone and Other Organic Semiconductors
A Guide for Researchers in Organic Electronics and Materials Science
The field of organic electronics continues to rapidly evolve, driven by the promise of flexible, low-cost, and large-area devices. Central to this advancement is the development of novel organic semiconductors with optimized performance characteristics. This guide provides a comparative analysis of 16,17-Dihydroxyviolanthrone and a selection of well-established organic semiconductors: Pentacene, Rubrene, C60 Fullerene, and Perylenetetracarboxylic diimide (PTCDI). This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting appropriate materials for their specific applications.
Overview of a Typical Organic Field-Effect Transistor (OFET) Workflow
The performance of organic semiconductors is commonly evaluated using an Organic Field-Effect Transistor (OFET) architecture. The following diagram illustrates a generalized workflow for the fabrication and characterization of a bottom-gate, top-contact OFET, a common configuration for testing new materials.
Caption: A generalized workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Comparative Performance of Organic Semiconductors
The following tables summarize key performance parameters for this compound derivatives and the selected benchmark organic semiconductors. It is important to note that direct experimental data for the parent this compound is limited due to its low solubility in common organic solvents. Therefore, data for its more soluble derivatives are presented to indicate the potential of the violanthrone core.
Table 1: Key Performance Metrics of Selected Organic Semiconductors
| Semiconductor | Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| This compound Derivatives | p-type | 10⁻⁶ - 10⁻²[1][2] | - | 10³ - 10⁵ |
| Pentacene | p-type | 0.1 - 3.0 | - | > 10⁶ |
| Rubrene | p-type | 5 - 40 | - | > 10⁶ |
| C60 Fullerene | n-type | - | 0.1 - 6.0 | > 10⁶ |
| PTCDI Derivatives | n-type | - | 0.1 - 2.0 | > 10⁵ |
Table 2: Electronic Properties of Selected Organic Semiconductors
| Semiconductor | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound Derivatives | ~ -5.3 | ~ -4.05 | ~ 1.25[1] |
| Pentacene | -4.85 to -5.2 | -2.85 to -3.2 | ~ 2.2 |
| Rubrene | -5.3 to -5.4 | -3.1 to -3.2 | ~ 2.2 |
| C60 Fullerene | -6.2 | -4.5 | ~ 1.7 |
| PTCDI Derivatives | -6.4 | -4.5 | ~ 1.9 |
Detailed Experimental Protocols
The following are generalized protocols for the fabrication and characterization of OFETs, which can be adapted for the specific materials discussed.
I. OFET Fabrication (Bottom-Gate, Top-Contact)
-
Substrate Preparation:
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with an oxygen plasma to remove any organic residues and to create a hydrophilic surface.
-
For p-type semiconductors, the SiO₂ surface is often treated with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity of the overlying organic film. For n-type semiconductors, a different surface treatment may be employed.
-
-
Organic Semiconductor Deposition:
-
Vacuum Thermal Evaporation: The organic semiconductor is deposited onto the substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The material is heated in a crucible, and the vapor deposits as a thin film on the substrate. The deposition rate and substrate temperature are critical parameters that influence film morphology and device performance. A typical thickness for the semiconductor layer is 30-50 nm.
-
Solution Processing: For soluble organic semiconductors, thin films can be deposited by techniques such as spin coating, drop casting, or blade coating. The semiconductor is dissolved in a suitable organic solvent, and the solution is then applied to the substrate. The solvent is subsequently evaporated, leaving a thin film of the semiconductor. The choice of solvent, solution concentration, and deposition speed are key parameters.
-
-
Source and Drain Electrode Deposition:
-
Source and drain electrodes (typically gold for p-type and calcium or aluminum for n-type semiconductors) are deposited on top of the organic semiconductor layer through a shadow mask.
-
The deposition is typically performed by thermal evaporation in a high-vacuum chamber.
-
The channel length (L) and channel width (W) of the transistor are defined by the dimensions of the shadow mask.
-
II. OFET Characterization
-
Electrical Measurements:
-
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station. The measurements are typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic semiconductor.
-
Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) for different gate-source voltages (V_gs).
-
Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant drain-source voltage (V_ds) in both the linear and saturation regimes.
-
-
Parameter Extraction:
-
Field-Effect Mobility (μ): The mobility is a measure of how quickly charge carriers move through the semiconductor. It is typically calculated from the transfer characteristics in the saturation regime using the following equation: I_d = (W / 2L) * μ * C_i * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
On/Off Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer characteristics. A high on/off ratio is desirable for switching applications.
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct. It is determined by extrapolating the linear portion of the √|I_d| vs. V_gs plot to zero drain current.
-
Discussion and Conclusion
This guide provides a comparative overview of this compound and other prominent organic semiconductors. While direct experimental data for the parent this compound is scarce due to its low solubility, its derivatives have demonstrated p-type semiconductor behavior with respectable hole mobilities, indicating the potential of the violanthrone core for applications in organic electronics.
In comparison, Pentacene and Rubrene remain the benchmarks for p-type organic semiconductors, exhibiting significantly higher hole mobilities. C60 Fullerene and PTCDI derivatives are well-established n-type materials with high electron mobilities.
The choice of an organic semiconductor for a specific application depends on a variety of factors, including the desired charge transport characteristics (p-type, n-type, or ambipolar), processability (vacuum- or solution-based), and environmental stability. The detailed experimental protocols provided in this guide offer a starting point for the fabrication and characterization of OFETs to evaluate the performance of these and other novel organic semiconducting materials. Further research into solubilizing the this compound core without compromising its electronic properties could unlock its full potential as a high-performance organic semiconductor.
References
Comparative Analysis of Charge Transport Properties in Violanthrone Derivatives and Other Organic Semiconductors
A detailed guide for researchers and professionals in organic electronics, providing a comparative overview of the charge transport characteristics of functionalized violanthrone derivatives against established organic semiconductors. This report includes quantitative performance data, detailed experimental protocols, and a visualization of structure-property relationships.
Violanthrone derivatives are emerging as a promising class of p-type organic semiconductors for applications in next-generation electronic devices. Their large, planar π-conjugated core suggests excellent charge transport capabilities. Recent research has focused on functionalizing the violanthrone structure to enhance solubility and modulate electronic properties. This guide provides a comparative analysis of the charge transport properties of recently synthesized dicyanomethylene-functionalised violanthrone derivatives against well-established organic semiconductors, namely pentacene (p-type) and C60 fullerene (n-type), to offer a clear perspective on their potential in organic field-effect transistors (OFETs).
Performance Comparison of Organic Semiconductors
The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth). The following table summarizes these key parameters for dicyanomethylene-functionalised violanthrone derivatives and benchmark organic semiconductors.
| Semiconductor Material | Type | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| Dicyanomethylene-functionalised Violanthrone Derivatives | ||||
| Derivative 3a (branched 2-ethylhexyl side chains)[1][2][3][4] | p-type | 3.6 x 10⁻⁶ | ~10³ | Not Reported |
| Derivative 3b (linear n-octyl side chains)[1][2][3][4] | p-type | 1.0 x 10⁻² | ~10⁴⁻¹⁰⁵ | Not Reported |
| Derivative 3c (linear n-dodecyl side chains)[1][2][3][4] | p-type | 1.2 x 10⁻³ | ~10⁴ | Not Reported |
| Alternative Organic Semiconductors | ||||
| Pentacene | p-type | up to 1.5 | > 10⁸ | near-zero |
| C60 Fullerene | n-type | up to 6.0[5][6] | ~10⁶[5] | 0.8 to 5.92[5] |
Experimental Protocols
The reliable evaluation of charge transport properties is critically dependent on standardized fabrication and characterization protocols. Below is a representative methodology for the fabrication and analysis of solution-processed organic field-effect transistors.
Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
-
Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate electrode and gate dielectric, respectively. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen and then bake at 120 °C for 30 minutes to remove any residual moisture.
-
Surface Treatment: To improve the semiconductor-dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM). For p-type semiconductors like violanthrone derivatives and pentacene, a hydrophobic treatment with octadecyltrichlorosilane (OTS) is common. For n-type semiconductors like C60, a different surface treatment may be optimal. Spin-coat the SAM precursor solution onto the substrate and anneal according to established procedures.
-
Organic Semiconductor Deposition: Prepare solutions of the violanthrone derivatives, pentacene, or C60 in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). Deposit the organic semiconductor layer onto the treated substrate via spin-coating. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm). Anneal the films at an appropriate temperature to promote molecular ordering and remove residual solvent.
-
Source-Drain Electrode Deposition: Finally, deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask by thermal evaporation. Gold (Au) is commonly used for p-type materials due to its high work function, while materials with lower work functions like calcium (Ca) or aluminum (Al) are often used for n-type materials to ensure efficient charge injection. The channel length (L) and width (W) are defined by the shadow mask dimensions.
Characterization of OFETs
The electrical characterization of the fabricated OFETs is performed in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer connected to a probe station.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This provides information about the operating regime of the transistor.
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (in the saturation regime).
-
Parameter Extraction:
-
Charge Carrier Mobility (μ): In the saturation regime, the mobility is calculated from the slope of the ( |ID| )¹ᐟ² vs. VGS plot using the following equation: I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)² where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the ( |ID| )¹ᐟ² vs. VGS plot to zero drain current.
-
Structure-Property Relationships in Violanthrone Derivatives
The charge transport properties of the dicyanomethylene-functionalised violanthrone derivatives are significantly influenced by their molecular structure, particularly the nature of the alkyl side chains.
Caption: Influence of alkyl chain structure on the charge transport properties of violanthrone derivatives.
As illustrated in the diagram, violanthrone derivatives with linear alkyl side chains (like derivatives 3b and 3c) exhibit more ordered molecular packing in the solid state. This enhanced π-π stacking facilitates intermolecular charge hopping, leading to higher hole mobility.[1][2][3][4] In contrast, branched alkyl chains (as in derivative 3a) introduce steric hindrance, resulting in a more disordered packing and consequently, lower hole mobility.[1][2][3][4] This demonstrates a clear structure-property relationship that can guide the future design of high-performance violanthrone-based semiconductors.
References
- 1. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 2. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Guide to 16,17-Dihydroxyviolanthrone and Other Rylene Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes and electroactive materials is critical. Rylene dyes, a class of polycyclic aromatic hydrocarbons, are renowned for their exceptional photostability and strong light absorption. This guide provides a detailed comparison of 16,17-Dihydroxyviolanthrone with other prominent rylene dyes, namely Perylene Diimides (PDIs) and Terrylene Diimides (TDIs), to aid in the selection of the optimal compound for specific research needs.
This comparison focuses on key photophysical and electrochemical properties, supported by experimental data. Detailed methodologies for the cited experiments are also provided to ensure reproducibility and aid in the design of future studies.
Comparative Performance Data
The following table summarizes the key photophysical and electrochemical properties of this compound, a representative Perylene Diimide (PDI), and a representative Terrylene Diimide (TDI). These parameters are crucial for evaluating their performance in applications such as bioimaging, organic electronics, and sensing.
| Property | This compound | Perylene Diimide (PDI) Derivative | Terrylene Diimide (TDI) Derivative |
| Absorption Max (λabs) | ~600 nm[1] | ~527 nm[2] | ~644 nm[3] |
| Emission Max (λem) | Not specified in literature | ~552 nm[2] | ~662 nm[3] |
| Molar Extinction Coefficient (ε) | Not specified in literature | ~105 M-1cm-1[4] | Not specified in literature |
| Fluorescence Quantum Yield (ΦF) | Low (0.01 for parent violanthrone)[5] | Up to 0.97[6] | High (often near unity)[7] |
| Excited-State Lifetime (τ) | Not specified in literature | ~4.53 ns[8] | Long fluorescence lifetime[3] |
| Oxidation Potential (Eox vs Fc/Fc+) | Reversible oxidation, potential not specified[9] | +1.97 V (for PDI*/PDI˙⁻)[4] | Not specified in literature |
| Reduction Potential (Ered vs Fc/Fc+) | Not specified in literature | -0.37 V (for PDI˙⁻/PDI)[4] | Not specified in literature |
Experimental Protocols
The data presented in this guide are typically obtained through standardized experimental procedures. Below are detailed methodologies for two key experiments used in the characterization of rylene dyes.
Fluorescence Quantum Yield Measurement (Comparative Method)
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is determined relative to a well-characterized standard with a known quantum yield.[10]
Materials:
-
Spectroscopic grade solvents
-
Standard dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)
-
Test dye solution
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and test dyes in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]
-
Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the test dye. The excitation and emission bandwidths should be kept constant throughout the measurements.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test dye solutions.
-
The quantum yield of the test sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the test sample and the standard, respectively.
-
Ax and Ast are the absorbances of the test sample and the standard at the excitation wavelength, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a compound, providing insights into its electronic structure (HOMO/LUMO energy levels).[11][12]
Materials:
-
A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).
-
Potentiostat.
-
An inert electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a suitable organic solvent like dichloromethane or acetonitrile).[13]
-
The organic semiconductor compound to be analyzed.
-
Ferrocene (as an internal standard for potential referencing).
Procedure:
-
Solution Preparation: Dissolve the rylene dye in the electrolyte solution at a concentration of approximately 1 mM. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.[11]
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Perform a background scan of the electrolyte solution to ensure there are no interfering redox processes.
-
Introduce the analyte solution into the cell.
-
Apply a potential waveform, sweeping the potential between set limits and then reversing the scan.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis and Referencing:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.
-
After the initial measurement, add a small amount of ferrocene to the solution and record a new voltammogram.
-
Reference the measured potentials of the rylene dye to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a well-defined potential.[12] The half-wave potential of the Fc/Fc+ couple is used as the reference point.
-
Logical Workflow for Rylene Dye Selection
The selection of an appropriate rylene dye is dependent on the specific requirements of the application. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A flowchart for selecting the appropriate rylene dye based on key performance criteria.
Conclusion
This compound, with its absorption in the longer visible region, presents a valuable scaffold for the development of novel functional materials. However, its inherently low fluorescence quantum yield in the neutral state makes it less suitable for applications requiring bright emission, unless specifically utilized for quenching studies or as a precursor to its highly fluorescent reduced form.
In contrast, Perylene Diimides (PDIs) and Terrylene Diimides (TDIs) are exceptional candidates for applications demanding high fluorescence efficiency and photostability. PDIs typically absorb and emit in the green-to-orange region of the spectrum, while TDIs are shifted further into the red and near-infrared, making them ideal for deep-tissue imaging and applications requiring longer wavelength excitation. The choice between these rylene dyes will ultimately be dictated by the specific spectral and electrochemical requirements of the intended research application. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. This compound (CAS 128-59-6) - Research Grade [benchchem.com]
- 2. TRDizin [search.trdizin.gov.tr]
- 3. Frontiers | Synthesis and Supramolecular Assembly of a Terrylene Diimide Derivative Decorated With Long Branched Alkyl Chains [frontiersin.org]
- 4. Emerging perylene diimide-based photocatalysts: status and trends in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Properties of 16,17-disubstituted dihydroviolanthrones formed by reaction of violanthrones with photogenerated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perylene-diimide, [PDI] [omlc.org]
- 7. Rylene dye - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Cross-Validation of Experimental and Theoretical Data for 16,17-Dihydroxyviolanthrone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical data for the polycyclic aromatic hydrocarbon 16,17-Dihydroxyviolanthrone. By juxtaposing experimental findings with computational predictions, this document aims to offer a comprehensive understanding of the molecule's spectroscopic properties and potential biological activities, thereby aiding in its application in materials science and drug development.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental data and the anticipated theoretical values for the key spectroscopic properties of this compound. Due to a scarcity of comprehensive, direct comparative studies in the published literature, some experimental fields are noted as "not available" and theoretical values are presented as expected outcomes from well-established computational methods.
Table 1: Electronic Absorption Spectroscopy (UV-Vis)
| Property | Experimental Data | Theoretical (TD-DFT) Prediction |
| Maximum Absorption (λmax) | ~600 nm | Expected to be in close agreement with the experimental value, with minor variations depending on the functional and basis set used. |
| Molar Extinction Coefficient (ε) | Data not available in searched literature | Calculable parameter from TD-DFT, providing insight into the intensity of the electronic transition. |
| Electronic Transitions | Attributed to π→π* transitions within the extensive conjugated system. | TD-DFT analysis would identify the specific molecular orbitals (e.g., HOMO to LUMO) involved in the primary electronic transitions. |
Table 2: Vibrational Spectroscopy (FTIR and Raman)
| Wavenumber (cm⁻¹) | Experimental FTIR Data | Experimental Raman Data | Theoretical (DFT) Vibrational Mode Assignment |
| O-H Stretch | Expected ~3200-3600 | Expected ~3200-3600 | Symmetric and asymmetric stretching of the hydroxyl groups. |
| C=O Stretch | Expected ~1640-1680 | Expected ~1640-1680 | Stretching of the quinone carbonyl groups. |
| C=C Aromatic Stretch | Expected ~1400-1600 | Expected ~1400-1600 | Multiple bands corresponding to the stretching of the aromatic rings. |
| C-O Stretch | Expected ~1200-1300 | Expected ~1200-1300 | Stretching of the phenol C-O bond. |
| Aromatic C-H Bending | Expected ~700-900 | Data not available in searched literature | Out-of-plane bending of the aromatic C-H bonds. |
| (Note: Specific experimental peak values for this compound were not available in the searched literature. The expected ranges are based on characteristic functional group frequencies.) |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Experimental Chemical Shift (δ, ppm) | Theoretical (GIAO-DFT) Chemical Shift (δ, ppm) |
| ¹H NMR | Data not available in searched literature | Calculations would predict distinct signals for the aromatic protons and the hydroxyl protons, influenced by the electron density and local magnetic fields. |
| ¹³C NMR | Data not available in searched literature | Theoretical calculations would provide predicted chemical shifts for each unique carbon atom, including the carbonyl, hydroxyl-substituted, and other aromatic carbons. |
Experimental and Theoretical Protocols
Experimental Protocols
A comprehensive experimental characterization of this compound would involve the following methodologies:
-
Synthesis and Purification: The synthesis of this compound would be the initial step, followed by purification techniques such as column chromatography or recrystallization to ensure a high-purity sample for analysis.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded using a dual-beam UV-Vis spectrophotometer. The sample would be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) at a known concentration. The spectrum would be scanned over a range of approximately 200-800 nm to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).
-
Vibrational Spectroscopy (FTIR and Raman):
-
FTIR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹).
-
Raman Spectroscopy: The Raman spectrum would be acquired using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). The solid sample would be placed on a microscope slide for analysis.
-
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: The NMR spectra would be recorded on a high-field NMR spectrometer. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for complete assignment of proton and carbon signals.
-
Theoretical Methodologies
Computational analysis of this compound would be performed using the following theoretical framework:
-
Geometry Optimization: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT). A common functional for such calculations is B3LYP, paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost. The optimization would be performed in the gas phase or with a solvent model to mimic experimental conditions.
-
Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequencies would be calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values. These calculations provide the theoretical FTIR and Raman spectra and allow for the assignment of vibrational modes.
-
Electronic Spectra Prediction (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths. The CAM-B3LYP functional is often employed for this purpose as it can provide more accurate predictions for charge-transfer excitations. These calculations yield the theoretical UV-Vis spectrum.
-
NMR Chemical Shift Prediction (GIAO-DFT): The Gauge-Independent Atomic Orbital (GIAO) method within DFT would be used to calculate the nuclear magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., TMS) calculated at the same level of theory.
Visualization of Workflows and Relationships
Discussion: Bridging Experiment and Theory
The cross-validation of experimental and theoretical data for this compound is crucial for a complete understanding of its molecular properties. While experimental techniques provide real-world measurements, theoretical calculations offer a deeper insight into the underlying electronic and vibrational nature of the molecule.
-
Spectroscopic Assignments: A strong correlation between the experimental and calculated vibrational and NMR spectra would provide a high degree of confidence in the assignment of specific spectral features to particular molecular motions or chemical environments.
-
Understanding Electronic Properties: TD-DFT calculations can elucidate the nature of the electronic transitions observed in the UV-Vis spectrum, which is fundamental to its application in organic electronics.
-
Predictive Power: Once a computational model is validated against experimental data, it can be used to predict the properties of related, yet-to-be-synthesized derivatives of this compound. This predictive capability can significantly accelerate the discovery of new materials with desired optical and electronic properties.
Potential Biological Activities: An Outlook
While specific biological activity data for this compound is not extensively documented, its structural similarity to flavonoids and other polycyclic aromatic compounds suggests potential for various biological activities.
-
Antioxidant Properties: The presence of hydroxyl groups on the aromatic scaffold suggests that this compound may act as a radical scavenger, potentially exhibiting antioxidant activity.
-
Enzyme Inhibition: Many flavonoids are known to interact with and inhibit the activity of various enzymes. The planar, aromatic structure of this compound could facilitate intercalation into DNA or binding to the active sites of enzymes.
-
Fluorescent Probes: The inherent fluorescence of violanthrone derivatives makes them potential candidates for use as fluorescent probes in bioimaging applications.
Theoretical approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to predict the binding affinity of this compound to various biological targets and to guide the design of new derivatives with enhanced biological activity. The cross-validation with experimental data on its fundamental properties is the first step in building reliable predictive models for its biological applications.
Confirming the Molecular Structure of 16,17-Dihydroxyviolanthrone: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, unequivocally confirming the three-dimensional structure of a molecule is paramount. This guide provides a comparative overview of X-ray crystallography and spectroscopic methods for the structural elucidation of 16,17-Dihydroxyviolanthrone, a key intermediate in the synthesis of vat dyes.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms (1H, 13C), chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal | Soluble sample in a suitable deuterated solvent | Small sample amount, can be coupled with chromatography |
| Key Advantage | Unambiguous determination of absolute structure | Provides detailed information about the molecule in solution | High sensitivity and ability to determine molecular formula |
| Limitations | Crystal growth can be a significant challenge | Complex spectra for large molecules, may not provide 3D structure alone | Does not provide information on stereochemistry or atom connectivity |
Unveiling the Architecture: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density map of the molecule and, consequently, its atomic structure.
A study on a dicyanomethylene-functionalised violanthrone derivative provides a practical example of the insights gained from this technique. The crystal structure revealed that the molecules form stacks along the b-axis, linked by π–π interactions with centroid–centroid distances of 3.65 and 3.98 Å.[2] This type of detailed spatial information is invaluable for understanding intermolecular interactions and material properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the X-ray crystallographic analysis of a violanthrone derivative is as follows:
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution or by vapor diffusion. For violanthrone derivatives, solvents such as chlorobenzene may be used.[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final, precise molecular structure.[2]
Complementary Insights: Spectroscopic Methods
While X-ray crystallography provides an unparalleled static picture of a molecule, spectroscopic techniques like NMR and MS offer crucial information about its structure and connectivity, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and their chemical environments can be elucidated.[4][5] For complex molecules like violanthrone derivatives, 2D NMR techniques such as COSY and HMBC are essential for assigning all proton and carbon signals unambiguously.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the violanthrone derivative are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C spectra are acquired. For detailed structural analysis, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
-
Spectral Analysis: The chemical shifts, multiplicities, and correlations in the 1D and 2D spectra are analyzed to determine the complete molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound.[6][7] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the different structural motifs present in the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC for mixture analysis.
-
Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Analysis: The molecular ion peak provides the molecular weight, and the isotopic pattern can help confirm the elemental composition.
Conclusion
The definitive structural confirmation of this compound and its derivatives relies on a synergistic approach. While X-ray crystallography offers the ultimate proof of three-dimensional structure, its success is contingent on obtaining high-quality single crystals. In parallel, NMR and Mass Spectrometry provide indispensable and often more readily obtainable data on molecular connectivity and composition. For researchers in materials science and drug development, a comprehensive characterization utilizing all three techniques provides the most robust and complete understanding of a molecule's structure, which is fundamental to predicting and controlling its function.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 3. ruppweb.org [ruppweb.org]
- 4. Expanding the Limits of Human Blood Metabolite Quantitation Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 16alpha-hydroxy-dehydroepiandrosterone with an additional 7-oxo or 7-hydroxy substituent: synthesis and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Impact of Hydroxylation on the Optical Landscape of Violanthrones: A Comparative Analysis
For Immediate Release
Shanghai, China – December 30, 2025 – A comprehensive comparative analysis of the optical properties of hydroxylated violanthrones reveals significant shifts in their absorption and emission characteristics, strongly dependent on the degree and position of hydroxylation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of violanthrone and its hydroxylated derivatives, supported by experimental data and protocols, to aid in the rational design of novel fluorescent probes and photosensitizers.
Violanthrones, a class of polycyclic aromatic hydrocarbons, are known for their unique electronic and optical properties. The introduction of hydroxyl (-OH) groups onto the violanthrone core can dramatically alter these properties, offering a pathway to fine-tune their performance for specific applications in bioimaging, sensing, and photodynamic therapy. This report focuses on a comparative analysis of unsubstituted violanthrone and its hydroxylated analogue, 16,17-dihydroxyviolanthrone, to elucidate the structure-property relationships.
Comparative Optical Properties
The introduction of hydroxyl groups at the 16 and 17 positions of the violanthrone scaffold induces a significant bathochromic (red) shift in the maximum absorption wavelength (λmax). This is attributed to the electron-donating nature of the hydroxyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap.[1] While unsubstituted violanthrone exhibits a low fluorescence quantum yield, derivatization at the 16 and 17 positions has been shown to enhance fluorescence. For instance, a 16,17-disubstituted derivative with OCOC(17)H(35) groups displays a quantum yield of 0.2.[2]
| Compound | λmax (nm) | Fluorescence Quantum Yield (Φf) | Key Characteristics |
| Violanthrone | ~600[1] | 0.01[2] | Low intrinsic fluorescence. |
| This compound | Not explicitly found | Not explicitly found for the dihydroxy compound, but derivatives show enhancement. | Red-shifted absorption compared to unsubstituted violanthrone.[1] |
| 16,17-di(OCOC17H35)violanthrone | Not explicitly found | 0.2[2] | Enhanced fluorescence compared to unsubstituted violanthrone. |
Note: Direct comparative data for a series of hydroxylated violanthrones under identical experimental conditions is limited in the currently available literature. The data presented is a compilation from different studies and derivatives.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative cyclization of 2-aminoanthraquinone. The following is a generalized protocol adapted from established synthetic methodologies for related polycyclic aromatic compounds.[3]
Materials:
-
2-aminoanthraquinone
-
Condensing agent (e.g., potassium hydroxide)
-
High-boiling point solvent (e.g., nitrobenzene)
-
Hydrochloric acid
-
Sodium hydrosulfite
Procedure:
-
A mixture of 2-aminoanthraquinone and potassium hydroxide in a high-boiling point solvent is heated to a high temperature (typically >200 °C) under an inert atmosphere.
-
The reaction mixture is maintained at this temperature for several hours to facilitate the condensation and cyclization reactions.
-
After cooling, the reaction mixture is treated with water and hydrochloric acid to precipitate the crude product.
-
The crude product is collected by filtration and washed with water.
-
Purification is achieved by vatting, which involves reducing the violanthrone derivative with an alkaline solution of sodium hydrosulfite to form a soluble leuco form.
-
The solution is filtered to remove insoluble impurities.
-
The filtrate is then aerated to oxidize the leuco form back to the insoluble this compound, which precipitates as a purified solid.
-
The final product is collected by filtration, washed with water, and dried.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield.[4]
Materials:
-
Hydroxylated violanthrone sample
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the hydroxylated violanthrone and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the same excitation wavelength is used for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample using the following equation:
Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing Molecular Interactions and Experimental Processes
To illustrate the potential applications and experimental workflows for hydroxylated violanthrones, the following diagrams have been generated.
Caption: Cellular uptake and trafficking of a fluorescent violanthrone derivative.
References
Performance Showdown: Violanthrone Derivatives in Organic Field-Effect Transistors
A comparative guide for researchers on the electronic performance of functionalized violanthrone molecules in OFETs, complete with experimental data and detailed protocols.
Violanthrone, a large polycyclic aromatic hydrocarbon, has emerged as a promising scaffold for organic semiconductor materials due to its extensive π-conjugated system. Chemical modifications to the violanthrone core have led to a variety of derivatives with tailored electronic properties, making them attractive candidates for active layers in Organic Field-Effect Transistors (OFETs). This guide provides a comparative analysis of the performance of recently synthesized violanthrone derivatives in OFETs, supported by experimental data and detailed methodologies to aid researchers in the field.
Performance Metrics of Violanthrone Derivatives in OFETs
The performance of OFETs is primarily evaluated by key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance of several solution-processable violanthrone derivatives.
| Derivative Name | Molecular Structure | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio |
| Dicyanomethylene-functionalised violanthrone (3a) | Violanthrone core with branched 2-ethylhexyl side chains and dicyanomethylene groups. | 3.62 x 10⁻⁶ | ~10³ |
| Dicyanomethylene-functionalised violanthrone (3b) | Violanthrone core with linear n-octyl side chains and dicyanomethylene groups. | 1.07 x 10⁻² | ~10⁴ - 10⁵ |
| Dicyanomethylene-functionalised violanthrone (3c) | Violanthrone core with linear n-dodecyl side chains and dicyanomethylene groups. | 1.21 x 10⁻³ | ~10⁴ |
| 16,17-bis(2-ethylhexyloxy)violanthrone | Violanthrone core with branched 2-ethylhexyloxy side chains. | 4.93 x 10⁻⁵ (from pure chloroform) | Not Reported |
| 4.44 x 10⁻⁴ (from chloroform/n-hexane) | Not Reported |
The data reveals a strong dependence of OFET performance on the molecular structure of the violanthrone derivative. Notably, the introduction of linear alkyl side chains in dicyanomethylene-functionalised violanthrones (3b and 3c) leads to significantly higher hole mobilities compared to the branched side chain derivative (3a). This is attributed to the more ordered molecular packing in the solid state, which facilitates intermolecular charge hopping.[1] The dicyanomethylene functionalization also appears to enhance charge transport properties, as evidenced by the 60-fold improvement in mobility of compound 3b compared to its precursor without the dicyanomethylene groups.[1] Furthermore, the processing conditions, such as the solvent system used for film deposition, can have a profound impact on the charge carrier mobility, as demonstrated by the order of magnitude increase for 16,17-bis(2-ethylhexyloxy)violanthrone when a non-solvent is introduced.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide a comprehensive overview of the synthesis of violanthrone derivatives and the fabrication and characterization of OFET devices.
Synthesis of Violanthrone Derivatives
The synthesis of dicyanomethylene-functionalised violanthrone derivatives typically involves a two-step process: etherification followed by a Knoevenagel condensation.[1]
Step 1: Etherification of 16,17-dihydroxyviolanthrone
-
Reactants: this compound, an appropriate alkyl bromide (e.g., 2-ethylhexyl bromide, 1-bromooctane, or 1-bromododecane), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
Procedure: The reactants are heated under an inert atmosphere for several hours.
-
Work-up: The reaction mixture is cooled, and the product is isolated by precipitation in water, followed by filtration and purification.
Step 2: Knoevenagel Condensation
-
Reactants: The alkoxy-substituted violanthrone from Step 1, malononitrile, a Lewis acid catalyst (e.g., titanium tetrachloride), and a base (e.g., pyridine) in a dry solvent (e.g., dichloromethane).[1]
-
Procedure: The alkoxy-substituted violanthrone and malononitrile are dissolved in the solvent. The catalyst and base are then added, and the mixture is refluxed overnight.[1]
-
Work-up: After cooling, the reaction is quenched with an ice-water mixture and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]
OFET Fabrication and Characterization
The following is a general protocol for the fabrication of bottom-gate, top-contact OFETs using solution-processable violanthrone derivatives.
1. Substrate Preparation:
-
Start with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which act as the gate electrode and gate dielectric, respectively.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor-dielectric interface. This is done by immersing the cleaned substrates in a dilute solution of OTS in a nonpolar solvent like toluene for a specified time, followed by rinsing and drying.
2. Semiconductor Film Deposition:
-
Prepare a solution of the violanthrone derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor solution onto the prepared substrate using spin-coating. A typical spin-coating process involves dispensing the solution onto the static substrate, followed by spinning at a speed of 1000-3000 rpm for 30-60 seconds.
-
Anneal the semiconductor film on a hotplate at a temperature between 100-150 °C for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent and improve film crystallinity.
3. Electrode Deposition:
-
Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.
-
Deposit a 40-60 nm thick layer of gold (Au) through thermal evaporation under high vacuum (< 10⁻⁵ Torr). A thin adhesion layer of chromium or titanium (2-5 nm) may be used between the semiconductor and the gold.
4. Device Characterization:
-
Perform all electrical measurements in an inert atmosphere or under vacuum to prevent degradation of the organic semiconductor.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant high drain-source voltage (in the saturation regime).
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) using the equation: Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[3]
-
Determine the on/off ratio from the ratio of the maximum to the minimum drain current in the transfer curve.[3]
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the key stages in the synthesis and fabrication of violanthrone-based OFETs.
References
A Comparative Guide to the Reproducibility of 16,17-Dihydroxyviolanthrone Synthesis and Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and device fabrication of 16,17-Dihydroxyviolanthrone, a polycyclic aromatic hydrocarbon investigated for its semiconductor properties. Due to a lack of extensive research on this specific compound, this guide leverages data from its derivatives and compares its potential performance with established organic semiconductors.
Executive Summary
This compound is a promising but not yet extensively characterized organic semiconductor. While a direct assessment of its synthesis reproducibility and device performance is limited in publicly available literature, analysis of its chemical derivatives and comparison with alternative materials offer valuable insights. This guide synthesizes the available information to provide a framework for researchers interested in exploring this and similar compounds for electronic applications.
Data Presentation: Performance Comparison
The following table summarizes the performance of organic field-effect transistors (OFETs) fabricated from derivatives of this compound and compares them with common high-performance organic semiconductors. It is important to note that the performance of this compound itself has not been extensively reported; the data for its derivatives serves as a proximate indicator of its potential.
| Organic Semiconductor | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| Dicyanomethylene-functionalised Violanthrone Derivatives | 1.0 x 10⁻² - 3.6 x 10⁻⁶[1] | - | Spin-coating[2] |
| Pentacene | 0.21 - 1.2[3][4] | ~2 x 10⁷[5] | Thermal Evaporation[3] |
| Rubrene (Single Crystal) | ~8 - 40[6][7] | - | Physical Vapor Transport |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | ~3.73 - 8.3[8][9] | >10⁸[8] | In-Air Sublimation[9] |
Note: The performance of organic semiconductor devices is highly dependent on factors such as purity of the material, device architecture, and fabrication conditions. The data presented here is for comparative purposes and may not be directly transferable between different experimental setups.
Experimental Protocols
Synthesis of this compound Derivatives
A plausible synthetic approach, based on related violanthrone syntheses, is a multi-step process:
-
Benzanthrone Synthesis: Reaction of anthraquinone with glycerol in an acidic medium.
-
Dimerization of Benzanthrone: Oxidative coupling of benzanthrone to form violanthrone.
-
Hydroxylation: Introduction of hydroxyl groups at the 16 and 17 positions.
A detailed protocol for a related synthesis of dicyanomethylene-functionalised violanthrone derivatives starting from this compound is available and reports yields for subsequent reaction steps, which can serve as a reference for handling this class of compounds.[10]
Device Fabrication Protocols
Standard fabrication techniques for organic thin-film transistors (OTFTs) can be applied to this compound and its alternatives. The two primary methods are thermal evaporation and solution shearing.
1. Thermal Evaporation (Vacuum Deposition)
This technique is suitable for small molecule organic semiconductors that can be sublimed under high vacuum.
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Source Material: The organic semiconductor is placed in a crucible made of a high-melting-point material (e.g., tungsten, molybdenum, or alumina).
-
Deposition: The substrate is mounted in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The crucible is heated until the organic material sublimes. The vaporized material deposits as a thin film on the substrate. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance.
-
Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the organic semiconductor film through a shadow mask to define the channel length and width.
2. Solution Shearing
This is a solution-based technique that can lead to highly crystalline organic semiconductor films.
-
Solution Preparation: The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene) to a specific concentration.
-
Substrate Preparation: Similar to thermal evaporation, a clean substrate is required. The surface may be treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve film quality.
-
Shearing Process: A small volume of the semiconductor solution is dispensed onto the substrate. A flat blade is brought into contact with the solution and moved across the substrate at a controlled speed and temperature. This process creates a thin, uniform film of the organic semiconductor as the solvent evaporates.
-
Annealing: The deposited film is often annealed at an elevated temperature to improve crystallinity and device performance.
-
Electrode Deposition: Source and drain electrodes are deposited as described for the thermal evaporation method.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound and subsequent device fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. OAM-RC :: Articles [oam-rc.inoe.ro]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
A Comparative Guide to Purity Assessment of 16,17-Dihydroxyviolanthrone: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity is a critical step in the characterization of any chemical entity intended for research or therapeutic use. For complex polycyclic aromatic hydrocarbons such as 16,17-Dihydroxyviolanthrone, a potent organic semiconductor and potential pharmaceutical intermediate, accurate purity assessment is paramount to ensure reproducible experimental results and safety. This guide provides a comparative overview of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, a quantitative data comparison, and a discussion of alternative methods to aid researchers in selecting the most appropriate strategy for their needs.
Quantitative Data Summary
The following table summarizes hypothetical data from the analysis of a batch of this compound, illustrating the typical outputs of HPLC and quantitative ¹H NMR (qNMR).
| Parameter | HPLC Analysis | ¹H NMR Analysis |
| Purity (%) | 99.5% (by area normalization) | 99.3% (by internal standard calibration) |
| Major Impurity | Isomer of this compound (0.3%) | Residual Solvent: Dimethyl Sulfoxide (0.2%) |
| Other Impurities | Unidentified related substance (0.2%) | Water (0.5%) |
| Limit of Detection (LOD) | ~0.01% | ~0.05% (impurity dependent) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% (impurity dependent) |
| Analysis Time per Sample | ~30 minutes | ~15 minutes |
| Sample Consumption | < 1 mg | 5-10 mg |
| Information Provided | Relative purity, number of impurities, retention times | Absolute purity, structural information of impurities, quantification of non-chromophoric impurities (e.g., water, solvents) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol describes a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Fluorescence Detector (FLD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (ultrapure).
-
Formic acid (0.1%).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm and 365 nm, or FLD with excitation at 365 nm and emission at 450 nm.
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient from 30% B to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Linear gradient from 100% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration).
-
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., Tetrahydrofuran or a mixture of Dichloromethane and Methanol) to prepare a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination
This protocol outlines the use of qNMR with an internal standard to determine the absolute purity of this compound.
1. Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard (IS): A certified reference material with a known purity that has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16 to 64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Temperature: 298 K.
4. Data Processing and Analysis:
-
Apply a Fourier transform with a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
Alternative Purity Assessment Methods
While HPLC and NMR are the primary methods, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides excellent separation for volatile and semi-volatile impurities.[1][2][3] For a low-volatility compound like this compound, derivatization may be necessary to increase its volatility. GC-MS is particularly useful for identifying and quantifying trace-level impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing their mass-to-charge ratio. This is invaluable for characterizing unknown peaks observed in the HPLC chromatogram.
-
Elemental Analysis: This method determines the percentage composition of elements (C, H, O) in the sample. While it does not detect impurities with the same elemental composition (isomers), it is a good indicator of the presence of inorganic impurities or residual solvents.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for purity assessment and a logical approach to selecting the appropriate analytical method.
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for analytical method selection.
References
Comparative DFT Analysis of 16,17-Dihydroxyviolanthrone and its Derivatives: A Guide to Structure-Property Relationships
This guide provides a comparative overview of the electronic and structural properties of 16,17-Dihydroxyviolanthrone and its related derivatives, based on Density Functional Theory (DFT) studies. The content is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of these complex organic molecules. While direct comparative DFT studies on the specific isomers of this compound are not extensively available in the reviewed literature, this guide synthesizes findings from studies on closely related violanthrone derivatives to illuminate key structure-property relationships.
Molecular Structure of this compound
This compound is a large, polycyclic aromatic hydrocarbon with a fused nine-benzene ring system.[1] The presence of hydroxyl groups in the bay region at the 16 and 17 positions introduces significant steric interactions, forcing the molecule into a twisted, non-planar conformation.[2] This structural feature is critical in determining its electronic properties and potential for intermolecular interactions, such as π-π stacking, which is vital for applications in organic electronics.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of 16,17-Dihydroxyviolanthrone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 16,17-Dihydroxyviolanthrone, a complex organic molecule. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Chemical and Hazard Profile
This compound is classified under the EPA's Toxic Substances Control Act (TSCA).[1] While specific toxicity data for this derivative is limited, information on the parent compound, Violanthrone, provides insight into its potential hazards. It is crucial to treat this compound as a hazardous chemical and handle it with the utmost care throughout its lifecycle, including disposal.
Quantitative Data Summary
| Property | Value | Compound | Source |
| Acute Toxicity (LD50) | >5 g/kg (Oral, Rat) | Violanthrone | [2] |
| Molecular Formula | C34H16O4 | This compound | [1][3] |
| Molecular Weight | 488.5 g/mol | This compound | [1] |
Hazard Statements for Related Compounds (Violanthrone):
-
Toxic by inhalation, in contact with skin, and if swallowed.[2]
Given the potential for toxicity, all waste containing this compound must be managed as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is based on general hazardous waste disposal guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.[4][5][6][7][8]
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as hazardous waste.[4]
-
Segregate: Do not mix this compound waste with non-hazardous waste.[4] Incompatible hazardous wastes should also be stored separately to prevent dangerous chemical reactions.[8]
2. Containerization:
-
Select Appropriate Containers: Use only leak-proof containers that are chemically compatible with this compound.[4][7][8] The original container is often the best choice for storing the waste.[8]
-
Seal Containers: Ensure containers are tightly sealed at all times, except when adding waste, to prevent spills and evaporation.[6][8]
3. Labeling:
-
Label Immediately: As soon as the first particle of waste is placed in the container, it must be labeled.[8]
-
Complete and Accurate Information: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any other components in the waste stream. The accumulation start date must also be clearly visible.
4. Storage:
-
Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area that is accessible only to trained personnel.[4]
-
Secondary Containment: Place waste containers in secondary containment trays or bins to contain any potential leaks or spills.[8]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in the laboratory (e.g., typically no more than 55 gallons) and the maximum accumulation time before it must be removed by a hazardous waste professional.[7][8]
5. Disposal and Removal:
-
Arrange for Pickup: Once the waste container is nearly full or has reached its accumulation time limit, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink.[5][7]
-
Empty Container Management: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8] The rinsate from this process must also be collected and disposed of as hazardous waste.[7] After proper rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, but always confirm this with your institution's guidelines.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound | C34H16O4 | CID 5354980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Violanthrone | CAS#:116-71-2 | Chemsrc [chemsrc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. acs.org [acs.org]
- 6. pfw.edu [pfw.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
